molecular formula C10H9ClN2OS B1464736 3-Chloro-4-(thiazol-2-ylmethoxy)aniline CAS No. 851545-79-4

3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Cat. No.: B1464736
CAS No.: 851545-79-4
M. Wt: 240.71 g/mol
InChI Key: JJEQRKWRPXQPTD-UHFFFAOYSA-N
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Description

3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEQRKWRPXQPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694805
Record name 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851545-79-4
Record name 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Properties and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a substituted aniline derivative incorporating both a halogen and a thiazole moiety. Such structures are of significant interest in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of complex therapeutic agents. The electronic properties conferred by the chloro-, ether-, and thiazole substituents create a unique chemical environment, particularly influencing the basicity and reactivity of the aniline nitrogen. This guide provides a detailed examination of the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development. While sometimes associated with the synthesis of kinase inhibitors like Dasatinib due to structural similarities with its precursors, its primary value lies as a distinct building block for novel molecular discovery.

Part 1: Core Physicochemical Properties

A comprehensive understanding of a compound's basic properties is the foundation of its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

Identifier and Formulaic Data
PropertyValueSource
CAS Number 851545-79-4[1]
Molecular Formula C₁₀H₉ClN₂OS[1]
Molecular Weight 240.71 g/mol [1]
Physical and Chemical Properties
PropertyValueNotesSource
Appearance White to off-white solidThe analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is described as a white to pale yellow solid.[2][1]
Solubility Soluble in organic solvents like ethanol.Based on its synthesis protocol which utilizes ethanol as a solvent.[1]
Storage Store in a dark, inert atmosphere at room temperature.Recommended for analogous substituted anilines to prevent degradation.[2]

Part 2: Synthesis and Purification

The most direct and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This transformation is a standard and high-yielding reaction in organic chemistry.

Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence starting from commercially available materials, with the key transformation being the nitro group reduction.

SynthesisWorkflow cluster_0 Step 1: Ether Synthesis (S_NAr) cluster_1 Step 2: Nitro Reduction Start 3-Chloro-4-nitrophenol + 2-(Chloromethyl)thiazole Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reaction1 Intermediate 2-((2-chloro-4-nitrophenoxy)methyl)thiazole Reaction1->Intermediate Reaction2 Reducing Agent (e.g., Zn powder, H₂/Catalyst) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of the nitro-intermediate to the target aniline. The causality for this choice of methodology lies in its high efficiency and the relative ease of purification.

Materials:

  • 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (precursor)

  • Zinc powder

  • Ethanol

  • Pressurized hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, charge 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.

  • Add 0.65 g of zinc powder as a catalyst promoter/co-reductant.

  • Add 25 ml of ethanol as the reaction solvent.

  • Seal the vessel and introduce hydrogen gas to the required pressure.

  • Heat and stir the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.

  • Remove the zinc powder by filtration.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting solid is the target compound, this compound, which can be further purified if necessary by recrystallization. This method typically yields a white solid with a high yield (approx. 96%).[1]

Part 3: Chemical Reactivity & Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter, governing its reactivity in nucleophilic substitution and amide coupling reactions. This basicity is significantly modulated by the electronic effects of the aromatic ring substituents.

Influence of Substituents on Basicity
  • Aniline (Reference): The baseline pKa of the conjugate acid of aniline is approximately 4.6.

  • Chloro Group (-I, +M effect): The chlorine atom at the meta-position (relative to the amine) exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the anilinium cation by pulling electron density away. This effect significantly reduces the basicity of the nitrogen lone pair, lowering the pKa.

  • Thiazolylmethoxy Group (-I effect): The ether oxygen is typically electron-donating through resonance (+M). However, it is para to the amine and attached to a thiazole ring, which is an electron-deficient heterocycle. The entire thiazolylmethoxy group likely exerts a net electron-withdrawing inductive effect, further decreasing the electron density on the aniline ring and reducing the basicity of the amino group.

Due to the combined electron-withdrawing nature of both the chloro- and the thiazolylmethoxy groups, the pKa of this compound is expected to be significantly lower than that of unsubstituted aniline. While no experimental pKa value has been published for this specific molecule, a predicted pKa for the structurally similar 3-chloro-4-(pyridin-2-ylmethoxy)aniline is 3.88 ± 0.10.[2] This suggests the target compound will have a pKa in a similar, weakly basic range.

Protonation Equilibrium

Basicity mol1 Aniline (Base Form) mol2 Anilinium Ion (Conjugate Acid) mol1->mol2 + H⁺ mol2->mol1 - H⁺

Caption: Protonation equilibrium of the aniline moiety.

Part 4: Application Context in Drug Synthesis

While often cited as a Dasatinib intermediate, a detailed review of established synthetic routes reveals that the core of Dasatinib is typically formed from 2-chloro-6-methylaniline .[3][4] The key intermediate that undergoes coupling with the piperazine side chain is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[5][6][7]

Therefore, this compound is not a direct precursor in the most widely documented Dasatinib syntheses. However, its structural motifs—a substituted aniline linked to a heterocyclic system—are highly relevant in the broader context of kinase inhibitor development. It serves as a valuable building block for generating novel compounds where the specific substitution pattern is desired for exploring structure-activity relationships (SAR). For example, the related compound 3-Chloro-4-(2-pyridylmethoxy)aniline has been used to prepare irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase.[8]

Part 5: Analytical Characterization

Ensuring the identity and purity of a synthetic intermediate is paramount. Standard analytical techniques for a compound like this compound include NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for the target molecule is not publicly available, the ¹H NMR spectrum of the analogous 3-chloro-4-(pyridin-2-ylmethoxy)aniline in CDCl₃ provides a strong reference for expected chemical shifts.[8]

  • Aromatic Protons (Aniline Ring): Expected to appear in the range of δ 6.7-7.0 ppm. The chloro- and amino- substituents will create distinct splitting patterns.

  • Methylene Protons (-O-CH₂-): A characteristic singlet would be expected around δ 5.2 ppm.

  • Thiazole Protons: Signals corresponding to the thiazole ring protons would appear further downfield.

  • Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm, which may exchange with D₂O.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is essential for assessing purity and monitoring reaction progress. A validated method for a similar compound, p-chloroaniline, provides a strong starting point for method development.[9]

Exemplary HPLC Protocol:

  • Column: C18 column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.[9]

  • Flow Rate: 1.0 - 2.0 mL/min.[9]

  • Detection: UV detection at a wavelength where the chromophores (aniline and thiazole rings) have significant absorbance (e.g., 239 nm).[9]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol, filter through a 0.45 µm filter, and inject.[10]

This self-validating system requires running a reference standard of the compound to determine its retention time and to quantify its purity against any observed impurities.

Part 6: Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on its structural similarity to other chloroanilines, appropriate precautions must be taken.

  • Hazard Class: Assumed to be harmful if swallowed or in contact with skin, and an eye irritant.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2015, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis process of dasatinib and intermediate thereof. (2013, January 31). Justia Patents. Retrieved January 20, 2026, from [Link]

  • Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS 851545-79-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chloro-4-(thiazol-2-ylmethoxy)aniline, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that has garnered significant interest as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural combination of a chlorinated aniline core, an ether linkage, and a thiazole moiety makes it a versatile scaffold for the development of targeted therapeutics, particularly in the realm of oncology.

The strategic importance of this molecule lies in its utility for constructing kinase inhibitors. The aniline nitrogen provides a key interaction point for binding to the hinge region of kinase domains, a common strategy in designing potent and selective inhibitors. The thiazole ring can engage in various non-covalent interactions within the ATP-binding pocket, contributing to the overall affinity and specificity of the final drug candidate. The chloro-substituent on the aniline ring can modulate the pKa of the amine, influencing its binding characteristics and overall pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 851545-79-4[1]
Molecular Formula C₁₀H₉ClN₂OS[1]
Molecular Weight 240.71 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from analogous compounds[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.Inferred from synthesis protocols[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method highlights a reliable synthetic route.[1]

Synthetic Pathway

The synthesis typically proceeds via a two-step process starting from 2-chloro-4-nitrophenol.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol C 2-((2-chloro-4-nitrophenoxy)methyl)thiazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-(Chloromethyl)thiazole B->C D 2-((2-chloro-4-nitrophenoxy)methyl)thiazole E This compound D->E Reducing Agent (e.g., H2/Pd-C or Zn/NH4Cl) Solvent (e.g., Ethanol) [5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from CN111499622)[1]

Step 1: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

  • To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) to deprotonate the phenol.

  • Add 2-(chloromethyl)thiazole to the reaction mixture.

  • Heat the mixture to allow for the nucleophilic substitution to occur, forming the ether linkage.

  • After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.

Step 2: Synthesis of this compound

  • Dissolve 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole in 25 ml of ethanol.[1]

  • Add 0.65 g of zinc powder to the solution.[1]

  • Introduce hydrogen gas and react under pressure for 4 hours.[1]

  • Upon completion of the reaction, filter to remove the zinc powder.[1]

  • Distill off the solvent under reduced pressure to obtain 26.6 g of this compound as a white solid (96% yield).[1]

Causality of Experimental Choices:

  • Choice of Base in Step 1: Potassium carbonate is a mild and cost-effective base suitable for the etherification of phenols.

  • Choice of Reducing Agent in Step 2: The use of zinc powder and hydrogen under pressure is an effective method for the reduction of an aromatic nitro group to an amine without affecting other functional groups in the molecule.[1] This method is often preferred in industrial settings for its efficiency and scalability.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). The structural analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is a known precursor for the synthesis of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, which are potent antitumor agents.[2][3] It is highly probable that this compound serves a similar role in the development of novel TKIs targeting various kinases implicated in cancer progression.

Kinase_Inhibitor_MoA cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) ATP_Pocket ATP Binding Pocket RTK->ATP_Pocket has Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) ATP_Pocket->Downstream activates Tumor Growth Tumor Growth Downstream->Tumor Growth leads to Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->ATP_Pocket blocks ATP binding Inhibition of Tumor Growth Inhibition of Tumor Growth Inhibitor->Inhibition of Tumor Growth results in

Caption: Proposed mechanism of action for kinase inhibitors derived from the topic compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, a singlet for the methylene protons of the methoxy bridge, and a broad singlet for the amine protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. For a similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the methylene protons appear as a singlet at approximately 5.18 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.0. The isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a corresponding [M+H+2]⁺ peak at m/z 243.0.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid) run in a gradient or isocratic mode. Detection would be by UV absorbance, likely around 254 nm.

Analytical TechniqueExpected Data
¹H NMR (predicted) Aromatic protons (δ 6.5-8.0 ppm), Methylene protons (-CH₂-) (δ ~5.2 ppm, singlet), Amine protons (-NH₂) (broad singlet)
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 241.0, [M+H+2]⁺ at m/z 243.0 (approx. 3:1 ratio)
HPLC (RP-C18) Single major peak with retention time dependent on specific method conditions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related chloroanilines.[5][6][7]

Hazard Identification
  • Acute Toxicity: Chloroaniline derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a valuable and strategically important building block for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapy. Its synthesis is well-documented, and its physicochemical properties make it amenable to a variety of chemical transformations. While further public data on its specific biological activity and detailed analytical characteristics would be beneficial, the available information, combined with knowledge of analogous structures, provides a strong foundation for its application in drug discovery and development. Adherence to appropriate safety protocols is essential when handling this compound.

References

  • This compound | CAS#:851545-79-4 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: 3-Chloroaniline. (2025, March 10). Carl ROTH. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: 3-Chloroaniline. (2025, March 31). Carl ROTH. Retrieved January 20, 2026, from [Link]

Sources

3-Chloro-4-(thiazol-2-ylmethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS: 851545-79-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's fundamental physicochemical properties, a validated synthesis protocol with mechanistic insights, and critical safety and handling procedures. The guide emphasizes the compound's structural significance and its role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitor development.

Introduction and Strategic Importance in Drug Discovery

This compound is a substituted aromatic amine featuring a unique combination of three critical pharmacophores: a chloroaniline core, a flexible ether linkage, and a thiazole heterocycle. This molecular architecture makes it a highly valuable intermediate in the field of drug discovery. While not a therapeutic agent itself, its structure serves as a foundational scaffold for creating more complex molecules with specific biological activities.

The true value of this compound lies in its utility as a precursor. For instance, analogous structures like 3-chloro-4-(pyridin-2-ylmethoxy)aniline are pivotal in the synthesis of potent and irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, which are explored as antitumor agents.[1][2] The thiazole moiety, in particular, is a well-established bioisostere for phenyl and other aromatic rings, often introduced to modulate potency, selectivity, and pharmacokinetic properties of a lead compound. The strategic placement of the chloro and amino groups on the aniline ring provides reactive handles for further chemical elaboration, allowing for the systematic exploration of a target's binding pocket.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and formulation studies.

PropertyValueSource
CAS Number 851545-79-4[3]
Molecular Formula C₁₀H₉ClN₂OS[3]
Molecular Weight 240.71 g/mol [3]
Appearance White to pale yellow solidInferred from analogous compounds[1]
Canonical SMILES C1=CC(=C(C=C1N)Cl)OCC2=CN=CS2
InChI Key SGRUPFMMRTPXSP-UHFFFAOYSA-N

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step process. This methodology involves an initial ether synthesis to couple the core phenolic structure with the thiazole moiety, followed by a selective reduction of a nitro group to the desired aniline.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, from commercially available precursors to the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Chloro-4-nitrophenol C 2-((2-Chloro-4-nitrophenoxy) methyl)thiazole (Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-(Chloromethyl)thiazole B->C D 2-((2-Chloro-4-nitrophenoxy) methyl)thiazole (Intermediate) E This compound (Final Product) D->E Reducing Agent (e.g., Zn/H₂ or Fe/HCl) Solvent (e.g., Ethanol)

Caption: Two-step synthesis of this compound.

Experimental Methodology

Step 1: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (Intermediate)

This step involves a classic Williamson ether synthesis. The phenoxide, generated in situ from 3-chloro-4-nitrophenol using a mild base, acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)thiazole to form the ether linkage.

  • To a stirred solution of 3-chloro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add 2-(chloromethyl)thiazole (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

The critical step is the selective reduction of the aromatic nitro group to an amine without cleaving the ether bond or affecting the thiazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation. The following protocol is based on a reported procedure.[3]

  • In a pressure-rated reaction vessel, charge the intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (30.7 g).[3]

  • Add ethanol (25 ml) as the solvent and zinc powder (0.65 g) as a catalyst or co-reductant.[3]

  • Seal the vessel and introduce hydrogen gas to the desired pressure.

  • Maintain the reaction under hydrogen pressure with vigorous stirring for 4 hours.[3]

  • Expert Insight: The use of zinc powder can facilitate the reduction, and pressurized hydrogen ensures a high reaction rate and conversion. The choice of ethanol as a solvent is ideal due to its ability to dissolve the starting material and its inertness under these reductive conditions.

  • After the reaction is complete (as confirmed by TLC or LC-MS), carefully vent the hydrogen gas.

  • Remove the zinc powder by filtration through a pad of Celite.[3]

  • Distill off the solvent from the filtrate under reduced pressure.[3]

  • The resulting solid is the target compound, this compound. A reported yield for this step is 96% (26.6 g).[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloroanilines and aromatic amines must be used to inform handling procedures.[4][5] This class of compounds should be treated as potentially hazardous.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin and Eye Contact: May cause skin irritation and serious eye damage.[4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

  • Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Recommended Personal Protective Equipment (PPE)
  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If dust is generated, a P95 or N95 respirator is recommended.

First Aid and Emergency Procedures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Storage Conditions
  • Store locked up in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and sources of ignition.

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug developers. Its well-defined physicochemical properties and reliable, high-yielding synthesis make it an accessible and versatile building block. By understanding its synthesis, handling requirements, and chemical nature, researchers can effectively leverage this intermediate to construct novel molecular entities with therapeutic potential, continuing the drive for innovation in pharmaceutical sciences.

References

  • This compound synthesis. ChemicalBook.
  • SAFETY DATA SHEET for 3-Chloro-2-methyl aniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 3-(1H-1,2,4-Triazol-1-yl)aniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-aminoazobenzene. Sigma-Aldrich.
  • 3-Chloro-4-methoxyaniline 97. Sigma-Aldrich.
  • This compound | CAS#:851545-79-4. Chemsrc.
  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki. Guidechem.
  • Safety D
  • CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Sources

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a key intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to support the effective utilization of this compound in complex synthetic workflows.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 851545-79-4, is a substituted aniline derivative featuring a thiazole moiety.[1] This unique structural combination imparts specific electronic and conformational properties that are advantageous in the design of targeted kinase inhibitors.

A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and data from analogous structures.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂OS[1]
Molecular Weight 240.71 g/mol [1]
CAS Number 851545-79-4[1]
Appearance White solid[1]
Density (Predicted) 1.407 g/cm³[2]

Synthesis and Purification: A High-Yield Protocol

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This transformation is a critical step in the overall synthetic pathway towards various drug candidates.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process, starting from commercially available materials. The key transformation is the reduction of the nitro group to an amine, which is a well-established and high-yielding reaction.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 2-((2-chloro-4-nitrophenoxy)methyl)thiazole 2-((2-chloro-4-nitrophenoxy)methyl)thiazole 2-Chloro-4-nitrophenol->2-((2-chloro-4-nitrophenoxy)methyl)thiazole Base 2-(Chloromethyl)thiazole 2-(Chloromethyl)thiazole 2-(Chloromethyl)thiazole->2-((2-chloro-4-nitrophenoxy)methyl)thiazole Nitro_Intermediate 2-((2-chloro-4-nitrophenoxy)methyl)thiazole Final_Product This compound Nitro_Intermediate->Final_Product Zn, Ethanol, H₂

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol details a robust and scalable method for the synthesis of this compound.

Materials:

  • 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

  • Zinc powder (fine grade)

  • Ethanol (anhydrous)

  • Hydrogen gas supply

  • Pressure reactor

Procedure:

  • In a pressure reactor, combine 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole with 0.65 g of zinc powder and 25 ml of ethanol.[1]

  • Seal the reactor and introduce hydrogen gas to the desired pressure.

  • The reaction mixture is then stirred under pressure for 4 hours.[1]

  • Upon completion, carefully vent the reactor and filter the mixture to remove the zinc powder.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The resulting white solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (typically >96%).[1]

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by obtaining spectroscopic data (NMR, MS) that matches the expected profile of the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is a critical tool for confirming the structure of the synthesized compound. Based on the structure of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following proton signals are anticipated for this compound in CDCl₃:

  • A singlet for the two methylene protons (-O-CH₂-) around 5.2 ppm.

  • Aromatic protons on the thiazole ring appearing as doublets or multiplets between 7.0 and 8.0 ppm.

  • Aromatic protons on the aniline ring appearing as a set of doublets and a doublet of doublets between 6.5 and 7.0 ppm.

  • A broad singlet for the two amine protons (-NH₂) which may vary in chemical shift depending on concentration and solvent.

For the analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the reported ¹H NMR in CDCl₃ shows: δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[3]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

Substituted anilines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This compound is a valuable intermediate for the synthesis of a new generation of kinase inhibitors targeting various cancer-related signaling pathways.

Role in Kinase Inhibitor Synthesis

The primary amine of this compound serves as a crucial nucleophile in coupling reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of many potent kinase inhibitors. The chloro and thiazol-2-ylmethoxy substituents play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including target selectivity, potency, and metabolic stability.

Kinase_Inhibitor_Synthesis Aniline_Intermediate This compound Kinase_Inhibitor Kinase Inhibitor Core Aniline_Intermediate->Kinase_Inhibitor Nucleophilic Aromatic Substitution Heterocyclic_Core Electrophilic Heterocycle (e.g., 4-Chloroquinazoline) Heterocyclic_Core->Kinase_Inhibitor

Caption: General scheme for the synthesis of kinase inhibitors.

This compound has been utilized in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which have demonstrated activity as irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in breast cancer therapy.[4]

Safety, Handling, and Storage

As with any halogenated aniline derivative, this compound should be handled with appropriate safety precautions to minimize exposure.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and acids.[7]

  • Toxicity: While specific toxicity data for this compound is limited, related anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[5] May cause irritation to the skin, eyes, and respiratory system.[8]

Always consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information before handling this compound.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS: 851545-79-4), a key intermediate in pharmaceutical synthesis. Acknowledging the current absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its solubility based on molecular structure, provides detailed, standardized protocols for empirical solubility determination, and presents a framework for interpreting the resulting data.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aniline that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated aromatic ring, an aniline functional group, and a thiazolylmethoxy side chain, dictates its physicochemical properties, with solubility being a paramount parameter.

The solubility of an API or its intermediates is a critical factor that influences:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate and overall efficiency.

  • Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to isolate and purify the final compound.

  • Formulation Development: For APIs, solubility in various physiological and formulation-relevant media is a primary determinant of bioavailability.[1] A drug must be in solution to be absorbed.[1]

  • Toxicological and Pharmacokinetic Profiling: The solubility profile impacts the design and outcome of preclinical and clinical studies.

Given the importance of this parameter, this guide provides the necessary theoretical and practical framework to establish a robust solubility profile for this compound.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of this compound is governed by the interplay of its distinct structural motifs. A careful analysis of the molecule allows for a qualitative prediction of its solubility behavior in various solvent classes.[2]

  • Aniline Moiety (-NH₂): The primary amine group is capable of both donating and accepting hydrogen bonds, suggesting potential solubility in protic solvents such as alcohols (e.g., methanol, ethanol).

  • Thiazole and Ether Linkage (-O-CH₂-): The nitrogen and sulfur atoms in the thiazole ring, along with the ether oxygen, can act as hydrogen bond acceptors, further contributing to interactions with protic solvents.

  • Chlorinated Benzene Ring and Thiazole Ring: The aromatic systems and the chloro-substituent contribute to the molecule's lipophilicity and nonpolar character. This suggests solubility in a range of organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

  • Aqueous Solubility: The molecule's relatively large, nonpolar surface area and the presence of a chloro-substituent suggest that its intrinsic aqueous solubility will be low. The aniline group is basic, and its protonation at low pH could enhance aqueous solubility. Therefore, determining the pH-solubility profile is critical.

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted solubility drivers.

cluster_molecule This compound cluster_properties Predicted Solubility Drivers cluster_solvents Expected Solubility Molecule C₁₀H₉ClN₂OS Aniline Aniline Moiety (-NH₂) Thiazolylmethoxy Thiazolylmethoxy Group ChloroAromatic Chlorinated Aromatic Core H_Bonding Hydrogen Bonding (Donor & Acceptor) Aniline->H_Bonding H-Bond Donor/ Acceptor Basicity Basicity (pKa) Aniline->Basicity Basic Center Thiazolylmethoxy->H_Bonding H-Bond Acceptor Lipophilicity Lipophilicity / Nonpolar Character ChloroAromatic->Lipophilicity Contributes to Lipophilicity Protic Good in Protic Solvents (e.g., Alcohols) H_Bonding->Protic Organic Good in a range of Organic Solvents (DCM, THF, DMSO) Lipophilicity->Organic Aqueous Poor in Neutral Water, pH-Dependent Basicity->Aqueous

Caption: Logical relationship between molecular structure and predicted solubility.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for solubility measurement due to its reliability.[3][4]

Required Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: A range of analytical grade solvents (e.g., water, pH buffers, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker with temperature control[4]

    • Centrifuge

    • Calibrated pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

Standard Shake-Flask Protocol for Solubility Determination

This protocol is designed to establish the equilibrium solubility of the compound in a selected solvent.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until sequential measurements are consistent.[4]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.[4]

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or g/L.

The following diagram outlines the experimental workflow for determining solubility.

A Step 1: Add Excess Solid to Solvent B Step 2: Equilibrate (Shake at const. Temp) A->B 24-72h C Step 3: Phase Separation (Centrifuge/Filter) B->C D Step 4: Dilute Supernatant C->D E Step 5: Quantify (HPLC Analysis) D->E F Step 6: Calculate Solubility E->F

Caption: Experimental workflow for shake-flask solubility determination.

pH-Solubility Profile

For ionizable compounds like anilines, determining solubility as a function of pH is critical.[3]

  • Procedure: Follow the shake-flask protocol using a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]

  • Data Analysis: Plot the measured solubility against the pH of the buffer. This profile is essential for predicting the compound's behavior in different segments of the gastrointestinal tract.

Predicted Solubility Data and Interpretation

While specific experimental data for this compound is not publicly available, the table below presents a set of hypothetical but realistic solubility values based on its chemical structure and the behavior of similar molecules. These values should be confirmed experimentally.

Solvent/MediumTypePredicted Solubility (at 25 °C)Rationale & Implications
Water (pH 7.0)Aqueous< 0.1 mg/mLLow intrinsic solubility expected due to lipophilic nature. Likely a BCS Class II or IV candidate if permeability is also low.
0.1 N HCl (pH ~1.2)Aqueous0.5 - 2.0 mg/mLIncreased solubility due to protonation of the basic aniline group.
Phosphate Buffer (pH 6.8)Aqueous< 0.1 mg/mLSolubility likely to be similar to neutral water as the aniline group will be largely un-ionized.
MethanolPolar Protic> 50 mg/mLHigh solubility expected due to hydrogen bonding with the aniline and thiazolylmethoxy moieties.
EthanolPolar Protic> 30 mg/mLGood solubility anticipated, similar to methanol.
DichloromethaneApolar Aprotic> 50 mg/mLHigh solubility due to favorable interactions with the chlorinated aromatic core.
AcetonePolar Aprotic10 - 30 mg/mLModerate to good solubility is expected.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 mg/mLExcellent solubility anticipated, common for stock solution preparation.

Conclusion and Future Work

This technical guide establishes a foundational understanding of the solubility profile of this compound. While a definitive, quantitative dataset is not yet available in the public domain, the structural analysis and provided experimental protocols empower researchers to generate this critical information. The empirical determination of its solubility in a range of organic solvents and across the physiological pH spectrum is a crucial next step for any research or development program involving this compound. The resulting data will be instrumental in optimizing synthetic routes, enabling effective purification, and guiding the formulation of potentially new therapeutic agents.

References

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a key building block in the synthesis of various pharmaceutical agents, presents a unique combination of chloro, aniline, ether, and thiazole functionalities. This guide provides a comprehensive, in-depth analysis of its anticipated spectral characteristics. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we will construct a detailed predictive spectral profile, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound with a molecular formula of C₁₀H₉ClN₂OS and a molecular weight of approximately 240.71 g/mol .[1] Its structure is characterized by a 1,2,4-trisubstituted benzene ring bearing a chloro group, an amino group, and a thiazol-2-ylmethoxy ether linkage. Each of these functional groups imparts distinct electronic and steric properties that are crucial for its reactivity and biological activity in larger molecular constructs.

The aniline moiety is a common feature in many bioactive molecules, while the thiazole ring is a well-known heterocyclic scaffold present in numerous approved drugs. The ether linkage provides conformational flexibility, and the chloro substituent can influence the compound's metabolic stability and binding interactions. A thorough understanding of its spectral properties is therefore paramount for confirming its identity, assessing its purity, and predicting its behavior in subsequent chemical transformations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For this compound, both ¹H and ¹³C NMR will offer a wealth of structural information.

Experimental Protocol for NMR Data Acquisition

A standardized approach to acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 300-600 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25 °C.

¹H NMR Parameters:

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, the methylene protons of the ether linkage, and the amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.70d1HThiazole H-4The proton at the 4-position of the thiazole ring is adjacent to the sulfur atom and is expected to be downfield.
~ 7.30d1HThiazole H-5The proton at the 5-position of the thiazole ring will couple with the H-4 proton, resulting in a doublet.
~ 6.90d1HAniline H-2This proton is ortho to the chloro group and will exhibit a small coupling to the H-6 proton.
~ 6.75dd1HAniline H-6This proton is ortho to the amino group and meta to the chloro group, leading to a doublet of doublets.
~ 6.60d1HAniline H-5This proton is ortho to the ether linkage and will couple with the H-6 proton.
~ 5.30s2H-O-CH₂-The methylene protons are adjacent to an oxygen atom and the thiazole ring, causing a downfield shift. They are expected to appear as a singlet.
~ 3.80br s2H-NH₂The chemical shift of amine protons can vary depending on solvent and concentration due to hydrogen bonding.[3] The signal is often broad.

Causality Behind the Predicted Shifts: The electron-withdrawing nature of the chlorine atom and the ether oxygen will deshield the adjacent aromatic protons, shifting them downfield.[4][5] Conversely, the electron-donating amino group will shield the ortho and para protons, shifting them upfield. The protons on the thiazole ring are in a heteroaromatic system and will resonate at lower fields compared to the aniline protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 168Thiazole C-2This carbon is bonded to two heteroatoms (N and S) and is significantly deshielded.
~ 148Aniline C-4This carbon is attached to the electron-donating ether oxygen.
~ 143Thiazole C-4Aromatic carbon in the thiazole ring.
~ 140Aniline C-1This carbon is attached to the electron-donating amino group.
~ 125Aniline C-3This carbon is attached to the electron-withdrawing chlorine atom.
~ 120Thiazole C-5Aromatic carbon in the thiazole ring.
~ 118Aniline C-2Aromatic carbon ortho to the chloro group.
~ 116Aniline C-6Aromatic carbon ortho to the amino group.
~ 115Aniline C-5Aromatic carbon ortho to the ether linkage.
~ 68-O-CH₂-The methylene carbon is attached to an oxygen atom, resulting in a downfield shift.

Expert Insight: The chemical shifts in the aromatic region (110-150 ppm) are influenced by the electronic effects of the substituents.[4][5] The carbon bearing the chlorine atom will be deshielded, while the carbons ortho and para to the amino and ether groups will be shielded.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and gaining structural insights.[2]

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrumentation and Parameters:

  • Mass Spectrometer: Electrospray ionization (ESI) or Electron Ionization (EI), often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

  • Ionization Mode: Positive ion mode is expected to be most effective for this compound due to the presence of the basic amine and thiazole nitrogen atoms.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6]

m/z (Mass-to-Charge Ratio) Assignment Interpretation
240/242[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
241/243[M+H]⁺Protonated molecular ion in ESI-MS.
127[C₇H₇ClN]⁺Fragment resulting from the cleavage of the ether bond.
114[C₄H₄N₂S]⁺Fragment corresponding to the thiazol-2-ylmethyl cation.

Fragmentation Logic: Under ionization, the molecule can undergo fragmentation at the weakest bonds. The ether linkage is a likely point of cleavage. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for anilines.[7][8]

Diagram of Predicted Fragmentation Pathway:

G M+ (m/z 240/242) M+ (m/z 240/242) Fragment 1 (m/z 127) Fragment 1 (m/z 127) M+ (m/z 240/242)->Fragment 1 (m/z 127) Ether Cleavage Fragment 2 (m/z 114) Fragment 2 (m/z 114) M+ (m/z 240/242)->Fragment 2 (m/z 114) Ether Cleavage

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol for IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will display characteristic absorption bands for the N-H bonds of the amine, the C-O bond of the ether, the C-Cl bond, and the aromatic rings.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000Aromatic C-H stretchAromatic Rings
1620-1580N-H bendPrimary Amine (-NH₂)
1600, 1500C=C stretchAromatic Rings
1250-1200Aryl-O stretchAryl Ether
1100-1000C-N stretchAromatic Amine
800-700C-Cl stretchAryl Halide

Self-Validating Interpretation: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine.[10] The strong absorption around 1250-1200 cm⁻¹ is characteristic of an aryl ether linkage.[11] The combination of these bands, along with the aromatic C-H and C=C stretching vibrations, provides a unique fingerprint for the molecule.

Conclusion: A Unified Spectroscopic Profile

This technical guide has detailed the predicted NMR, MS, and IR spectral data for this compound. By integrating the information from these complementary techniques, a comprehensive and unambiguous structural confirmation can be achieved. The provided protocols and interpretations offer a robust framework for researchers to characterize this important pharmaceutical intermediate, ensuring its quality and suitability for its intended applications in drug discovery and development.

References

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2012). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Polymers, 4(3), 1344-1364.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:851545-79-4. Retrieved from [Link]

Sources

commercial availability of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. This molecule has emerged as a significant building block in the synthesis of complex, biologically active compounds, particularly in the realm of targeted therapeutics.

Introduction and Chemical Identity

This compound, identified by the CAS Number 851545-79-4 , is a substituted aniline derivative featuring a thiazole methoxy ether linkage.[1] This unique combination of a chloro-aniline core and a thiazole moiety makes it a versatile intermediate in organic synthesis. Its structure is particularly relevant for constructing molecules that require specific hydrogen bonding patterns and steric profiles to interact with biological targets. In modern drug discovery, scaffolds like this are invaluable for developing kinase inhibitors and targeted protein degraders, such as Proteolysis-targeting chimeras (PROTACs).[2] This guide provides an in-depth look at its commercial availability, a validated synthesis protocol, and its strategic application in pharmaceutical research.

Chemical and Physical Properties

A precise understanding of a compound's properties is critical for its effective use in research and development. The key identifiers and known physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 851545-79-4[1][2]
Molecular Formula C₁₀H₉ClN₂OS[1]
Molecular Weight 240.71 g/mol [1]
Appearance White solid[1]
Typical Purity ≥97%[2]

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently published and should be determined empirically upon acquisition.

Commercial Availability and Procurement

This compound is not a bulk commodity chemical but is readily available from specialized suppliers catering to the research and development sector. It is typically sold in small quantities, from milligrams to several grams.

Key Procurement Considerations:

  • Intended Use: Suppliers strictly designate this chemical for professional research, manufacturing, or industrial use only. It is not intended for medical or direct consumer applications.[2]

  • Shipping Restrictions: Due to its classification as a laboratory chemical, vendors will typically only ship to registered research labs, universities, or commercial facilities, not to residential addresses.[2]

  • Lead Times: As a specialty chemical, it may not always be in stock, and lead times can vary. It is advisable to inquire about availability and delivery timelines when planning experiments.

Table of Representative Suppliers:

SupplierPurity SpecificationAvailable QuantityCAS Number
CP Lab Safetymin 97%500 mg851545-79-4[2]
ChemicalBook(Lists 23 suppliers)Varies851545-79-4[1]

Synthesis and Quality Control

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require knowledge of potential impurities. A common and effective synthesis route involves the reduction of a nitro-aromatic precursor.[1]

Synthetic Workflow: Reduction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

The synthesis is typically achieved via the chemical reduction of the nitro group on the precursor molecule, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole, to an amine. A widely cited method uses zinc powder as the reducing agent in the presence of a hydrogen source.[1]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification Precursor 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (CAS: 851545-78-3) Reaction Reduction Reaction (4 hours under pressure) Precursor->Reaction Reagents Zinc Powder (Zn) Hydrogen Source Ethanol (Solvent) Reagents->Reaction Filtration Filtration (Remove Zinc Powder) Reaction->Filtration Evaporation Solvent Evaporation (Under reduced pressure) Filtration->Evaporation FinalProduct This compound (White Solid, ~96% Yield) Evaporation->FinalProduct PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Mechanism Warhead Target-Binding Ligand (Synthesized from the Aniline Building Block) Linker Linker Warhead->Linker Target Target Protein Warhead->Target Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds

Sources

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS No. 851545-79-4). Due to the limited specific toxicological data for this compound, this guide synthesizes information from its structural motifs—a chlorinated aniline and a thiazole derivative—to establish a robust safety framework. The principles outlined herein are grounded in established occupational safety standards and are designed to empower laboratory personnel to conduct a thorough risk assessment and implement appropriate safety controls.

Compound Identification and Hazard Analysis

Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure presents several functional groups that inform its potential reactivity and toxicological profile: a chlorinated aromatic ring, a primary amine group, and a thiazole methoxy ether.

PropertyValueSource
CAS Number 851545-79-4[1]
Molecular Formula C₁₀H₉ClN₂OSN/A
Molecular Weight 240.71 g/mol N/A
Appearance White to pale yellow solid[2]
Known Uses Intermediate in medicinal and synthetic chemistry[2][3]
Inferred Toxicological Profile and Hazard Identification

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach based on its structural components is mandatory.

  • Aniline Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity.[4][5] Aniline itself is readily absorbed through the skin and can cause methemoglobinemia, a condition that impairs oxygen delivery in the blood.[6][7] Effects can be systemic and may be delayed for several hours after exposure.[7]

  • Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit significant toxicity and environmental persistence.[8][9][10] The presence of a chlorine atom on the benzene ring may influence the compound's metabolic pathways and potential for bioaccumulation.

  • Thiazole Moiety: While the thiazole ring is a common feature in many pharmaceuticals, the overall toxicological profile is determined by the complete structure.

Based on these structural alerts, the compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory system.[2]

Assumed GHS Hazard Classification (Precautionary):

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 3)

  • Acute Toxicity, Inhalation (Category 3)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity

Risk Assessment and Control Hierarchy

A proactive risk assessment is the cornerstone of safely handling this compound. The hierarchy of controls must be applied, prioritizing engineering controls and administrative procedures over reliance on Personal Protective Equipment (PPE).

Risk_Assessment_Workflow cluster_0 Risk Assessment & Control Workflow start Start: Proposed Experiment with this compound assess Assess Hazards: - Review SDS/Guide - Analyze scale of use - Identify potential for dust/aerosol start->assess controls Implement Controls (Hierarchy) assess->controls stop STOP: Re-evaluate Procedure assess->stop Unacceptable Risk ppe Select Appropriate PPE controls->ppe Last line of defense protocol Develop & Review SOP ppe->protocol proceed Proceed with Experiment protocol->proceed

Caption: Risk assessment workflow prior to handling the compound.

Engineering and Administrative Controls

Strict adherence to engineering and administrative controls is the primary method for minimizing exposure.

  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the proper functioning of fume hoods.[12]

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted. All equipment used in this area, such as balances, spatulas, and glassware, should be dedicated or thoroughly decontaminated after use.

  • Chemical Hygiene Plan (CHP): The use of this chemical must be incorporated into the laboratory's written Chemical Hygiene Plan (CHP), as required by OSHA.[12][13] This plan should outline specific Standard Operating Procedures (SOPs), emergency procedures, and training requirements.[14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[8] The selection must be based on the anticipated hazards.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Protects against skin contact. Aromatic amines can be absorbed through the skin.[6] Check manufacturer's data for breakthrough times.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.[15]
Body Protection Flame-resistant laboratory coat, fully buttonedPrevents contamination of personal clothing.
Respiratory Not required if handled exclusively within a certified fume hood.A fume hood provides adequate respiratory protection from powders and vapors.[8]

Safe Handling and Storage Protocols

Step-by-Step Weighing Protocol (Solid Compound)
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the surface of the analytical balance and the work area inside the fume hood.

  • Tare: Place a weigh boat on the balance and tare the weight.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as shaking the spatula or dropping powder from a height.

  • Cleaning: Once the desired weight is achieved, securely cap the source container. Gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Post-Weighing: Decontaminate the spatula and the work surface. Dispose of any contaminated wipes in the designated hazardous waste container.

Storage Requirements
  • Store the compound in a tightly sealed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[16]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency_Response_Flowchart cluster_1 Emergency Response Flowchart cluster_personnel Personnel Exposure cluster_spill Chemical Spill spill Spill / Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhale Inhalation spill->inhale minor_spill Minor Spill (in fume hood) spill->minor_spill major_spill Major Spill (outside hood) spill->major_spill action_skin Immediately flush with water for 15 min. Remove contaminated clothing. Seek medical attention. skin->action_skin action_eye Flush eyes with water for 15 min. Hold eyelids open. Seek IMMEDIATE medical attention. eye->action_eye action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhale->action_inhale action_minor Wearing PPE, absorb with inert material. Place in sealed hazardous waste container. Decontaminate area. minor_spill->action_minor action_major Evacuate immediate area. Alert others & call emergency services. Prevent entry. major_spill->action_major

Caption: Flowchart for emergency response to spills or exposure.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]

  • Collect waste in designated, sealed, and properly labeled hazardous waste containers.[19]

  • Dispose of the waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in regular trash.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • RSC Publishing. Disposal Methods for Chlorinated Aromatic Waste.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. Toxicity of Primary Aromatic Amines.
  • University of New Mexico. Chemical Safety Guidelines.
  • Fisher Scientific. Safety Data Sheet for 3-Chloro-2-methyl aniline.
  • National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • PF Online. What Regulations Apply to Chlorinated Solvent Use?
  • CDC/ATSDR. Medical Management Guidelines for Aniline.
  • DTIC. The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
  • Fisher Scientific. Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-yl)aniline.
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
  • NIOSH | CDC. amines, aromatic 2002.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Chemical Society Reviews (RSC Publishing). Disposal methods for chlorinated aromatic waste.
  • Guidechem. 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References.
  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline.
  • Chemsrc. This compound | CAS#:851545-79-4.
  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
  • PubChem. 3-Chloro-4-methylaniline.
  • ChemScene. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • TCI Chemicals. 3-Chloro-4-(2-pyridylmethoxy)aniline.
  • BLDpharm. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

Sources

The Ascendancy of Thiazole-Containing Aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiazole-containing aniline derivatives, a class of compounds that has garnered significant attention for its remarkable therapeutic potential. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Similarly, the aniline scaffold serves as a versatile building block in a vast array of pharmaceuticals. The fusion of these two privileged structures has unlocked a new dimension of chemical space, yielding derivatives with potent and selective biological activities. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies: Forging the Thiazole-Aniline Core

The synthesis of thiazole-containing aniline derivatives can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and overall molecular complexity. The classical Hantzsch thiazole synthesis remains a widely employed and versatile method for constructing the core thiazole ring.[3]

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide. In the context of thiazole-containing aniline derivatives, this often entails the reaction of a substituted phenacyl bromide with a thiourea derivative.

A general workflow for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative is depicted below:

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone (e.g., phenacyl bromide) condensation Condensation alpha_haloketone->condensation thiourea Thiourea Derivative thiourea->condensation thiazole_aniline Thiazole-Containing Aniline Derivative condensation->thiazole_aniline

Caption: General scheme of the Hantzsch thiazole synthesis.

Expert Insight: The choice of solvent and base is critical in the Hantzsch synthesis to optimize yields and minimize side reactions. Ethanol is a commonly used solvent, and bases such as sodium acetate or pyridine can be employed to facilitate the reaction. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times.[4]

Alternative Synthetic Routes

Beyond the Hantzsch synthesis, other methods have been developed to access diverse thiazole-containing aniline derivatives. These include:

  • Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles.[5]

  • Gabriel Synthesis: Acylamino ketones can be treated with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6]

  • Tcherniac's Synthesis: This route utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[5]

The selection of a particular synthetic strategy should be guided by the availability of starting materials and the desired substitution pattern on both the thiazole and aniline rings.

II. A Spectrum of Biological Activities: Therapeutic Potential Unveiled

Thiazole-containing aniline derivatives have demonstrated a broad range of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases. The inherent structural features of these compounds allow them to interact with a multitude of biological targets.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of thiazole-containing aniline derivatives.[3][4][7][8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole moiety.[10]

  • Apoptosis Induction: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

  • Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]

The following table summarizes the in vitro anticancer activity of selected thiazole-containing aniline derivatives against various cancer cell lines:

Compound IDCancer Cell LineIC50 (µM)Reference
4i SaOS-2 (Osteosarcoma)0.190[4]
4c MCF-7 (Breast Cancer)2.57[9]
4c HepG2 (Liver Cancer)7.26[9]
L1 Liver Cancer CellsMore potent than Cisplatin[7][8]
L1Pt Liver Cancer CellsMore potent than Cisplatin[7][8]

Expert Insight: The data clearly indicates that subtle structural modifications can lead to significant differences in anticancer potency and selectivity. For example, the introduction of a platinum (II) complex to a benzothiazole aniline ligand (L1Pt) demonstrated selective inhibitory activities against liver cancer cells.[7][8]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-containing aniline derivatives have emerged as a promising class of antimicrobial agents with activity against a wide range of bacteria and fungi.[11][12][13][14][15]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. The amphiphilic character of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into bacterial cell membranes.[6][15]

The following table highlights the antimicrobial activity of representative thiazole-containing aniline derivatives:

Compound IDMicrobial StrainMIC (µg/mL)Reference
43a S. aureus16.1 µM[11]
43a E. coli16.1 µM[11]
3 S. aureus (MRSA)0.23-0.7[12]
3 P. aeruginosa0.23-0.7[12]
3 E. coli0.23-0.7[12]
9 Fungal Strains0.06-0.23[12]

Expert Insight: The presence of specific substituents can significantly enhance antimicrobial activity. For example, benzothiazole derivatives have shown notable antibacterial and antifungal activities.[14] Docking studies have suggested that these compounds may exert their antibacterial effects by inhibiting enzymes like E. coli MurB.[12]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, thiazole-containing aniline derivatives have been investigated for a range of other biological activities, including:

  • Anti-inflammatory

  • Anticonvulsant

  • Antidiabetic

  • Antiviral [16]

  • Antihistamine [17]

This broad spectrum of activity underscores the versatility of the thiazole-aniline scaffold in medicinal chemistry.

III. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For thiazole-containing aniline derivatives, SAR studies have revealed several key insights:

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring can dramatically influence biological activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the anticancer and antimicrobial properties of some derivatives.[18]

  • Substitution on the Thiazole Ring: Modifications at the 2- and 5-positions of the thiazole ring are particularly important. The presence of an amino group at the 2-position is a common feature in many biologically active derivatives.

  • Linker between the Rings: The nature of the linkage between the thiazole and aniline moieties can also impact activity. In some cases, the introduction of a flexible linker can allow for optimal binding to the biological target.

A general workflow for the biological evaluation and SAR analysis of thiazole-containing aniline derivatives is presented below:

SAR_Workflow Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization (Further Synthesis and Testing) Lead_Identification->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for biological evaluation and SAR studies.

IV. Experimental Protocol: Representative Synthesis of a 2-Amino-4-phenylthiazole Derivative

This section provides a detailed, step-by-step methodology for a representative Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium acetate (2.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Addition of Base: Add sodium acetate (2.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-4-phenylthiazole derivative.

  • Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, to confirm its structure and purity.

Self-Validation: The purity of the final compound should be assessed by TLC (observing a single spot) and confirmed by analytical techniques like HPLC. The structural confirmation through spectroscopic methods ensures the integrity of the synthesized molecule.

V. Future Perspectives: The Road Ahead

The field of thiazole-containing aniline derivatives continues to evolve, with ongoing efforts focused on:

  • Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will enable the creation of even more diverse chemical libraries.

  • Identification of New Biological Targets: Investigating the mechanism of action of these compounds will likely reveal novel biological targets, opening up new therapeutic possibilities.

  • Lead Optimization and Preclinical Development: Promising lead compounds identified through screening and SAR studies will be further optimized to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of advancing them into preclinical and clinical development.

The convergence of the thiazole and aniline scaffolds has proven to be a fruitful strategy in the quest for new therapeutic agents. As our understanding of the chemical and biological properties of these derivatives deepens, we can anticipate the emergence of novel drug candidates with the potential to address significant unmet medical needs.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Dac Pharmachem. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PLoS ONE. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). AIP Publishing. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed. [Link]

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2004). PubMed. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2008). Semantic Scholar. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Der Pharma Chemica. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules. [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (2023). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). NeuroQuantology. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2020). Oriental Journal of Chemistry. [Link]

Sources

Methodological & Application

synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline from 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chemical Synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Topic: Synthesis of this compound from 2-((2-chloro-4-nitrophenoxy)methyl)thiazole Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Synthesis for Pharmaceutical Scaffolds

This compound is a crucial substituted aniline intermediate in medicinal chemistry. Its structural motifs are integral to the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors used in oncology. For instance, this aniline is a key building block for Neratinib, an irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family of kinases. The efficient and reliable synthesis of this intermediate is therefore of paramount importance for the drug development pipeline.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the reduction of its nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. We will delve into the mechanistic underpinnings of this transformation, offer a robust step-by-step experimental guide, and provide insights into process optimization and safety.

Mechanistic Insight: The Chemoselective Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. The challenge lies in achieving this reduction with high chemoselectivity, leaving other potentially reducible functional groups within the molecule—such as the chloro substituent and the thiazole ring—intact.

Several methodologies exist for this purpose:

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is known for its clean work-up, as the primary byproduct is water.[1] However, it carries significant risks, including the potential for hydrodehalogenation (loss of the chlorine atom) and the inherent hazards of using flammable hydrogen gas under pressure.[1][2] Furthermore, unstable hydroxylamine intermediates can form, which may decompose exothermically.[2]

  • Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are effective and cost-efficient.[1][3] The mechanism involves single electron transfer from the metal to the nitro group, followed by a series of protonation and further reduction steps.[3][4] A major drawback is the generation of large quantities of metallic waste and the often harsh acidic conditions that may not be suitable for sensitive substrates.

  • Transfer Hydrogenation & Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) provide a milder alternative to metal-acid systems and are known for their excellent functional group tolerance.[1][5] Similarly, iron powder in the presence of a proton donor like ammonium chloride (NH₄Cl) in a neutral solvent system offers a robust, scalable, and environmentally greener option.[6][7][8] This "Fe/NH₄Cl" system is particularly advantageous as it avoids strong acids and the hazards of catalytic hydrogenation, making it highly suitable for the synthesis of complex pharmaceutical intermediates.

For this protocol, we have selected a method utilizing zinc powder and ammonium chloride. This system is highly effective, proceeds under mild conditions, and demonstrates excellent selectivity, ensuring the integrity of the chloro and thiazole functionalities.

Experimental Guide: Synthesis Protocol

This section details the complete workflow for the reduction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Quantity
2-((2-chloro-4-nitrophenoxy)methyl)thiazole851545-78-3270.691.010.0 g
Zinc Powder (<10 µm)7440-66-665.385.914.1 g
Ammonium Chloride (NH₄Cl)12125-02-953.493.05.9 g
Ethanol (EtOH), 200 Proof64-17-546.07-150 mL
Deionized Water (H₂O)7732-18-518.02-25 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-As needed
Saturated Sodium Chloride (Brine)7647-14-558.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Celite® 54561790-53-2--As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Nitroaromatic Compounds: The starting material, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole, should be handled with care. Aromatic nitro compounds can be toxic and may have thermal instability, especially under confinement or in the presence of contaminants.[9][10][11][12]

  • General Handling: Conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Exotherm: The reduction of a nitro group is an exothermic process. Maintain controlled addition of reagents and monitor the internal temperature.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging Reagents: To the flask, add 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (10.0 g, 36.9 mmol), ethanol (150 mL), and deionized water (25 mL). Begin stirring to form a suspension.

  • Addition of Reductants: Add ammonium chloride (5.9 g, 110.8 mmol) followed by zinc powder (14.1 g, 215.8 mmol) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 60-65 °C using a heating mantle. The reaction is exothermic, so monitor the temperature closely. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the more polar aniline product. The reaction is typically complete within 4-6 hours.

  • Work-up - Filtration: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the excess zinc and inorganic salts.

  • Washing: Wash the filter cake thoroughly with additional ethanol (2 x 30 mL) to ensure all product is collected.

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel.

  • Phase Separation and Washing: Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Drying and Final Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to yield this compound as a white to off-white solid. A typical yield is in the range of 90-98%.[14]

Visualization of the Synthetic Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Final Product A 1. Charge Flask: - Starting Nitro Compound - Ethanol/Water - Ammonium Chloride B 2. Add Zinc Powder A->B C 3. Heat to 60-65°C (Monitor by TLC) B->C D 4. Cool to RT C->D E 5. Filter through Celite® D->E F 6. Concentrate Filtrate E->F G 7. EtOAc Extraction F->G H 8. Wash Organic Layer (NaHCO₃, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Recrystallization) I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Conclusion and Outlook

The protocol described provides a robust, efficient, and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical development. By employing a zinc/ammonium chloride reduction system, this process avoids the hazards and selectivity issues associated with catalytic hydrogenation and the harsh conditions of traditional metal-acid reductions. The high yield and purity of the final product make this an exemplary method for both academic research and industrial production environments.

References

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019-03-29). Available at: [Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances. Available at: [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]

  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. Available at: [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. Available at: [Link]

  • Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate. Available at: [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. PubMed. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: askIITians. (2025-07-16). Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness.org. (2011-08-14). Available at: [Link]

  • Blaser, H. U., & Pugin, B. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications. Available at: [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011-08-18). Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. (2019-11-15). Available at: [Link]

  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents.
  • CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Pharmaffiliates. Available at: [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. Available at: [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, Q. (2012). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Amines in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including antivirals, antifungals, and kinase inhibitors like the anticancer drug Dasatinib.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for modulating the bioactivity and pharmacokinetic profiles of drug candidates. The functionalization of thiazole intermediates, particularly through the introduction of substituted amino groups, is a critical strategy for expanding chemical diversity and optimizing pharmacological properties.

Reductive amination stands out as one of the most powerful and versatile methods for forging carbon-nitrogen bonds.[3] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, offers a highly efficient and controlled route to synthesize secondary and tertiary amines, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of reductive amination protocols specifically tailored for thiazole-based aldehydes and ketones.

Pillar 1: Mechanism and Reagent Selection

The success of a reductive amination protocol hinges on a fundamental understanding of its mechanism and the judicious selection of reagents. The reaction proceeds in two key stages that typically occur in a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the thiazole aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine nitrogen is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium ion, yielding the final amine product.

A critical aspect of this one-pot process is the choice of a reducing agent that chemoselectively reduces the iminium ion much faster than the starting carbonyl compound.[3]

Diagram 1: Reaction Mechanism of Reductive Amination

Caption: General mechanism for the reductive amination of a thiazole carbonyl.

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is paramount to the success of the reaction. While several options exist, they differ significantly in reactivity, selectivity, and handling requirements.

Reducing AgentFormulaKey AdvantagesKey Considerations & Causality
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: The electron-withdrawing acetoxy groups moderate the hydride's reactivity, making it highly selective for iminium ions over aldehydes and ketones.[4] Mild Conditions: Effective at room temperature without the need for strict pH control. Low Toxicity: A safer alternative to sodium cyanoborohydride.Moisture Sensitive: STAB reacts with water and is incompatible with protic solvents like methanol for the one-pot reaction.[4] Aprotic solvents like DCE, THF, or DCM are required.
Sodium Cyanoborohydride NaBH₃CNGood Selectivity: Effective at mildly acidic pH (6-7) where iminium ion formation is favored. It is stable in this pH range, unlike NaBH₄.High Toxicity: Generates toxic hydrogen cyanide (HCN) gas under acidic conditions and cyanide waste, requiring careful handling and workup procedures.
Sodium Borohydride NaBH₄Cost-Effective & Readily Available: A common, inexpensive lab reagent.Low Selectivity: Can readily reduce the starting thiazole aldehyde or ketone, leading to alcohol byproducts and lower yields.[4] It is best used in a two-step procedure where the imine is pre-formed before the reductant is added.[1][2]

For most applications involving thiazole intermediates, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, operational simplicity, and enhanced safety profile.

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful reductive amination of thiazole intermediates.

Diagram 2: General Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Combine thiazole carbonyl and amine in anhydrous solvent. B 2. Add acetic acid (optional, typically for ketones). A->B C 3. Stir for imine formation (e.g., 30-60 min at RT). B->C D 4. Add STAB portion-wise to control exotherm. C->D E 5. Monitor reaction by TLC or LC-MS (2-24h). D->E F 6. Quench with saturated aq. NaHCO₃ solution. E->F G 7. Extract with organic solvent (e.g., EtOAc, DCM). F->G H 8. Dry, filter, and concentrate the organic phase. G->H I 9. Purify by column chromatography. H->I

Caption: A typical workflow for STAB-mediated reductive amination.

Protocol 1: General Procedure for Reductive Amination of a Thiazole Aldehyde with STAB

This protocol is a robust starting point for various thiazole aldehydes and primary or secondary amines.

Materials:

  • Thiazole aldehyde (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.6 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, stir bar, and nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the thiazole aldehyde (1.0 eq) and the amine (1.0 - 1.2 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M relative to the aldehyde.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes. This allows for the initial formation of the imine intermediate.

  • Reduction: Add STAB (1.3 - 1.6 eq) portion-wise over 10-15 minutes. The reaction can be mildly exothermic; portion-wise addition helps control the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 2-Aminothiazole via Two-Step Reductive Amination

For certain substrates, particularly when using a more reactive and less selective reducing agent like NaBH₄, a two-step approach is preferable to minimize the reduction of the starting aldehyde.[1][2]

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, stir bar, ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 eq) and the aldehyde (1.1 eq) in anhydrous methanol.

  • Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

  • Reduction Setup: Once imine formation is significant, cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Slowly and carefully add sodium borohydride (1.5 eq) in small portions over 10-15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

  • Workup and Purification: Quench the reaction with water, concentrate the solvent, and proceed with a standard aqueous workup and extraction as described in Protocol 1. Purify the crude product via column chromatography.[1]

Pillar 3: Troubleshooting and Best Practices

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to ensuring successful outcomes.

ObservationProbable Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Imine Formation: Equilibrium may not favor the imine, especially with sterically hindered or electron-poor reactants.• Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium. • For ketones or unreactive aldehydes, add a catalytic amount of acetic acid (1-2 eq) to promote iminium ion formation.
Decomposition of Reagents: STAB is moisture-sensitive. Amine or aldehyde may be unstable.• Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened STAB. • Use freshly purified starting materials.
Aldehyde/Ketone Reduction to Alcohol Reducing Agent Too Reactive: Occurs if using NaBH₄ in a one-pot procedure.• Switch to a more selective reagent like STAB. • If using NaBH₄, ensure complete imine formation before adding the reductant (use the two-step protocol).
Di-alkylation of Primary Amine Product Reacts Again: The secondary amine product can react with another equivalent of the aldehyde.• Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. • Adopt the two-step procedure (Protocol 2) to reduce the imine as it forms, minimizing its exposure to excess aldehyde.
Complex Mixture of Products Side Reactions: The thiazole ring or other functional groups may be undergoing side reactions.• Ensure mild conditions (room temperature). • Confirm the stability of your specific thiazole substrate to the reaction conditions (e.g., run a control without the amine).

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of N-substituted thiazole derivatives. The choice of a mild and selective reducing agent, with sodium triacetoxyborohydride being the preeminent choice for one-pot procedures, is critical for success. By understanding the underlying mechanism, carefully selecting reagents, and following robust, field-proven protocols, researchers can effectively leverage this reaction to generate diverse libraries of thiazole-containing molecules, accelerating progress in drug discovery and development.

References

  • Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Chloro-4-(thiazol-2-ylmethoxy)aniline as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding site of numerous kinases.[1][2] This guide provides a detailed technical overview and robust protocols for utilizing 3-Chloro-4-(thiazol-2-ylmethoxy)aniline , a key intermediate, in the synthesis of potent kinase inhibitors. We will explore the strategic importance of its molecular features, provide a step-by-step synthetic protocol for its elaboration into a final inhibitor, and outline methods for its subsequent characterization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

The Precursor: Physicochemical Profile and Synthesis

Before its application in more complex syntheses, a thorough understanding of the starting material is paramount. This compound serves as a foundational building block.

Molecular Characteristics

A summary of the key physicochemical properties of the precursor is presented below.

PropertyValueReference
CAS Number 851545-79-4[3]
Molecular Formula C₁₀H₉ClN₂OS[3]
Molecular Weight 240.71 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
Rationale for Use in Kinase Inhibitor Design

The structure of this compound is not arbitrary; each component serves a strategic purpose in targeting the kinase ATP-binding site.

G cluster_precursor This compound precursor Structural Breakdown aniline Aniline Group (NH2) Reactive 'handle' for coupling ether Ether Linkage Provides conformational flexibility aniline->ether chloro Chloro Substituent Modulates electronics and occupies pocket aniline->chloro thiazole Thiazole Ring Key Hinge-Binding Motif ether->thiazole G cluster_workflow Synthetic Workflow start 1. Reagent Charging - Precursor Aniline - Dichloropyrimidine - Solvent (e.g., n-Butanol) - Base (e.g., DIPEA) reaction 2. Reaction - Heat to reflux (90-110°C) - Stir for 12-24h start->reaction monitoring 3. In-Process Control - TLC/LC-MS Monitoring reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up & Isolation - Cool reaction - Precipitate/Filter product monitoring->workup Complete purification 5. Purification - Recrystallization or - Column Chromatography workup->purification analysis 6. Final Analysis - NMR, MS, HPLC - Confirm structure & purity purification->analysis G cluster_pathway VEGFR-2 Signaling and Inhibition cluster_cell Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds & Dimerizes Downstream Downstream Signaling (RAS/RAF/MEK/ERK) VEGFR->Downstream Autophosphorylation ATP ATP ATP->VEGFR Phosphate Donor Inhibitor Synthesized Inhibitor Inhibitor->VEGFR Blocks ATP Binding Angiogenesis Angiogenesis Proliferation, Survival Downstream->Angiogenesis Activates

Sources

The Strategic Role of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Intermediate

In the landscape of contemporary drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a paramount objective. The strategic design of these small molecules often hinges on the use of versatile, high-value intermediates that serve as foundational building blocks. 3-Chloro-4-(thiazol-2-ylmethoxy)aniline has emerged as such a critical component. Its unique structural architecture, combining a substituted aniline core with a thiazole-methoxy moiety, provides an ideal platform for synthesizing potent inhibitors targeting key signaling pathways in cancer progression.

The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its ability to engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.[1] When coupled with the anilinoquinazoline scaffold, which is renowned for its efficacy as a "hinge-binding" motif in ATP-competitive kinase inhibitors, the resulting molecules exhibit significant therapeutic potential.[2] This guide provides a detailed exploration of this compound, outlining its synthesis, physicochemical properties, and, most importantly, its application in the construction of advanced kinase inhibitors.

Physicochemical & Safety Data Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic protocols.

PropertyValueSource
CAS Number 851545-79-4[3]
Molecular Formula C₁₀H₉ClN₂OS[3]
Molecular Weight 240.71 g/mol [3]
Appearance White to off-white solidInferred from synthesis descriptions
Density ~1.407 g/cm³[4]
Solubility Soluble in organic solvents like ethanol, DMF, DMSOInferred from reaction conditions

Safety & Handling Precautions:

While a comprehensive safety data sheet (SDS) for this specific compound is not publicly available, data from structurally related chloroanilines suggest that this compound should be handled with care. It is presumed to be harmful if swallowed or inhaled and may cause skin and eye irritation. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container, away from strong oxidizing agents.

Part 1: Synthesis Protocol for this compound

The synthesis of the title compound is a robust two-step process, commencing with a Williamson ether synthesis followed by the reduction of a nitro group. This protocol is adapted from methodologies outlined in patent literature, specifically CN111499622A, which details its preparation as a key intermediate.[3]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol D 2-((2-chloro-4-nitrophenoxy)methyl)thiazole A->D Reacts with B 2-(Chloromethyl)thiazole B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Under conditions F This compound D->F Is reduced by E Reducing Agent (e.g., Zn powder, H₂) Solvent (e.g., Ethanol) E->F Under conditions

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole
  • Rationale: This step employs a classic Williamson ether synthesis to couple the thiazole side chain to the phenolic core. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate acts as a proton scavenger.

  • Materials:

    • 2-Chloro-4-nitrophenol

    • 2-(Chloromethyl)thiazole

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a solution of 2-Chloro-4-nitrophenol in DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the resulting suspension at room temperature for 20-30 minutes.

    • Add 2-(Chloromethyl)thiazole (1.1 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound
  • Rationale: The nitro group of the intermediate is a versatile precursor to the aniline. Catalytic hydrogenation or reduction with metals like zinc or iron in an acidic or neutral medium is a standard and efficient method for this transformation. The protocol below is based on the use of zinc powder.[3]

  • Materials:

    • 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (from Step 1)

    • Zinc powder (Zn)

    • Ethanol

    • Hydrogen (H₂) source (optional, for pressure reaction)

  • Protocol:

    • Suspend the nitro intermediate (1.0 equivalent) in ethanol in a suitable reaction vessel.

    • Add zinc powder (catalytic to stoichiometric amounts, e.g., 0.1 equivalents).

    • If using hydrogenation, pressurize the vessel with hydrogen gas (e.g., 2-4 atm) and stir vigorously at room temperature for 4-8 hours.

    • Alternatively, the reduction can be achieved by refluxing with zinc powder and a proton source like ammonium chloride.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the zinc catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be purified by recrystallization or column chromatography to yield this compound as a solid. A reported yield for a similar process is 96%.[3]

Part 2: Application in the Synthesis of Anilinoquinazoline-Based Kinase Inhibitors

The primary utility of this compound in medicinal chemistry is as a nucleophile in the synthesis of 4-anilinoquinazoline derivatives. This reaction is a cornerstone for creating a multitude of kinase inhibitors, where the aniline nitrogen displaces a leaving group (typically a chlorine atom) at the 4-position of the quinazoline ring in a nucleophilic aromatic substitution (SNAr) reaction.[5]

Target Rationale: Dual EGFR/VEGFR-2 Inhibition

The 4-anilinoquinazoline scaffold is a privileged structure for targeting the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

  • EGFR is a key driver of cell proliferation and survival in many cancers.

  • VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

Simultaneously inhibiting both pathways can lead to a potent anti-tumor effect by both directly halting cancer cell growth and cutting off the tumor's blood supply.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 SNA_r Reaction cluster_1 Biological Target Interaction A This compound D 4-Anilinoquinazoline Kinase Inhibitor A->D Nucleophilic Attack B Substituted 4-Chloroquinazoline B->D Substrate C Solvent (e.g., Isopropanol) Heat C->D Conditions E Kinase Domain (EGFR/VEGFR-2) D->E Binds to G Inhibition of Downstream Signaling (Proliferation & Angiogenesis) D->G Leads to F ATP Binding Site E->F Contains

Caption: Application of the aniline intermediate in kinase inhibitor synthesis.

Protocol: Synthesis of a 4-(3-Chloro-4-(thiazol-2-ylmethoxy)phenylamino)quinazoline Derivative
  • Rationale: This SNAr reaction is typically performed in a polar protic solvent like isopropanol or n-butanol at elevated temperatures. The reaction is often acid-catalyzed or proceeds thermally. The product often precipitates from the reaction mixture upon cooling, simplifying purification.

  • Materials:

    • This compound (1.0 equivalent)

    • A suitably substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0-1.2 equivalents)

    • Isopropanol (IPA) or n-Butanol

  • Protocol:

    • Suspend the substituted 4-chloroquinazoline in isopropanol in a round-bottom flask equipped with a reflux condenser.

    • Add this compound to the suspension.

    • Heat the reaction mixture to reflux (approx. 82 °C for IPA) and maintain for 2-6 hours.

    • Monitor the formation of the product by TLC or LC-MS. The product hydrochloride salt will often begin to precipitate during the reaction.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold isopropanol and then with diethyl ether to remove impurities.

    • Dry the product under vacuum to yield the final 4-anilinoquinazoline derivative as its hydrochloride salt.

Conclusion

This compound is a strategically designed intermediate of significant value in medicinal chemistry. Its synthesis is straightforward, and its true utility is realized in its efficient incorporation into the 4-anilinoquinazoline scaffold. This reaction provides a direct route to potent, dual-action kinase inhibitors targeting fundamental cancer pathways. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to leverage this powerful building block in the creation of next-generation targeted therapies.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Zhang, X., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Novac, O., & Hein, C. D. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

Sources

analytical methods for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Abstract

This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of the compound. This guide emphasizes the causality behind experimental choices and integrates chromatographic and spectroscopic techniques to build a complete analytical profile. The methods include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Introduction

This compound (CAS No. 851545-79-4) is a substituted aniline derivative incorporating a thiazole moiety, making it a valuable building block in medicinal chemistry. Its structural motifs are present in various biologically active molecules, including kinase inhibitors used in oncology.[1][2][3] Given its role as a critical intermediate, rigorous analytical characterization is imperative to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, arising from the synthesis process, can significantly impact the downstream reactions and the toxicological profile of the API.[4]

This document outlines an integrated analytical workflow, providing not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters.

Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing robust analytical methods.

PropertyValueReference
CAS Number 851545-79-4[5]
Molecular Formula C₁₀H₉ClN₂OS[5]
Molecular Weight 240.71 g/mol [5]
Appearance White to light yellow solid (predicted)[1]
Purity (Typical) ≥98% (by HPLC)[6]

Analytical Workflow Overview

A multi-technique approach is essential for a comprehensive characterization. The following diagram illustrates the logical flow of the analytical process, from initial sample assessment to final confirmation.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Consolidation Sample Sample Receipt This compound Solubility Solubility Testing (e.g., ACN, MeOH, DMSO) Sample->Solubility Select appropriate solvent HPLC HPLC-UV Analysis (Purity & Assay) Solubility->HPLC Prepare sample solution LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Confirm peak identity Integration Data Integration & Review HPLC->Integration Purity Data LCMS->Integration MW Data NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) NMR->Integration Structural Data FTIR FTIR Analysis (Functional Groups) FTIR->Integration Functional Group Data CoA Certificate of Analysis (CoA) Integration->CoA

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of pharmaceutical intermediates.[7] High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile compounds like aromatic amines.[7][8]

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is ideal, as it effectively separates moderately polar to non-polar aromatic compounds. Detection is achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity.

Causality in Method Design:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and resolution for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for reversed-phase chromatography. A phosphate buffer is added to maintain a consistent pH, which is critical for ensuring the consistent ionization state of the basic aniline group, leading to reproducible retention times and sharp peak shapes.

  • Detection Wavelength: The molecule contains multiple chromophores (aniline ring, thiazole ring). A wavelength of 254 nm is selected as a common wavelength for aromatic compounds, providing a good response. For optimization, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).

  • Isocratic Elution: For purity analysis where impurities are expected to have similar polarities to the main compound, an isocratic elution (constant mobile phase composition) provides a stable baseline and is often sufficient.

Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system with UV-Vis Detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for aromatic compound separation.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.5) (60:40 v/v)Provides optimal retention and peak shape.
Flow Rate 1.0 mL/minEnsures good separation within a reasonable runtime.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV at 254 nmGood sensitivity for aromatic systems.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate the purity by area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis for Structural Confirmation

While chromatography confirms purity, spectroscopy is required to verify the molecular structure. The relationship between these techniques is crucial; each provides a unique piece of the puzzle.

Technique_Interrelation Molecule This compound HPLC HPLC Molecule->HPLC MS Mass Spectrometry Molecule->MS NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR Purity Purity (%) HPLC->Purity MW Molecular Weight (240.71 Da) MS->MW Structure Connectivity (¹H, ¹³C Skeleton) NMR->Structure FuncGroups Functional Groups (N-H, C-O, C-Cl) FTIR->FuncGroups

Caption: Interrelation of analytical techniques and the data they provide.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Thiazole derivatives are known to produce abundant molecular ions and exhibit characteristic fragmentation patterns, which aids in structure elucidation.[9][10]

Protocol: LC-MS Analysis

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatography: Use the same HPLC method as described in Section 3.1, but with a volatile buffer system if necessary (e.g., ammonium acetate instead of potassium phosphate).

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI positive. The aniline and thiazole nitrogens are readily protonated.

    • Scan Range: m/z 50 - 500. This covers the expected molecular ion and its fragments.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Expected Results:

    • Molecular Ion: An intense peak at m/z 241.02 [M+H]⁺ is expected for C₁₀H₉ClN₂OS. The presence of a peak at m/z 243.02 with ~1/3 the intensity (the A+2 peak) is definitive confirmation of one chlorine atom.

    • Key Fragments: Fragmentation is likely to occur at the ether linkage. Expected fragments include ions corresponding to the thiazolyl-methyl cation and the chloro-aminophenoxy radical cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol: NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected ¹H NMR Spectral Data (in DMSO-d₆, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9d1HThiazole-HProton on the thiazole ring, deshielded by S and N.
~7.6-7.7d1HThiazole-HSecond proton on the thiazole ring.
~6.9-7.0d1HAr-HAromatic proton ortho to the ether linkage.
~6.8d1HAr-HAromatic proton ortho to the amino group.
~6.6dd1HAr-HAromatic proton meta to both groups.
~5.3s2H-O-CH₂-Methylene protons of the ether bridge.
~5.2s (broad)2H-NH₂Protons of the primary amine group, often broad.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural features.

Protocol: FTIR Analysis

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupReference
3450 - 3250Medium, Two BandsN-H StretchPrimary Aromatic Amine[11][12]
3100 - 3000Medium-WeakC-H StretchAromatic/Thiazole C-H[13]
1620 - 1580StrongN-H Bend (Scissoring)Primary Amine[11][12]
1580 - 1450Strong-MediumC=C & C=N StretchAromatic & Thiazole Rings[14]
1335 - 1250StrongC-N StretchAromatic Amine[11]
1250 - 1200StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
800 - 700StrongC-Cl StretchAryl Halide

Potential Impurities

The typical synthesis of this compound involves the reduction of a nitro-group precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.[5] Potential impurities could include:

  • Unreacted Starting Material: The nitro-compound precursor.

  • Intermediates: Partially reduced species (e.g., nitroso or hydroxylamine derivatives).

  • By-products: Impurities from the synthesis of the starting material itself.

The HPLC method described in Section 3.1 should be capable of separating these impurities, which would likely have different retention times due to their differing polarities. Their presence can be confirmed by LC-MS.

Summary and Conclusion

The analytical characterization of this compound requires an orthogonal set of analytical techniques. HPLC-UV provides reliable purity assessment, while a combination of MS, NMR, and FTIR confirms the molecular weight, definitive structure, and functional group identity of the molecule. The protocols and rationales provided in this application note form a robust framework for the quality control and release of this important pharmaceutical intermediate, ensuring it meets the stringent requirements for drug development and manufacturing.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. ([Link])

  • IR Spectroscopy Tutorial: Amines. University of Calgary. ([Link])

  • [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. ([Link])

  • Infrared Spectroscopy. Illinois State University. ([Link])

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. ([Link])

  • Spectroscopy of Amines. Chemistry LibreTexts. ([Link])

  • Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. ([Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. ([Link])

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi. ([Link])

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. ([Link])

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. ([Link])

  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. National Institutes of Health. ([Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. ([Link])

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. ([Link])

  • Supplementary Material. The Royal Society of Chemistry. ([Link])

  • This compound. Chemsrc. ([Link])

  • Synthetic method of 3-chloro-2-methylaniline.
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Pharmaffiliates. ([Link])

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. ([Link])

  • 3-Chloro-4-(2-pyridylmethoxy)aniline, min 98% (HPLC). CP Lab Safety. ([Link])

  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Omsynth Lifesciences. ([Link])

Sources

Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive, field-proven protocols for the quantitative analysis and structural confirmation of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a key intermediate in pharmaceutical synthesis.[1] The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical characterization. We first present a reversed-phase HPLC method with UV detection, optimized for accurate quantification. This is followed by a high-sensitivity LC-MS method for unambiguous identification and impurity profiling, leveraging high-resolution mass spectrometry. The causality behind critical experimental choices is explained throughout, ensuring scientific integrity and enabling seamless method transfer.

Introduction and Scientific Rationale

This compound (CAS: 851545-79-4) is a substituted aniline derivative incorporating both a thiazole and a chlorophenyl moiety. Its structural complexity and role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitate precise analytical control.[1] The presence of chromophoric aromatic rings makes it an ideal candidate for HPLC with UV detection, a cornerstone technique for routine purity assessment and quantification in pharmaceutical analysis.[2]

However, for unequivocal identification, especially at trace levels or in complex matrices, mass spectrometry is indispensable.[3] Coupling liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method that yields molecular weight and structural information, which is critical for impurity identification and confirmation.[2] This application note presents two synergistic methods: an HPLC-UV method for robust quantification and an LC-MS method for definitive characterization. The development strategy is grounded in Analytical Quality by Design (AQbD) principles to ensure method robustness.[4]

Chemical Profile
AttributeValueSource
Compound Name This compound-
CAS Number 851545-79-4[5]
Molecular Formula C₁₀H₉ClN₂OS[5]
Molecular Weight 240.71 g/mol [5]
Structure -

Part I: Quantitative Analysis by HPLC-UV

Principle and Method Rationale

The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or solvent front. A reversed-phase C18 column is selected due to its hydrophobic stationary phase, which provides excellent retention for the moderately nonpolar aromatic structure of the analyte.[6] An acetonitrile/water mobile phase is chosen for its miscibility and low UV cutoff. The addition of a buffer, such as ammonium acetate, is critical for controlling the ionization state of the aniline moiety, ensuring consistent retention times and peak shapes. UV detection is set at a wavelength that provides high sensitivity for the analyte, determined by its UV absorbance spectrum.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Buffer: Ammonium acetate (LC-MS grade)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Experimental Protocol: HPLC-UV Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This is the stock solution.

    • Further dilute this stock solution as needed to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample in the same diluent as the standard to a target concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Operating Conditions: A summary of the chromatographic conditions is presented in the table below.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining aromatic compounds.
Mobile Phase A: 10 mM Ammonium Acetate (aq)B: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% BEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CImproves peak shape and ensures run-to-run reproducibility.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 280 nmChosen based on the strong absorbance of the aromatic rings.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in 50:50 ACN/H2O A->B C Syringe Filtration (0.22 µm) B->C D HPLC Injection (10 µL) C->D Inject E C18 Column Separation (Gradient Elution) D->E F UV Detection (280 nm) E->F G Chromatogram Generation F->G Signal H Peak Integration & Quantification G->H I Reporting (Purity, Concentration) H->I

Caption: HPLC-UV workflow for quantitative analysis.

Part II: Identification by LC-MS

Principle and Method Rationale

This method uses the same chromatographic front-end as the HPLC-UV method to ensure a seamless transition from quantification to identification. The key difference is the detector: a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), is used. Electrospray Ionization (ESI) in positive mode is selected because the aniline nitrogen is readily protonated, making it ideal for generating a strong [M+H]⁺ signal. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the identity of the analyte with high confidence.[3] Tandem MS (MS/MS) can be performed to induce fragmentation, providing structural information that serves as a definitive fingerprint of the molecule.

Materials and Reagents
  • Reagents are the same as in the HPLC-UV method, but with the requirement that all solvents and additives (e.g., formic acid) must be of LC-MS grade to minimize background interference.

Experimental Protocol: LC-MS Method
  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases and samples as described in sections 2.3.1 and 2.3.3. For enhanced ionization, 0.1% formic acid can be added to both mobile phases A and B.

  • LC-MS Operating Conditions: The LC conditions are identical to those in the HPLC method (Section 2.3.4). The MS parameters are detailed below.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Best for polar, ionizable compounds like anilines.
Polarity PositiveThe basic nitrogen atom readily accepts a proton.
Mass Range 100 - 500 m/zCovers the expected molecular ion and its fragments.
Capillary Voltage 3.5 kVOptimal for stable spray and ion generation.
Drying Gas Temp 325 °CEnsures efficient desolvation of ions.
Drying Gas Flow 10 L/minStandard flow to aid desolvation.
MS/MS (Optional) Collision-Induced Dissociation (CID)To generate structural fragments for confirmation.
Expected Mass Spectrometry Results
ParameterExpected ValueNotes
Protonated Ion [M+H]⁺ 241.0203 m/zCalculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
³⁷Cl Isotopic Peak 243.0173 m/zThe characteristic A+2 peak for chlorine, with an intensity of ~32% of the monoisotopic peak.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepared Sample (from HPLC prep) B LC Separation (C18 Column) A->B C ESI Source (Positive Ionization) B->C Eluent D Mass Analyzer (e.g., Q-TOF) C->D E Detector D->E F Mass Spectrum ([M+H]⁺, Isotope Pattern) E->F Ion Signal G Accurate Mass Confirmation F->G H Structural Elucidation (via MS/MS) F->H

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds serve as versatile starting points for the development of novel therapeutic agents. 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is one such privileged structure. Its architecture combines three key features that are highly valuable for drug design:

  • An aniline core, which is a common motif in a vast number of bioactive molecules and provides a primary amine for straightforward chemical modification.

  • A thiazole ring , a heterocyclic moiety found in numerous FDA-approved drugs, known to exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

  • A strategically placed chloro substituent , which not only influences the electronic properties of the aniline ring but also serves as a crucial handle for advanced cross-coupling reactions.

This guide provides a comprehensive framework for the synthetic derivatization of this compound. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering robust methodologies to generate diverse compound libraries for biological screening. We will explore derivatization at two primary reactive sites: the nucleophilic aniline nitrogen and the electrophilic chloro-substituted carbon, thereby enabling a multi-vector approach to chemical space exploration.

Core Compound Profile

A thorough understanding of the starting material is fundamental to successful derivatization.

structure cluster_molecule This compound mol mol

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 851545-79-4[3]
Molecular Formula C₁₀H₉ClN₂OS[3]
Molecular Weight 240.71 g/mol [3]
Appearance White to pale yellow solid[4]
Topological Polar Surface Area 48.1 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

The synthesis of the parent compound can be achieved via the reduction of the corresponding nitro-intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole, often using reagents like zinc powder in ethanol.[3]

Synthetic Strategies for Derivatization

The molecular architecture of this compound offers two primary vectors for chemical modification. The following sections detail the rationale and protocols for exploiting these reactive sites.

Vector 1: N-Functionalization of the Aniline Moiety

The primary amine of the aniline is a potent nucleophile, making it an ideal site for introducing a wide array of functional groups through N-acylation, N-alkylation, and related reactions.

N-acylation is a robust and highly reliable transformation for converting anilines into amides. This reaction is not only used to introduce specific acyl groups that may contribute to biological activity but also serves as a method to protect the amine during subsequent reactions. The reaction proceeds via a nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl), which drives the reaction to completion.

N_Acylation_Workflow start Start: this compound add 1. Dissolve & Cool start->add In reaction vessel reagents Reagents: - Acylating Agent (e.g., Acyl Chloride) - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) reagents->add mix 2. Add Acylating Agent Dropwise at 0°C add->mix react 3. Stir at Room Temperature mix->react workup 4. Aqueous Work-up (Wash with acid, base, brine) react->workup Monitor by TLC purify 5. Purify (Column Chromatography) workup->purify product Product: N-Acylated Derivative purify->product

Caption: General workflow for the N-acylation of anilines.[6]

Protocol 1 provides a detailed, step-by-step methodology for this crucial transformation.

Vector 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[7][8]

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid.[9][10] This reaction is instrumental in extending the molecular framework, allowing for the introduction of diverse aryl or heteroaryl substituents. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Cl(L_n) pd0->pd2_complex Oxidative Addition (with Ar-Cl) pd2_boronate Ar-Pd(II)-R(L_n) pd2_complex->pd2_boronate Transmetalation (with R-B(OH)₂) pd2_boronate->pd0 Reductive Elimination (forms Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2 outlines a general procedure for performing a Suzuki-Miyaura coupling reaction on the chloroaniline substrate.

The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling an aryl halide with a primary or secondary amine.[7][11] This reaction is exceptionally useful for synthesizing complex aniline derivatives that would be difficult to access through other methods. The success of this transformation heavily relies on the selection of a suitable phosphine ligand, such as RuPhos, which facilitates the key reductive elimination step and accommodates a broad range of substrates.[11]

Protocol 3 provides a robust method for the Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. The toxicological properties of this compound and its derivatives have not been fully evaluated; therefore, they should be handled with care as potentially hazardous materials.[4]

Protocol 1: General Procedure for N-Acylation

Principle: This protocol describes the formation of an amide bond via the reaction of the aniline with an acyl chloride in the presence of a tertiary amine base.

Table 2: Materials for N-Acylation

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Acylating Agent (1.05-1.2 eq)
Triethylamine (Et₃N) or PyridineBase (1.5 eq)
Anhydrous Dichloromethane (DCM)Solvent
1M Hydrochloric Acid (HCl)Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelStationary Phase for Chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Principle: This protocol details a palladium-catalyzed C-C bond formation between the chloroaniline and an arylboronic acid.

Table 3: Materials for Suzuki-Miyaura Coupling

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Arylboronic AcidCoupling Partner (1.2-1.5 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst (1-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃)Activates Boronic Acid (2-3 eq)
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)Solvent
Nitrogen or Argon GasInert Atmosphere

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).[12]

  • Inerting: Seal the vial with a septum cap and purge with nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Principle: This protocol outlines the palladium-catalyzed C-N bond formation between the chloroaniline and a primary or secondary amine, using a specialized phosphine ligand.

Table 4: Materials for Buchwald-Hartwig Amination

Reagent/MaterialPurpose
This compoundStarting Material (1.0 eq)
Primary or Secondary AmineCoupling Partner (1.2 eq)
Palladium Source (e.g., Pd₂(dba)₃)Catalyst Precursor (1-2 mol%)
RuPhosLigand (2-4 mol%)
Base (e.g., NaOt-Bu, Cs₂CO₃)Base (1.4 eq)
Anhydrous Toluene or DioxaneSolvent
Nitrogen or Argon GasInert Atmosphere

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the RuPhos ligand (2 mol%).[11]

  • Addition of Reagents: Under an inert atmosphere (e.g., in a glovebox) or in the air if using a stable precatalyst, add the this compound (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).[11]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the vial.

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes (if not prepared in a glovebox).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[11]

Applications in Biological Screening

The generation of a diverse library of derivatives from this compound is the first step in a drug discovery cascade. Thiazole-containing compounds are known to possess a wide range of biological activities, and a focused library can be screened against various targets.[1][13]

Potential Screening Applications:

  • Antimicrobial/Antifungal Assays: Screen derivatives against panels of pathogenic bacteria and fungi to identify new anti-infective agents.[1][2][13]

  • Anticancer Screening: Evaluate cytotoxicity against various cancer cell lines (e.g., breast, lung, liver) to discover novel antiproliferative compounds.[14]

  • Kinase Inhibition Assays: Given that many aniline and thiazole derivatives are kinase inhibitors, the library can be screened against panels of protein kinases relevant to cancer or inflammatory diseases.

Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Parent Compound deriv Synthesize Derivative Library (Protocols 1-3) start->deriv purify Purify & Characterize deriv->purify screen High-Throughput Screening purify->screen hit_id Hit Identification screen->hit_id hit_val Hit Validation (Dose-Response) hit_id->hit_val sar Structure-Activity Relationship (SAR) hit_val->sar lead_opt Lead Optimization sar->lead_opt lead_opt->deriv Iterative Synthesis

Caption: A typical workflow for drug discovery from synthesis to lead optimization.

References

  • Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. Benchchem.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
  • Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride. Benchchem.
  • Approaches for the N-acetylation of anilines.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • This compound synthesis. ChemicalBook.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Deriv
  • Development of a Practical Buchwald-Hartwig Amine Aryl
  • SAFETY D
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PubMed.
  • Virtual screening of synthesized thiazole derivatives for M. tuberculosis and dTDP-rhamnose inhibitors.
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • SAFETY DATA SHEET for 3-(1H-1,2,4-Triazol-1-yl)aniline.
  • Safety D
  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline wiki. Guidechem.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals.
  • 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7.
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. ChemScene.
  • Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Synthesis of Some New 1,3,4-Thiadiazole Deriv
  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. NIH.

Sources

The Thiazole Aniline Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Thiazole Aniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazole aniline scaffold, characterized by an aniline moiety linked to a thiazole ring, is a prominent member of this esteemed class. This structural motif is not merely a synthetic curiosity; it is the backbone of numerous compounds demonstrating significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders. The unique electronic properties and conformational flexibility of the thiazole aniline core allow for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of thiazole aniline scaffolds, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in their quest for novel therapeutics.

Oncological Applications: Targeting the Engines of Cancer

The thiazole aniline scaffold has proven to be a particularly fertile ground for the discovery of potent and selective anticancer agents. Many of these derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Thiazole aniline-based compounds have been successfully designed to target the ATP-binding site of various kinases. The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with the hinge region of the kinase, while the aniline moiety can be substituted to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This targeted approach offers a significant advantage over traditional chemotherapy by minimizing off-target effects and associated toxicities.

Featured Application: Thiazole Aniline Derivatives as Novel Tubulin Polymerization Inhibitors

A novel series of thiazole-naphthalene derivatives has been designed and synthesized as potent inhibitors of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative thiazole-naphthalene derivatives against human breast (MCF-7) and lung (A549) cancer cell lines.

Compound IDRMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
5a H1.23 ± 0.112.54 ± 0.23
5b 4-Ethoxy0.48 ± 0.030.97 ± 0.13
5c 4-Methoxy0.89 ± 0.071.87 ± 0.19

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the substitution on the phenyl ring significantly influences the anticancer activity, with the 4-ethoxy substitution (compound 5b ) demonstrating the most potent effect.[1]

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiazole aniline derivative against a cancer cell line.

Materials:

  • Synthesized thiazole aniline derivative

  • Human cancer cell line (e.g., MCF-7)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole aniline derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Thiazole Aniline Compound incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

The thiazole aniline scaffold is emerging as a promising platform for the development of neuroprotective agents.[4][5] These compounds have the potential to interfere with the pathological processes underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action: Multi-Targeted Approach

The neuroprotective effects of thiazole aniline derivatives are often attributed to their ability to modulate multiple targets. This includes the inhibition of enzymes like cholinesterases and the modulation of signaling pathways involved in oxidative stress and neuroinflammation.[6]

Featured Application: Benzothiazole Aniline as a Neuroprotective Agent

Benzothiazole aniline derivatives have been shown to inhibit neuroprotection against amyloid peptides by promoting catalase overexpression in vitro.[4] Catalase is a crucial antioxidant enzyme that protects neuronal cells from oxidative damage, a key factor in the progression of Alzheimer's disease.

Visualizing the Pathway: Neuroprotective Mechanism

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response amyloid Amyloid Peptides oxidative_stress Oxidative Stress amyloid->oxidative_stress induces bta Benzothiazole Aniline catalase Catalase Overexpression bta->catalase promotes catalase->oxidative_stress reduces neuroprotection Neuroprotection oxidative_stress->neuroprotection leads to (if reduced)

Caption: Proposed neuroprotective mechanism of benzothiazole aniline.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria poses a significant threat to global health. The thiazole aniline scaffold has been identified as a promising starting point for the development of novel antibacterial agents.[4][7]

Structure-Activity Relationship (SAR) in Antimicrobial Thiazole Anilines

SAR studies have revealed that modifications to both the thiazole and aniline rings can significantly impact the antimicrobial activity of these compounds. For instance, the introduction of specific substituents on the aniline ring can enhance potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative N-phenyl-2-aminothiazole derivatives against MRSA.

Compound IDR Group on AnilineMRSA MIC (µg/mL)
3a 4-guanidino1
3b 3-guanidino2
3e 4-acetamidine1

Data synthesized from multiple sources for illustrative purposes.

The data highlights the potent anti-MRSA activity of these compounds, with MIC values comparable to or better than standard antibiotics.[4][7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a thiazole aniline derivative against a bacterial strain.

Objective: To determine the lowest concentration of a thiazole aniline compound that inhibits the visible growth of a bacterial pathogen.

Materials:

  • Synthesized thiazole aniline derivative

  • Bacterial strain (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the thiazole aniline derivative in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Thiazole Aniline Scaffolds: A General Approach

The synthesis of thiazole aniline derivatives can be achieved through various synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis.

Protocol: Synthesis of N-phenylthiazol-2-amine

This protocol describes a representative synthesis of a basic thiazole aniline scaffold.

Materials:

  • Aniline

  • Ammonium thiocyanate

  • Bromine

  • Ethanol

Step-by-Step Protocol:

  • Thiocyanation of Aniline: Dissolve aniline and ammonium thiocyanate in ethanol. Cool the mixture in an ice bath.

  • Bromination: Add a solution of bromine in ethanol dropwise to the cooled mixture with constant stirring.

  • Cyclization: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours. The product, N-phenylthiazol-2-amine hydrobromide, will precipitate out of the solution.

  • Isolation and Neutralization: Filter the precipitate and wash it with cold ethanol. Neutralize the hydrobromide salt with an aqueous solution of a weak base (e.g., sodium bicarbonate) to obtain the free base, N-phenylthiazol-2-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Synthesis: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product aniline Aniline intermediate1 Phenylthiourea (in situ) aniline->intermediate1 thiocyanate NH4SCN thiocyanate->intermediate1 alpha_bromo α-Bromo intermediate intermediate1->alpha_bromo + Br2 bromine Br2 product N-phenylthiazol-2-amine alpha_bromo->product Cyclization

Caption: Simplified schematic of Hantzsch synthesis for N-phenylthiazol-2-amine.

Conclusion and Future Perspectives

The thiazole aniline scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its relevance in drug discovery for the foreseeable future. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic areas for this versatile scaffold, guided by a deeper understanding of its structure-activity relationships, holds the promise of delivering next-generation medicines to address unmet medical needs.

References

  • Evaluation of N-phenyl-2-aminothiazoles for treatment of multi-drug resistant and intracellular Staphylococcus aureus infections. European Journal of Medicinal Chemistry. [Link][7]

  • Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro. ACS Chemical Neuroscience. [Link][4]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link][2]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link][3]

  • New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates. Chemistry & Biodiversity. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • 2-aminothiazole derivative, preparation method, and use.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences. [Link]

  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Neuroscience Letters. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain. Neurotoxicity Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link][8]

Sources

3-Chloro-4-(thiazol-2-ylmethoxy)aniline in the synthesis of HER2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline in the Synthesis of Potent HER2 Kinase Inhibitors

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Significance of a Privileged Scaffold

The Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) remains a validated and critical target in oncology, particularly in the management of HER2-positive breast, gastric, and ovarian cancers.[1] Overexpression of HER2 leads to aberrant activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][3] Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the intracellular kinase domain of HER2 have emerged as a cornerstone of targeted therapy.[4][5]

This technical guide focuses on This compound , a key heterocyclic building block whose structural and electronic properties are instrumental in the design of a new generation of potent and selective HER2 inhibitors. The strategic placement of the chloro, thiazole, and aniline moieties contributes significantly to the high-affinity binding required for effective kinase inhibition. We will elucidate the mechanistic rationale for HER2 inhibition, provide a detailed, field-proven synthetic protocol for a representative 4-anilinoquinazoline-based inhibitor, and present the necessary data for its validation.

Mechanistic Rationale: Targeting the HER2 Signaling Cascade

HER2 is a receptor tyrosine kinase that, upon homo- or heterodimerization (notably with HER3), undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][3] This phosphorylation event creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling that promotes tumorigenesis.[6][7]

The primary signaling axes activated by HER2 include:

  • The PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, promoting anti-apoptotic signals.[1][2]

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a master regulator of cell proliferation and differentiation.[2][8]

HER2 inhibitors derived from this compound are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the HER2 kinase domain, preventing receptor autophosphorylation and thereby blocking the initiation of these downstream pro-survival and proliferative signals.[2][4] This mechanism effectively silences the oncogenic output of HER2 overexpression.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 PI3K PI3K HER2->PI3K Autophosphorylation & Activation RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Transcription TKI HER2 Inhibitor (e.g., Lapatinib, Neratinib) TKI->HER2 ATP-Competitive Inhibition

Caption: HER2 signaling pathway and mechanism of TKI inhibition.

Synthesis Protocol: Construction of a Quinazoline-Based HER2 Inhibitor

The synthesis of potent HER2 inhibitors like Lapatinib and Neratinib often involves the coupling of a substituted aniline with a heterocyclic core, typically a quinazoline.[9][10][11] The following protocol details a representative synthesis of a 4-anilinoquinazoline inhibitor using this compound. This procedure is based on well-established nucleophilic aromatic substitution methodologies prevalent in the field.[12][13]

Synthetic Workflow Overview

The overall strategy involves a two-part synthesis: the preparation of the key aniline intermediate and its subsequent coupling with a reactive quinazoline core.

Synthesis_Workflow A 2-Chloro-4-nitrophenol C Intermediate 1 (Nitro Compound) A->C Step 1: Etherification (K2CO3, DMF) B 2-(Chloromethyl)thiazole B->C D Intermediate 2 This compound C->D Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) F Final Product (HER2 Inhibitor) D->F Step 3: S_NAr Coupling (Isopropanol, 80°C) E 4-Chloro-6-iodoquinazoline (Quinazoline Core) E->F

Caption: Synthetic workflow for a quinazoline-based HER2 inhibitor.

Step-by-Step Experimental Protocol

Protocol 1: Synthesis of this compound (Intermediate 2)

This two-step protocol first synthesizes the nitro-precursor via a Williamson ether synthesis, followed by a standard reduction of the nitro group to the target aniline.

  • Part A: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole (Intermediate 1)

    • To a stirred solution of 2-Chloro-4-nitrophenol (1.0 eq) in Dimethylformamide (DMF, 5-10 mL per gram of phenol), add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Stir the resulting suspension at room temperature for 30 minutes to form the phenoxide salt.

    • Add a solution of 2-(Chloromethyl)thiazole (1.1 eq) in DMF dropwise over 15 minutes.

      • Causality Note: The polar aprotic solvent DMF is ideal for Sₙ2 reactions, and K₂CO₃ is a cost-effective base to deprotonate the phenol without introducing competing nucleophiles.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).

    • The solid product will precipitate. Isolate the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the nitro intermediate as a solid.

  • Part B: Reduction to this compound (Intermediate 2)

    • Create a suspension of the nitro intermediate (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

    • Add Ammonium Chloride (NH₄Cl, 4-5 eq) and Iron powder (Fe, 3-5 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

      • Causality Note: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is an effective and economical reagent for the reduction of aromatic nitro groups. An alternative is catalytic hydrogenation using H₂ gas and a Palladium-on-Carbon (Pd/C) catalyst.[14]

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

    • Concentrate the combined filtrates under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude aniline product. Purify further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of N-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-6-iodoquinazolin-4-amine (Final Product)

This step involves the key nucleophilic aromatic substitution (SₙAr) reaction.

  • To a flask containing 4-Chloro-6-iodoquinazoline (1.0 eq) in a suitable solvent such as isopropanol or n-butanol (10-15 mL per gram), add this compound (1.05 eq).

  • Heat the reaction mixture to reflux (80-100 °C, depending on the solvent) for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.

    • Causality Note: The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the aniline. Heating is required to overcome the activation energy of the reaction. Isopropanol is a common solvent as it effectively dissolves both reactants and the resulting product often precipitates upon cooling, simplifying isolation.

  • Upon reaction completion, cool the mixture to room temperature. The product hydrochloride salt will typically precipitate.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol and then with diethyl ether to remove residual solvent and impurities.

  • Dry the product under vacuum. To obtain the free base, the hydrochloride salt can be suspended in a suitable solvent and neutralized with a base like aqueous sodium bicarbonate.

Quantitative Data & Validation

The success of the synthesis must be validated through quantitative yield calculation and purity assessment.

StepProductStarting MaterialMolar Ratio (Start:Int)Typical YieldPurity (HPLC)
1Intermediate 12-Chloro-4-nitrophenol1 : 1.185-95%>95%
2Intermediate 2Intermediate 11 : 180-90%>97%
3Final ProductQuinazoline Core1 : 1.0575-85%>98%
  • Self-Validation: Each step's completion is verified by TLC, ensuring that starting materials are fully consumed before proceeding to the next step or work-up.

  • Structural Confirmation: The identity and structure of the final product must be unequivocally confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • HPLC: To determine the final purity of the compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of targeted HER2 inhibitors. Its unique substitution pattern provides a scaffold that can be readily incorporated into heterocyclic systems like quinazolines to produce compounds with high inhibitory potency. The protocols outlined herein provide a robust and reproducible pathway for synthesizing these important therapeutic agents, forming a solid foundation for further research and development in the field of oncology.

References

  • Vertex AI Search. (n.d.).
  • Joensuu, H., & Gligorov, J. (2012).
  • Iqbal, N., & Iqbal, N. (2014). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PubMed Central.
  • Cold Spring Harbor Laboratory. (2015). New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets.
  • Breastcancer.org. (2023). Lapatinib (Tykerb)
  • Patsnap Synapse. (2024).
  • Sá, V. K., & Cordeiro, M. N. D. S. (2016). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PubMed Central.
  • Moasser, M. M. (2007).
  • Cariati, M., & Naccarato, A. G. (2022). HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. MDPI.
  • ScienceDaily. (2015). New signaling pathway discovered in HER2-positive breast cancer, and two powerful drug targets.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Google Patents. (n.d.).
  • API Synthesis International. (2015).
  • Lipshutz, B. H., & Moser, R. (2009). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).
  • National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central.
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • Bentham Science Publisher. (2018). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance.
  • National Institutes of Health. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Targeting HER2-Positive HCC1954 Breast Cancer Cells by Novel Thiazole-Dihydrobenzisoxazoles: In-Depth Design, Synthesis and Initial In Vitro Study.
  • Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • United States Biological. (n.d.). 424895 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7.
  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.
  • PubMed. (2025). Targeting HER2-Positive HCC1954 Breast Cancer Cells by Novel Thiazole-Dihydrobenzisoxazoles: In-Depth Design, Synthesis and Initial In Vitro Study.
  • ChemScene. (n.d.). 524955-09-7 | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • LookChem. (n.d.).
  • LookChem. (n.d.). CAS No.
  • Sigma-Aldrich. (n.d.). Triethylphosphite for synthesis 122-52-1.
  • Sigma-Aldrich. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention and Troubleshooting of Aniline Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aniline and its derivatives. Due to its electron-rich nature, aniline is highly susceptible to oxidation, leading to discoloration and the formation of impurities that can compromise experimental outcomes.[1][2] This resource provides in-depth troubleshooting advice and preventative strategies to maintain the purity and integrity of your aniline compounds.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of aniline.

Issue 1: My freshly opened bottle of aniline is already yellow or brown.
  • Question: I just received a new bottle of aniline, but it's not the colorless liquid I expected. It has a distinct yellow-to-brown tint. What happened, and is it usable?

  • Answer:

    • Probable Cause: The discoloration you're observing is a classic sign of oxidation.[2][3] Even in a sealed bottle, residual oxygen in the headspace can initiate slow oxidation over time, a process accelerated by exposure to light and elevated temperatures during shipping or storage.[3][4] The color comes from the formation of highly conjugated polymeric species and quinone-like compounds.[1][5]

    • Recommended Action: For many synthetic applications, slightly discolored aniline can be purified to remove these colored impurities before use. However, for sensitive applications, such as high-purity polymer synthesis or as a pharmaceutical precursor, using the discolored reagent without purification is not recommended as the impurities can lead to undesirable side products and lower yields.[1]

    • Solution: Purification by vacuum distillation is the most effective method to remove non-volatile polymeric impurities.[5] Adding a small amount of zinc dust to the distillation flask can help reduce some of the oxidized species and prevent further oxidation during heating.[6][7][8]

Issue 2: My reaction mixture turned dark immediately after adding aniline.
  • Question: I'm running a reaction, and the solution turned dark brown or black as soon as I added my aniline reagent. What's causing this rapid change?

  • Answer:

    • Probable Causes:

      • Oxidizing Agents in the Reaction: Your reaction mixture may contain components that are strong oxidizing agents. Metal salts, particularly those of copper (II) or iron (III), can rapidly oxidize aniline.[1] Certain reaction conditions or other reagents can also be the culprit.

      • Highly Impure Aniline: If the aniline used was already significantly oxidized (dark red or brown), its introduction into the reaction medium could simply be dispersing the colored impurities, making them more visible.

      • Atmospheric Oxygen: If the reaction is run open to the air, especially with heating or vigorous stirring, atmospheric oxygen can be a significant contributor to oxidation.[9]

    • Recommended Actions & Solutions:

      • Work Under an Inert Atmosphere: The most effective preventative measure is to exclude oxygen.[1][10] Purge your reaction vessel and solvents with an inert gas like nitrogen or argon before adding the aniline. Maintain a positive pressure of the inert gas throughout the reaction.[9]

      • Reagent Purity Check: Always use freshly distilled or purified aniline for best results, especially in sensitive reactions.

      • Control Reaction Conditions: If you suspect a metal salt is the cause, consider using a metal in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, add the aniline slowly at a reduced temperature to control any exothermic processes and minimize oxidation.[1]

Issue 3: My purified aniline discolors again within a few hours or days.
  • Question: I just purified my aniline by distillation and it was perfectly colorless. Now, a day later, it's already turning yellow again. How can I prevent this?

  • Answer:

    • Probable Cause: Freshly distilled aniline is highly active and extremely prone to re-oxidation upon exposure to air and light.[2] The electron-rich amino group makes the benzene ring highly susceptible to attack by atmospheric oxygen.[11][12]

    • Solution: Implement a Strict Storage Protocol:

      • Inert Atmosphere: Immediately after purification, transfer the aniline to a clean, dry, amber glass bottle.[13] Purge the headspace with nitrogen or argon before sealing.[3]

      • Light Protection: Store the bottle in a dark place, such as a chemical storage cabinet, to prevent photo-oxidation.[3][14][15]

      • Temperature Control: Store the sealed bottle in a refrigerator (around 4°C) to significantly slow the rate of oxidation.[3][16]

      • Use of Stabilizers: For long-term storage, consider adding a small amount of a chemical stabilizer or antioxidant. However, ensure the stabilizer is compatible with your downstream applications.[3][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of aniline discoloration?

A1: The discoloration of aniline is primarily due to air oxidation. The process is initiated by the loss of an electron from the nitrogen atom of the amino group, forming a radical cation. This can lead to a complex series of reactions, including polymerization and the formation of highly colored conjugated systems like azobenzene, benzoquinones, and polyaniline structures.[1][2][12] The presence of light, metal ions, and heat can catalyze and accelerate this process.

Aniline_Oxidation Aniline Aniline (Colorless) Radical Oxidative Intermediates (Radical Cations, etc.) Aniline->Radical Impurities Colored Impurities (Azobenzene, Benzoquinones, Polymeric Structures) Radical->Impurities

Caption: Simplified pathway of aniline oxidation leading to colored impurities.

Q2: What are the best laboratory practices for storing and handling aniline?

A2: To maintain the integrity of aniline and ensure safety, adhere to the following best practices. A comparison of storage methods is summarized in the table below.

ParameterBest PracticeRationale
Container Tightly sealed, amber glass bottle.Prevents exposure to light and air, which accelerate oxidation.[13][18]
Atmosphere Purge headspace with inert gas (Nitrogen/Argon).Displaces oxygen, the primary oxidant.[3][10]
Temperature Refrigerate (e.g., 15–25 °C, or cooler for long term).[16]Slows the kinetic rate of the oxidation reaction.[3]
Location Cool, dry, dark, well-ventilated chemical cabinet.Protects from environmental factors and ensures safety.[18]
Purity Use freshly distilled aniline for best results.Removes pre-existing oxidation products that can catalyze further degradation.
Q3: Can I use chemical additives to stabilize my aniline?

A3: Yes, antioxidants or stabilizers can be added to retard discoloration during storage.[17] These are typically sacrificial agents that are more readily oxidized than aniline.[10] Examples include:

  • Thiourea derivatives (e.g., ethylene thiourea) [17]

  • Hindered phenols (e.g., Butylated Hydroxytoluene - BHT) [3]

  • Certain organotin compounds [17]

Important: The choice of a stabilizer is critical. You must verify that the additive will not interfere with your subsequent reactions or analytical procedures. Always run a small-scale control experiment if you are unsure.

Q4: How do I safely and effectively purify discolored aniline in the lab?

A4: Vacuum distillation is the standard and most effective method for purifying aniline from colored, non-volatile impurities.[5] Distillation over zinc dust is a common enhancement to this procedure.[6][7]

Purification_Workflow start Start: Discolored Aniline setup 1. Setup Vacuum Distillation Apparatus start->setup add_zn 2. Add Aniline & Zinc Dust to Distilling Flask setup->add_zn distill 3. Heat and Distill Under Reduced Pressure add_zn->distill collect 4. Collect Colorless Aniline Fraction distill->collect store 5. Store Immediately Under Inert Atmosphere collect->store end End: Pure Aniline store->end

Caption: Workflow for the purification of aniline by vacuum distillation.

Part 3: Detailed Experimental Protocol

Protocol: Purification of Aniline by Vacuum Distillation Over Zinc Dust

This protocol describes the purification of moderately discolored (yellow to dark red) aniline. Safety Notice: Aniline is toxic, readily absorbed through the skin, and a suspected carcinogen.[6][14][19] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene recommended), safety goggles, and a lab coat.[18]

Materials:

  • Discolored Aniline

  • Zinc dust, fine powder

  • Round-bottom flasks (distilling and receiving)

  • Vacuum distillation head with thermometer port

  • Condenser

  • Vacuum adapter

  • Vacuum pump and tubing

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Amber glass storage bottle with a septa-lined cap

  • Nitrogen or Argon gas source

Procedure:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Use high-vacuum grease sparingly on glass joints to ensure a good seal.[5]

    • Place a magnetic stir bar or a few boiling chips in the distilling flask.

  • Charging the Flask:

    • Add the discolored aniline to the distilling flask, filling it to no more than half its volume.

    • Add a small amount of zinc dust (approx. 1-2% by weight of the aniline). The zinc helps to reduce oxidized impurities and ensures smooth boiling.[8]

  • Distillation:

    • Connect the apparatus to the vacuum source. Slowly and carefully apply the vacuum. The pressure should drop to below 20 mmHg for efficient distillation at a lower temperature.[5]

    • Once a stable vacuum is achieved, begin gently heating the distilling flask using the heating mantle.

    • The boiling point of aniline is significantly reduced under vacuum (e.g., ~72°C at 20 mmHg, compared to 184°C at atmospheric pressure).[5]

    • Discard any initial low-boiling fractions, which may contain water or other volatile impurities.

    • Collect the main fraction of clear, colorless aniline in the receiving flask. The temperature should remain stable during this period.

  • Shutdown and Storage:

    • Stop the distillation when only a small amount of dark, tarry residue remains in the distilling flask. Do not distill to dryness.

    • Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

    • Immediately transfer the purified, colorless aniline to a pre-dried amber storage bottle.

    • Purge the headspace of the bottle with nitrogen or argon for 1-2 minutes before sealing tightly.

    • Label the bottle clearly and store it in a cool, dark, and designated area, preferably in a refrigerator.[13][18]

References
  • preventing oxidation of the aniline group during complex
  • How does Zn dust prevent the oxidation of aniline? - Quora. (2019, February 16). Quora.
  • Technical Support Center: Purification of Substituted Anilines - Benchchem. BenchChem.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (2024, October 21). Allied Academies.
  • Purification of Aniline - Chempedia - LookChem. LookChem.
  • US2927136A - Stabilization of aromatic amines - Google Patents. (1960, March 1).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Reddit.
  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PubMed Central. (2023, September 22). National Center for Biotechnology Information. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21).
  • Best practices for preventing the oxidation of 2-(hexyloxy)aniline. - Benchchem. BenchChem.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. (2015, March 5). ACS Publications. [Link]

  • Acetanilide Synthesis
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5).
  • Aniline.
  • Aniline - Wikipedia. (2024, September 15). Wikipedia. [Link]

  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. (2010). Asian Journal of Chemistry, 22(5), 3469-3476.
  • Vacuum Distillation of Aniline - Texium. (2020, June 3). Texium. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (2024, September 15). PubChem. [Link]

  • Safety Data Sheet: Aniline - SIA Toolbox. Carl Roth.
  • How can I remove color from my reaction product? - Biotage. (2023, December 5). Biotage. [Link]

  • US10889539B2 - Aniline purification process - Google Patents. (2021, January 12).
  • Safety Data Sheet: Aniline - Carl ROTH. Carl Roth.
  • Color stabilizers - US2637636A - Google Patents. (1953, May 5).
  • Oxidation of aniline and other primary aromatic amines by manganese dioxide | Environmental Science & Technology - ACS Publications. (1991, August 1). ACS Publications. [Link]

  • Gasoline - Wikipedia. (2024, September 15). Wikipedia. [Link]

  • Aniline purification without steam distillation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011, March 13). Sciencemadness.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024, October 18). Allied Academies.
  • aniline impurities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, January 11). Sciencemadness.
  • Aniline Safety and Handling Guide | PDF | Mutagen | W

Sources

3-Chloro-4-(thiazol-2-ylmethoxy)aniline storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS: 851545-79-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and handling to prevent degradation.

I. Quick Reference: Recommended Storage Conditions

For optimal stability and to prevent degradation, it is imperative to store this compound under controlled conditions. The summary below provides a quick reference, with detailed explanations in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 4°C (Short-term) or -20°C (Long-term) Minimizes oxidative and hydrolytic degradation rates.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents air oxidation of the electron-rich aniline moiety.[3][4][5]
Light Amber Vial / Protect from Light Prevents photodegradation, a common pathway for aromatic amines.[6][7]
Moisture Tightly Sealed Container with Desiccant Minimizes potential acid-catalyzed hydrolysis of the ether linkage.[6][8]
Incompatibilities Strong Oxidizing Agents, Strong Acids Avoids rapid, uncontrolled degradation and potential hazardous reactions.[6][9]

II. Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What causes this, and is it still usable?

A1: The development of a yellow or brown color is the most common indicator of degradation. This is primarily due to the oxidation of the aniline functional group. Aromatic amines are highly susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.[1][3] This process forms highly colored impurities, such as nitro and azo compounds.[10]

Is it usable? The usability depends on the purity requirements of your experiment.

  • For non-critical applications: If the discoloration is minor, the material might still be suitable. However, you should anticipate a lower effective concentration of the desired compound.

  • For sensitive applications (e.g., GMP synthesis, kinetic studies): We strongly recommend re-purifying the material (e.g., by recrystallization or column chromatography) or using a fresh, un-degraded lot. You should always confirm the purity of a discolored sample by an appropriate analytical method, such as HPLC-UV or LC-MS, before use.

Q2: What is the primary degradation pathway I should be concerned about?

A2: The molecule has two primary points of vulnerability: the aniline amine group and the ether linkage.

  • Oxidation of the Aniline Moiety: This is the most likely and rapid degradation pathway under typical ambient conditions. The amino group makes the aromatic ring electron-rich and susceptible to oxidation by atmospheric oxygen. This can lead to a cascade of reactions forming complex, colored byproducts.[3]

  • Cleavage of the Ether Linkage: The C-O bond in the thiazolylmethoxy group is generally stable. However, it can be susceptible to acid-catalyzed hydrolysis.[8][11] This is less common under standard storage conditions but can become a factor if the material is exposed to acidic contaminants or stored improperly in a solution of low pH.

Below is a diagram illustrating the main degradation vulnerabilities.

G cluster_main This compound cluster_products Degradation Products main_struct [Main Compound Structure] oxidation Oxidation (Aniline Group) hydrolysis Hydrolysis (Ether Linkage) photodegradation Photodegradation (Aniline Group) colored_impurities Colored Impurities (Nitro, Azo compounds) oxidation->colored_impurities cleavage_products Phenol + Thiazole-Methanol Derivatives hydrolysis->cleavage_products photodegradation->colored_impurities air Air (Oxygen) air->oxidation light Light (UV) light->oxidation light->photodegradation acid Acid / Moisture acid->hydrolysis

Caption: Key degradation pathways for the target molecule.

Q3: There's conflicting information on storage temperature (Room Temp, 4°C, -20°C). Which is correct?

A3: This is a common point of confusion. The optimal temperature depends on the intended duration of storage.

  • Room Temperature: While some suppliers of similar compounds note room temperature storage is possible, this is generally not recommended for long-term stability of aromatic amines due to the risk of slow oxidation.[1][6]

  • Refrigerated (2-8°C): This is a good practice for short- to medium-term storage (weeks to months). It significantly slows down most degradation processes. A supplier for a closely related pyridine analog recommends 4°C storage.[7]

  • Frozen (-20°C): This is the recommended condition for long-term storage (months to years). Freezing the material effectively halts most chemical degradation pathways.[2]

Our Recommendation: Upon receipt, store the solid compound at -20°C under an inert atmosphere for maximum shelf life. For active, in-use material, storage at 4°C is acceptable.

Q4: How should I handle the compound when weighing it for an experiment?

A4: Proper handling is crucial to prevent introducing contaminants that initiate degradation. Aromatic amines, in general, are sensitive to air and moisture.[4][5][12]

G start Start: Retrieve from -20°C equilibrate Equilibrate to Room Temp in a desiccator (Prevents moisture condensation) start->equilibrate inert_atm Transfer to an Inert Atmosphere Glovebox or Nitrogen-flushed Bag equilibrate->inert_atm weigh Weigh the required amount quickly into a pre-tared, sealed vial inert_atm->weigh reseal Promptly reseal the stock bottle under inert atmosphere weigh->reseal store Return stock bottle to -20°C storage reseal->store

Caption: Recommended workflow for handling the solid compound.

III. Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Unexpected Side Products in Reaction 1. Degraded starting material. 2. Incompatibility with reaction conditions (e.g., strong acid).1. Confirm Purity: Analyze the starting material by HPLC or LC-MS. 2. Repurify: If impurities are detected, purify the starting material. 3. Review Protocol: Ensure reaction conditions are compatible with an aniline and ether moiety. Avoid strong acids if possible.[8]
Poor Solubility in Aprotic Solvents Formation of insoluble polymeric oxidation products.1. Attempt Filtration: Dissolve the material in a suitable solvent and filter out any insoluble particulates. 2. Use Fresh Material: This is the most reliable solution.
Rapid Color Change in Solution Solvent-assisted oxidation or photodegradation. Some solvents can accelerate these processes.1. Degas Solvents: Use solvents that have been sparged with nitrogen or argon. 2. Protect from Light: Wrap the reaction flask in aluminum foil. 3. Run Reaction Under Inert Gas: Maintain a positive pressure of nitrogen or argon throughout the experiment.

IV. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To separate the main compound from more polar (hydrolyzed) and less polar or colored (oxidized) impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex until fully dissolved. If particulates remain, filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The main peak for the pure compound is expected to be sharp and symmetrical.

    • Early-eluting peaks (more polar) may indicate hydrolysis products (e.g., the corresponding phenol).

    • Late-eluting peaks or broad humps in the baseline may indicate polymeric or highly non-polar oxidative byproducts.

    • Calculate purity by area percent normalization. For accurate quantification, a reference standard is required.

V. References

  • Liu, Z., et al. (2008). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]

  • Department of the Environment and Energy, Australia. (2022). Aniline (benzenamine). DCCEEW. Available at: [Link]

  • Schnell, S., et al. (1991). Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini. PubMed. Available at: [Link]

  • Perez, G., et al. (2002). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. ResearchGate. Available at: [Link]

  • McNeill, K. F., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. Available at: [Link]

  • Wang, M., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. Available at: [Link]

  • PubChem. (n.d.). Thiazole. PubChem - NIH. Available at: [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Liptow, C. Z., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Publications. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpbms.com. Available at: [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. knowledge.ul.com. Available at: [Link]

  • Washington State University. (n.d.). Aniline. ehs.wsu.edu. Available at: [Link]

  • ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement. Semantic Scholar. Available at: [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]

  • PubMed. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

  • IAGIM. (n.d.). Photostability. iagim.org. Available at: [Link]

  • Chemsrc. (2025). This compound. Chemsrc. Available at: [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. Available at: [Link]

  • MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. Available at: [Link]

Sources

purification techniques for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this compound (CAS: 851545-79-4). As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, focusing on the underlying chemical principles to empower effective problem-solving.

Section 1: Understanding the Compound and Its Impurity Profile

This compound is a polar aromatic amine. Its structure, featuring a basic aniline moiety, a thiazole ring, and an ether linkage, presents a unique set of purification challenges. The primary amine group is susceptible to strong interactions with acidic stationary phases in chromatography and can undergo oxidation, while the overall polarity influences solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Your impurity profile will depend on the synthetic route, but it typically involves the reduction of a nitro-precursor (e.g., 2-(bromomethyl)thiazole reacting with 3-chloro-4-nitrophenol followed by reduction). Common impurities include:

  • Unreacted Starting Materials: Such as the nitro-aromatic precursor, which is significantly more polar than the desired aniline.

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can form colored impurities (often appearing as dark oils or solids). This is a common cause of product discoloration.[1]

  • Inorganic Salts: Salts like NaCl or Na2SO4 may persist from the reaction workup or quenching steps.[1]

  • Catalyst Residues: If a catalytic hydrogenation is performed (e.g., using Pt/C or Zinc powder), residual catalyst may contaminate the crude product.[2][3]

Q2: My crude product is a dark brown or black solid/oil. What causes this and how can I address it upfront?

A2: The dark color is almost certainly due to oxidized aniline species.[1] These impurities are often highly polar.

  • Preventative Measures: During workup, minimize exposure to air and strong light. Conducting reactions and extractions under an inert atmosphere (like nitrogen or argon) can significantly reduce the formation of these byproducts.

  • Remediation: An activated carbon (charcoal) treatment is a highly effective method for removing colored impurities. Before attempting recrystallization or chromatography, dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), adding a small amount of activated carbon, heating gently, and filtering through a pad of celite can dramatically improve the color.[1]

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for achieving high purity, but the basic nature of this compound can cause significant issues on standard silica gel.

G cluster_problem The Problem: Peak Tailing on Silica Gel cluster_solution The Solution: Mobile Phase Modification Aniline Basic Aniline (R-NH2) Interaction Strong Acid-Base Interaction Aniline->Interaction binds to Silanol Acidic Silanol (Si-OH) Silanol->Interaction Tailing Result: Peak Tailing, Low Recovery Interaction->Tailing Modifier Basic Modifier (e.g., TEA) Neutralization Neutralization Modifier->Neutralization competes & binds to Silanol_S Acidic Silanol (Si-OH) Silanol_S->Neutralization Aniline_S Basic Aniline (R-NH2) Elution Result: Symmetrical Peak, High Recovery Aniline_S->Elution elutes freely

Caption: Mechanism of peak tailing for basic amines on silica gel and its mitigation using a basic modifier.

Troubleshooting Guide

Q3: I'm running a flash column on silica gel and my product is either sticking to the column or eluting with a very broad, tailing peak. Why is this happening?

A3: This is the most common issue when purifying basic compounds like anilines on standard silica gel. Silica gel has a surface covered with weakly acidic silanol groups (Si-OH). The basic lone pair of electrons on your aniline's nitrogen atom engages in a strong acid-base interaction with these silanol groups.[4][5] This secondary retention mechanism holds onto a portion of your compound longer than the bulk, causing the characteristic peak tailing, and in severe cases, irreversible adsorption and low recovery.[4]

Q4: How can I prevent peak tailing and improve the chromatographic separation of my aniline?

A4: You have two main strategies: modify the mobile phase or change the stationary phase.

  • Mobile Phase Modification (Most Common): Add a small amount of a competing amine to your mobile phase. Triethylamine (TEA) is the most common choice, typically added at 0.5-1% (v/v) to both the equilibration and elution solvents. The TEA is a small, basic molecule that effectively "neutralizes" the acidic silanol sites on the silica, preventing your target aniline from interacting with them.[5] This results in sharper, more symmetrical peaks and significantly better recovery.

  • Alternative Stationary Phases: If tailing persists even with a modifier, consider using a different stationary phase.

    • Basic Alumina: Alumina is generally basic and is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the target compound from the underlying silanol groups.[5]

Q5: What is a good starting mobile phase for purifying this compound on a silica column?

A5: Given its polarity, a good starting point would be a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.

  • Recommended System: Heptane/Ethyl Acetate with 1% Triethylamine.

  • Starting Gradient: Begin with 10-20% ethyl acetate in heptane and gradually increase the polarity. Use Thin Layer Chromatography (TLC) with the same solvent system (including the TEA) to determine the optimal elution conditions first.

Section 3: Recrystallization and Precipitation

Recrystallization is an excellent, scalable method for purification if a suitable solvent system can be identified. It is particularly effective at removing impurities with different solubility profiles, including baseline impurities and some colored byproducts.

Troubleshooting Guide

Q6: I'm trying to recrystallize my product, but it either doesn't dissolve or "oils out" instead of forming crystals. What should I do?

A6: This is a classic solvent selection problem.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, add more solvent to keep the compound dissolved at that higher temperature, or switch to a solvent with a lower boiling point.

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) on a small scale (20-30 mg) to find the best candidate.[1]

Q7: My recrystallized product is still off-color. How can I get a pure white solid?

A7: This indicates that colored impurities are co-crystallizing with your product. As mentioned in Q2, an activated carbon treatment is the best solution here.[1] Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a small scoop of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon. Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.

Section 4: Protocols and Data

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is 30% Ethyl Acetate in Heptane, with 1% Triethylamine added to the mixture.

  • Column Packing: Dry pack or wet slurry pack a silica gel column with your initial mobile phase (e.g., 10% EtOAc/Heptane + 1% TEA). Ensure the column is well-equilibrated by flushing with several column volumes of the solvent.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the column.[1]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions throughout the run.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization with Activated Carbon Treatment
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at or near the boiling point.

  • Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% by weight of your crude product). Gently swirl the hot mixture for 5-10 minutes.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. The filtrate should be clear and colorless.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Table: Purification Method Comparison
Purification MethodTypical RecoveryTypical PurityKey Impurities Removed
Recrystallization (Isopropanol)~85%>98%Minor structural analogs and less soluble impurities.[1]
Flash Chromatography (Heptane/EtOAc gradient with 1% TEA)~85%>99.5%Unreacted starting materials, baseline impurities, colored byproducts.[1]

Section 5: General Stability and Handling

Q8: How should I store my purified this compound to ensure its long-term stability?

A8: Aromatic amines can be sensitive to air and light.[6] For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry place. Storing under an inert atmosphere (argon or nitrogen) can further enhance stability. Some similar anilines show improved stability when stored as a hydrochloride salt.[6]

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Pharma Intermediates Supplier. (2025). What are the key steps in the purification of pharmaceutical intermediates?
  • BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
  • BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(thiazol-2-ylmethoxy)aniline. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of coupling reactions with this versatile but challenging substrate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

Introduction to the Molecule: A Substrate of Nuance

This compound is a key building block in medicinal chemistry, notable for its role in the synthesis of potent kinase inhibitors. Its structure, however, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple potential coordination sites—the aniline nitrogen, the thiazole nitrogen, and the thiazole sulfur—can lead to catalyst inhibition or undesired side reactions. Furthermore, the electron-donating nature of the aniline and the ether linkage, combined with the chloro-substituent, influences the reactivity of the aryl chloride bond. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Conversion

Q: My cross-coupling reaction with this compound is showing minimal or no formation of the desired product. What are the likely causes and how can I address them?

A: Low or no conversion is a common but surmountable issue. A systematic approach to troubleshooting is essential.

  • Catalyst Inhibition by the Thiazole Moiety: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst complexes. This is a primary suspect when working with this substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1] These ligands can sterically shield the palladium center, disfavoring coordination with the thiazole moiety and promoting the desired catalytic cycle.

  • Poor Catalyst Activity: The choice of palladium source and its activation can be critical.

    • Solution: Utilize a pre-formed palladium(0) source like Pd₂(dba)₃ or a modern, highly active pre-catalyst such as an XPhos-palladium G3 precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote in-situ reduction to the active Pd(0) species.[2]

  • Inadequate Base Strength or Solubility: The base plays a crucial role in the catalytic cycle, and its effectiveness can be hampered by poor solubility or insufficient strength.

    • Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[2] For Suzuki and Sonogashira couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Sub-optimal Solvent and Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or the solvent may not be appropriate for the chosen catalyst system.

    • Solution: For the less reactive aryl chloride, higher temperatures (typically 80-120 °C) are often necessary.[3] Toluene and 1,4-dioxane are generally good solvent choices for Buchwald-Hartwig aminations, while THF or DMF are often used for Sonogashira couplings.[3][4] Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.

Issue 2: Significant Side Product Formation

Q: I'm observing significant amounts of side products, such as hydrodehalogenation of my starting material or homocoupling of my coupling partner. What can I do to improve the selectivity of my reaction?

A: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Hydrodehalogenation (Reduction of the C-Cl bond): This is often caused by the presence of water or other protic impurities in the reaction mixture.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the aniline starting material and any solid reagents under vacuum.

  • Homocoupling of the Coupling Partner (e.g., Glaser Coupling in Sonogashira Reactions): This is particularly common in Sonogashira couplings and is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[4] For Sonogashira reactions, adding the terminal alkyne slowly to the reaction mixture can also help to minimize its homocoupling.

  • Formation of Regioisomers: While less common with this specific substrate, coupling at an undesired position on a more complex coupling partner can occur.

    • Solution: The choice of ligand can influence regioselectivity. Experiment with different ligands to find one that favors the desired isomer. Careful analysis of the product mixture by NMR is essential to identify and quantify any regioisomers.[5]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my final product. It seems to be very polar, and I'm having trouble separating it from residual catalyst and other impurities.

A: The purification of polar, heterocyclic compounds like the derivatives of this compound requires a tailored approach.

  • Residual Palladium Catalyst: Palladium residues can be difficult to remove, especially from polar compounds that may chelate the metal.

    • Solution: After the reaction work-up, consider a scavenger resin. There are commercially available silica- or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[2][6][7] Stirring the crude product solution with one of these scavengers followed by filtration can effectively remove residual palladium. Activated carbon can also be used, but may lead to product loss through adsorption.[2]

  • Co-elution with Polar Impurities during Column Chromatography: The polarity of your product can make it challenging to achieve good separation from polar byproducts on silica gel.

    • Solution:

      • Solvent System Optimization: Use a gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of the amine product on the silica gel.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Should I protect the aniline nitrogen before performing the coupling reaction?

A1: While protecting the aniline nitrogen (e.g., as a carbamate or amide) is a common strategy to prevent N-arylation in some contexts, it is generally not necessary for C-C coupling reactions like Suzuki and Sonogashira on the aryl chloride.[8][9] For Buchwald-Hartwig amination, where the aniline itself is the nucleophile, no protection is needed. In fact, for Suzuki and Sonogashira couplings, the unprotected aniline can participate in directing the regioselectivity of the reaction.

Q2: Which cross-coupling reaction is best suited for introducing a new substituent onto this compound?

A2: The "best" reaction depends on the type of bond you want to form:

  • For C-N bond formation (to create a more complex aniline): The Buchwald-Hartwig amination is the method of choice.[10]

  • For C-C bond formation with an aryl or vinyl group: The Suzuki-Miyaura coupling is a robust and versatile option with a broad tolerance for functional groups.[11]

  • For C-C bond formation with a terminal alkyne: The Sonogashira coupling is the premier method for introducing alkynyl moieties.[12]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product.[13] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide information on the molecular weight of the product and any major byproducts.[14][15] Nuclear magnetic resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can give the most definitive information on conversion and the formation of any isomers.[16]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partner.

Protocol 1: Buchwald-Hartwig Amination

This protocol is for the coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • XPhos (0.03 equiv, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is for the coupling of a boronic acid or boronic ester with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100-110
Suzuki-Miyaura Pd(PPh₃)₄ (5.0)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100
Sonogashira PdCl₂(PPh₃)₂ (3.0)-Et₃N (2.0)THF or DMF25-70
Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Catalyst Is the catalyst system appropriate for a heterocyclic substrate? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal for an aryl chloride? Check_Catalyst->Check_Conditions Yes Use_Bulky_Ligand Action: Use bulky, electron-rich phosphine ligand (e.g., XPhos). Consider a modern pre-catalyst. Check_Catalyst->Use_Bulky_Ligand No Check_Reagents Are all reagents and solvents pure, anhydrous, and degassed? Check_Conditions->Check_Reagents Yes Optimize_Conditions Action: Increase temperature (80-120°C). Use a stronger/more soluble base. Ensure appropriate solvent. Check_Conditions->Optimize_Conditions No Purify_Reagents Action: Dry all reagents and solvents. Thoroughly degas the reaction mixture. Check_Reagents->Purify_Reagents No Success Reaction Improved Check_Reagents->Success Yes Use_Bulky_Ligand->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low conversion in coupling reactions.

References

  • Benchchem.
  • Simple thiazole-based ligands for palladium(II)
  • Benchchem.
  • Benchchem.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Reddit. Sonogashira troubleshooting help needed.
  • Benchchem.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
  • Benchchem.
  • Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal.
  • ResearchGate.
  • ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles.
  • ResearchGate.
  • Wikipedia. Sonogashira coupling.
  • Acs.org.
  • Biotage. How to Remove Palladium in three easy steps.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • ResearchGate. Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors.
  • Benchchem. Topic: Protocol for the Purification of 3-Chloro-4-(isopentyloxy)
  • Benchchem.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal.
  • ResearchGate. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
  • On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amin
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal.
  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Sonogashira couplings of aryl bromides: room temperature, w
  • ResearchGate. Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes.
  • Beilstein Journal of Organic Chemistry. Search Results.
  • Longdom Publishing. Combining TLC Separation with MS Detection - A Revival of TLC.
  • ResearchGate.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Wiley Analytical Science. Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS.
  • Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry.
  • Guidechem. 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N. Dalton Transactions.
  • United States Biological. 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7.

Sources

Technical Support Center: Synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is a Williamson ether synthesis between 2-chloro-4-nitrophenol and 2-(chloromethyl)thiazole to form the intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This is followed by the reduction of the nitro group to an amine, yielding the final product, this compound.[1]

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The key parameters to control are the choice of base, reaction temperature, and solvent. A moderately strong base like potassium carbonate is often used to deprotonate the phenol without promoting significant side reactions.[2] The temperature should be maintained to ensure a reasonable reaction rate while minimizing potential degradation or side reactions. Dipolar aprotic solvents like DMF or DMSO are often employed to facilitate the SN2 reaction.[2]

Q3: What are the typical classes of impurities I should be aware of in this synthesis?

A3: Impurities in this synthesis can be broadly categorized into three groups:

  • Process-related impurities: These include unreacted starting materials, residual solvents, and byproducts from the main reaction.

  • Side-reaction impurities: These are formed from competing reaction pathways, such as C-alkylation or over-alkylation.

  • Degradation impurities: These can form from the decomposition of the starting materials, intermediates, or the final product under the reaction or storage conditions.

Q4: Which analytical techniques are most suitable for impurity profiling of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the gold standard for separating, identifying, and quantifying non-volatile impurities.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities,[3][7] while Gas Chromatography (GC) is suitable for analyzing volatile organic impurities like residual solvents.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Unreacted 2-chloro-4-nitrophenol in the Intermediate

Potential Causes:

  • Incomplete Deprotonation: The phenolic starting material was not fully converted to its corresponding phenoxide, leading to a lower concentration of the active nucleophile.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to suboptimal reaction kinetics.

  • Poor Quality of 2-(chloromethyl)thiazole: The alkylating agent may have degraded or contain impurities, reducing its effective concentration.

Troubleshooting Workflow:

Caption: Workflow for addressing unreacted starting material.

Experimental Protocols:

  • Reaction Monitoring by TLC:

    • Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the reaction mixture, a standard of 2-chloro-4-nitrophenol, and a co-spot on a silica gel plate.

    • Develop the plate and visualize under UV light. The disappearance of the starting material spot indicates reaction completion.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Load the crude intermediate onto the column.

    • Elute with a gradient of ethyl acetate in hexanes to separate the desired product from the more polar unreacted phenol.

Issue 2: Formation of an Isomeric Impurity with the Same Mass as the Intermediate

Potential Cause:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in competition with the desired O-alkylation.[8] This results in the formation of an isomeric product.

Mitigation Strategies:

  • Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Counter-ion Effect: The choice of the cation for the phenoxide can influence the O/C alkylation ratio.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.

Analytical Characterization:

  • 1H NMR Spectroscopy: The C-alkylated isomer will show a different aromatic proton splitting pattern and the absence of the characteristic ether linkage signal.

  • 2D NMR (HMBC/HSQC): These experiments can definitively establish the connectivity of the thiazolylmethoxy group to the aromatic ring.

Issue 3: Incomplete Reduction of the Nitro Group

Potential Causes:

  • Inactive or Insufficient Reducing Agent: The reducing agent (e.g., zinc powder, iron, or catalytic hydrogenation) may have lost its activity or been used in insufficient amounts.

  • Poor Mass Transfer in Heterogeneous Reactions: In the case of solid reducing agents like zinc or iron, inefficient stirring can lead to incomplete reaction.

  • Catalyst Poisoning (for Catalytic Hydrogenation): Traces of sulfur compounds or other impurities can poison the catalyst (e.g., Pd/C).

Troubleshooting Steps:

  • Verify the Quality of the Reducing Agent: Use freshly opened or properly stored reducing agents.

  • Increase Stoichiometry: Add a larger excess of the reducing agent.

  • Enhance Agitation: Ensure vigorous stirring to maximize the surface area of contact in heterogeneous reductions.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the nitro intermediate.

Issue 4: Presence of Dechlorinated Impurity in the Final Product

Potential Cause:

  • Reductive Dechlorination: During the nitro group reduction, particularly with catalytic hydrogenation, the aryl chloride bond can be susceptible to hydrogenolysis, leading to the formation of 4-(thiazol-2-ylmethoxy)aniline.[9]

Control Measures:

  • Choice of Reducing Agent: Metal-based reductions (e.g., SnCl2, Fe/NH4Cl) are often less prone to causing dechlorination compared to catalytic hydrogenation.

  • Catalyst Selection: If using catalytic hydrogenation, a less active catalyst or the addition of a catalyst moderator might be necessary.

  • Optimization of Reaction Conditions: Lowering the hydrogen pressure and temperature can help to minimize dechlorination.

Quantitative Data Summary:

Impurity NamePotential OriginRecommended Analytical Technique
2-chloro-4-nitrophenolUnreacted starting materialHPLC, LC-MS
C-alkylated IsomerSide reaction in ether synthesisHPLC, LC-MS, NMR
2-((2-chloro-4-nitrophenoxy)methyl)thiazoleIncomplete reductionHPLC, LC-MS
4-(thiazol-2-ylmethoxy)anilineReductive dechlorinationHPLC, LC-MS
Oxidation/Polymeric ProductsDegradation of anilineHPLC with UV detection
Issue 5: Product Discoloration (Pink or Brown Hue)

Potential Cause:

  • Oxidation of the Aniline: The amino group in the final product is susceptible to air oxidation, which can form colored polymeric impurities, a common issue with anilines.[10]

Prevention and Purification:

  • Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the product in a tightly sealed container, protected from light and air.

  • Purification:

    • Recrystallization: Recrystallization from a suitable solvent system can often remove colored impurities.

    • Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to adsorb colored impurities before filtration and recrystallization.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the basic aniline into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which is then extracted back into an organic solvent.

Impurity Management Workflow:

Caption: A comprehensive workflow for managing impurities.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]

  • Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical mass spectrometry, 9(9), 376–380. [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. Journal of agricultural and food chemistry, 59(15), 8274–8281. [Link]

  • Liu, Q., Wang, C., Zhang, J., Liu, H., & Zhou, Z. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied and environmental microbiology, 85(11), e00344-19. [Link]

  • Gu, M., & Zhao, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current pharmaceutical analysis, 6(2), 79–88. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]

  • Waters. Impurities Application Notebook. [Link]

  • Al-Adhami, M., Al-Allaf, M. H., & El-Haj, B. M. (2022). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific reports, 12(1), 19323. [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2014). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Der Pharma Chemica, 6(5), 324-331. [Link]

  • Keglevich, G., Rádai, R., Kiss, N. Z., & Grün, A. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6151. [Link]

  • Singh, S., Singh, S., & Singh, A. (2012). Synthesis and antibacterial activity of 3-chloro 4- (substitutedphenyl) azetidinonyl/thiazolidinonyl-4- (3-acetanilido) oxa/thiazoles. International Journal of Pharma Sciences and Research, 3(1), 147-152. [Link]

  • Chemsrc. This compound. [Link]

Sources

Technical Support Center: Long-Term Storage and Stability Studies of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the long-term storage and stability of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and evaluating these critical chemical entities. Substituted anilines are foundational building blocks in pharmaceuticals, agrochemicals, and materials science; however, their inherent reactivity can present significant stability challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reliability of your research.

The Challenge of Substituted Aniline Stability

Substituted anilines are prone to degradation through several pathways, primarily oxidation, photodegradation, and polymerization. The amino group, being electron-rich, is susceptible to attack, leading to the formation of colored impurities and a decrease in purity over time. The nature and position of substituents on the aromatic ring significantly influence the rate and pathway of degradation. Understanding these factors is crucial for designing appropriate storage conditions and robust stability studies.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the storage and handling of substituted anilines, providing insights into the root causes and actionable solutions.

Observed Issue Potential Cause(s) Corrective and Preventive Actions
Color Change (Yellow to Brown/Black) Oxidation: The primary cause of discoloration is the atmospheric oxidation of the aniline. This process is often catalyzed by light and trace metal impurities. The initial colorless or pale-yellow compound is oxidized to form highly conjugated, colored impurities such as nitrobenzenes, azobenzenes, and polymeric materials.[1][2][3][4]Immediate Action: If the discoloration is minor, verify the purity of the aniline using HPLC or GC before use. For highly sensitive applications, purification by vacuum distillation, steam distillation, or recrystallization may be necessary.[5][6][7] Prevention: Store the aniline in an amber glass bottle under an inert atmosphere (nitrogen or argon). Tightly seal the container and store it in a cool, dark place, preferably refrigerated.[8]
Precipitate Formation Polymerization: Anilines can undergo polymerization, especially when exposed to air, light, or acidic conditions, forming insoluble resinous materials.[9] Salt Formation: If stored in a non-inert container or exposed to acidic vapors, the aniline can form salts that may precipitate out of solution. Low Solubility of Degradants: Some degradation products may have lower solubility in the parent aniline or solvent, leading to precipitation.Immediate Action: Isolate the precipitate by filtration and analyze both the solid and the supernatant liquid to identify the nature of the precipitate. Prevention: Follow the same preventive measures as for color change. Ensure that storage containers are made of inert materials (e.g., glass) and are free from contaminants. Avoid storage in environments with acidic vapors.
Inconsistent Assay Results/Loss of Purity Degradation: The active concentration of the substituted aniline is decreasing due to chemical degradation. Hygroscopic Nature: Anilines can absorb moisture from the air, which can dilute the sample and potentially accelerate hydrolytic degradation pathways.[2]Immediate Action: Re-assay the material using a validated stability-indicating method (e.g., HPLC) to determine the current purity. If degradation is confirmed, the material may not be suitable for use. Prevention: Store in a desiccator or a dry, inert atmosphere. Use a fresh, unopened container whenever possible for critical experiments. Minimize the number of times the container is opened and closed.

Frequently Asked Questions (FAQs)

Q1: Why has my colorless substituted aniline turned brown upon storage?

A1: The brown color is a tell-tale sign of oxidation.[1][2][8] The amino group of the aniline is susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to light and elevated temperatures. This leads to the formation of a complex mixture of colored byproducts, including nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials.[3][4] Even trace amounts of these highly conjugated molecules can impart a significant color to the bulk material.

Q2: Can I still use a discolored aniline sample?

A2: It depends on the extent of discoloration and the requirements of your experiment. For non-critical applications, a slightly yellowed aniline might be acceptable. However, for applications requiring high purity, such as in pharmaceutical development or for preparing analytical standards, it is crucial to first assess the purity of the material using a reliable analytical technique like HPLC or GC. If significant impurities are detected, the aniline should be purified (e.g., by distillation) before use.[5][6]

Q3: What are the ideal storage conditions for substituted anilines?

A3: To minimize degradation, substituted anilines should be stored in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon).[8] Amber glass bottles with tight-fitting caps are the preferred containers to protect against light and air exposure. For long-term storage, refrigeration is often recommended to slow down the rate of degradation.

Q4: I've observed a precipitate in my stored aniline. What could it be?

A4: A precipitate in stored aniline is often due to polymerization, where aniline molecules react with each other to form larger, insoluble chains or networks.[9] This can be initiated by exposure to air, light, or acidic contaminants. Another possibility is the formation of insoluble degradation products or salts if the aniline has been exposed to reactive species.

Q5: How does the substituent on the aniline ring affect its stability?

A5: The nature and position of the substituent have a significant impact on the stability of the aniline. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the amino group and the aromatic ring, often making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can decrease the electron density, which may slow down certain oxidative pathways but could make the molecule more susceptible to other degradation routes.

Experimental Protocols

Protocol for Forced Degradation Studies of a Substituted Aniline

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[10][11]

Objective: To generate potential degradation products of a substituted aniline under various stress conditions.

Materials:

  • Substituted aniline of interest

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the substituted aniline in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid substituted aniline in a watch glass and keep it in an oven at 70°C for 48 hours.

    • Also, place a vial containing the stock solution in the oven.

    • At appropriate time points, withdraw samples, dissolve the solid sample in methanol, and dilute both samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid substituted aniline and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare the samples for HPLC analysis.

Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1M/1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M/1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal Degradation (70°C, solid & solution) stock->thermal Expose photo Photolytic Degradation (ICH Q1B conditions) stock->photo Expose hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Identify & Quantify Degradants hplc->data

Stability-Indicating HPLC Method for Substituted Anilines

Objective: To develop a robust HPLC method capable of separating the parent substituted aniline from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the specific substituted aniline)

  • Injection Volume: 10 µL

Note: This is a general starting method. The gradient, mobile phase, and column may need to be optimized for specific substituted anilines and their degradation products.

Key Degradation Pathways

Understanding the likely degradation pathways is crucial for interpreting stability data and identifying unknown peaks in a chromatogram.

G cluster_products Degradation Products SA Substituted Aniline Ox Oxidation (O₂, Light, Metal Ions) SA->Ox Photo Photodegradation (UV/Vis Light) SA->Photo Poly Polymerization (Acid, Light, Air) SA->Poly Nitroso Nitroso/Nitro Compounds Ox->Nitroso Azo Azo/Azoxy Compounds Ox->Azo RingOpened Ring-Opened Products Photo->RingOpened Polymers Polyanilines/Resins Poly->Polymers

References

  • Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. - Discussion Forum. (2024, February 20). Retrieved from [Link]

  • Why does color of aniline change during storage? Please give chemical reactions if possible. (2017, May 29). ResearchGate. Retrieved from [Link]

  • Aniline. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2016). AIP Publishing. Retrieved from [Link]

  • Aniline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Purify and dry aniline? r/chemistry. (2014, May 26). Reddit. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. (2024, December 30). Journal of Al-Nahrain University. Retrieved from [Link]

  • p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. (n.d.). PDF. Retrieved from [Link]

  • Oxidation of substituted anilines to nitroso-compounds. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. (2007, August). ResearchGate. Retrieved from [Link]

  • p-Anisidine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. (n.d.). PubMed. Retrieved from [Link]

  • Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. (2024, July 7). PubMed. Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]

  • Laboratory Preparation of Aniline. (2022, January 17). YouTube. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved from [Link]

  • METHOD FOR THE PURIFICATION OF ANILINE. (2021, January 7). WIPO Patentscope. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • 3-Chloroaniline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • 2-Chloroaniline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of Chloroaniline by Acinetobecter Baumannii Gfj1 in Saline Medium. (n.d.). Neliti. Retrieved from [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024, March 19). MDPI. Retrieved from [Link]

  • p-Toluidine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. (2015). International Journal of Environmental Science and Development. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of aniline in water with gaseous streamer corona plasma. (n.d.). PDF. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). ResearchGate. Retrieved from [Link]

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. Retrieved from [Link]

  • Aniline on treatment with bromine water yields white precipitate of :-(1) o-Bromoaniline (2) p-.... (2022, August 23). YouTube. Retrieved from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Precipitation Reactions. (2025, March 8). Chemistry LibreTexts. Retrieved from [Link]

  • Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Hazardous Decomposition of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the safe handling and troubleshooting of halogenated anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring both the success of your research and the safety of your laboratory. Halogenated anilines are invaluable building blocks in medicinal chemistry and materials science, but their inherent reactivity can lead to hazardous decomposition if not properly managed. This guide is structured to address the specific issues you may encounter, offering practical solutions grounded in chemical principles.

Section 1: Understanding the Hazard - Why Halogenated Anilines Can Decompose

Halogenated anilines, while versatile, possess a delicate balance of reactivity. The electron-donating amino group activates the aromatic ring, making it susceptible to various reactions, including oxidation and polymerization. The presence of halogen substituents further influences the molecule's stability and can lead to the formation of highly toxic byproducts upon decomposition. When heated, these compounds can emit toxic fumes, including hydrogen chloride, nitrogen oxides, and ammonia[1][2].

Decomposition can be triggered by several factors:

  • Heat: Thermal stress is a primary driver of decomposition. Aniline itself decomposes at temperatures above 190°C[3]. The decomposition temperature can vary for halogenated derivatives.

  • Oxidizing Agents: Halogenated anilines react vigorously with strong oxidants, which can lead to rapid and uncontrolled reactions, posing a fire and explosion hazard[3][4].

  • Light: Photodegradation can occur, especially in the presence of photosensitizers, leading to the formation of various degradation products[3].

  • Incompatible Materials: Contact with strong acids, alkalis, and certain metals like copper can catalyze decomposition[1][3].

The primary concern with the decomposition of halogenated anilines is the formation of hazardous byproducts. For instance, under certain conditions, chlorinated anilines can be precursors to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), commonly known as dioxins[5][6][7][8][9].

Section 2: Troubleshooting Guide - A Q&A Approach to Common Problems

This section is designed to provide direct answers to specific issues you might face during your experiments.

Question 1: My reaction mixture containing a chloroaniline has turned dark brown and is producing a tar-like substance. What's happening and how can I prevent it?

Answer:

Dark discoloration and tar formation are classic signs of aniline oxidation and polymerization[10]. The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be initiated by air, heat, or trace impurities. The presence of a halogen can further influence this process.

Causality:

  • Oxidation: The amino group can be oxidized, leading to the formation of colored and polymeric species. This is often accelerated by acidic conditions or the presence of oxidizing agents.

  • Polymerization: Radical intermediates formed during oxidation can initiate polymerization, resulting in the formation of insoluble, tarry materials.

Preventative Measures:

  • Use High-Purity Reagents: Start with freshly purified halogenated aniline. Older bottles may have accumulated oxidized impurities that can catalyze decomposition.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Control Temperature: Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling and slow addition of reagents.

  • Protecting Groups: For reactions sensitive to the amino group's reactivity, consider protecting it as an acetanilide. This reduces the ring's activation and susceptibility to oxidation[10].

Question 2: I'm running a palladium-catalyzed cross-coupling reaction with a bromoaniline, and I'm observing significant dehalogenation. What is causing this and how can I minimize it?

Answer:

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halogen atom is replaced by a hydrogen atom.

Causality:

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, the palladium intermediate can undergo β-hydride elimination, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively cleave the carbon-halogen bond of your starting material.

  • Reductive Dehalogenation: Trace amounts of reducing agents in your reaction mixture, or the formation of palladium(0) species that can act as reducing agents, can lead to the direct reduction of the carbon-halogen bond.

Mitigation Strategies:

  • Choice of Ligand: Use bulky electron-rich phosphine ligands that favor reductive elimination (the desired bond formation) over other pathways.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could act as hydrogen sources.

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. A study on the hydrodehalogenation of halogenated anilines using an Al-Ni alloy highlights the ease of this process under certain reductive conditions[11].

Question 3: My experiment with an iodoaniline seems to be generating an unexpected and pungent odor. Should I be concerned?

Answer:

Yes, any unexpected and strong odor during a chemical reaction should be treated as a potential hazard. The decomposition of halogenated anilines can release a variety of volatile and toxic compounds.

Potential Causes and Hazards:

  • Decomposition Products: When heated to decomposition, halogenated anilines can release toxic fumes including the corresponding hydrogen halide (e.g., hydrogen iodide), nitrogen oxides, and ammonia[1][2].

  • Formation of Volatile Byproducts: Side reactions could be producing other volatile and odorous compounds.

Immediate Actions:

  • Work in a Fume Hood: Ensure all work with halogenated anilines is conducted in a certified chemical fume hood with good airflow.

  • Assess the Situation: If the odor is strong and irritating, and you observe other signs of a runaway reaction (e.g., rapid temperature increase, gas evolution), proceed with caution.

  • Emergency Shutdown: If the reaction appears to be out of control, be prepared to execute a safe shutdown procedure. This may involve cooling the reaction vessel and quenching the reaction with a suitable agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of halogenated anilines?

When heated to decomposition, halogenated anilines emit highly toxic fumes which can include:

  • Hydrogen Halides (HX): Such as hydrogen chloride (HCl), hydrogen bromide (HBr), or hydrogen iodide (HI)[2].

  • Nitrogen Oxides (NOx): Including nitric oxide (NO) and nitrogen dioxide (NO2)[1][2].

  • Ammonia (NH3): A toxic and corrosive gas[1][3].

  • Carbon Monoxide (CO): A toxic gas produced during incomplete combustion. In addition to these, under specific conditions such as in the presence of certain catalysts or at high temperatures, there is a risk of forming even more hazardous compounds like dioxins from chlorinated precursors[5].

Q2: How can I safely store halogenated anilines to prevent decomposition?

Proper storage is crucial for maintaining the integrity and safety of halogenated anilines.

  • Cool, Dry, and Dark Place: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[12]. Anilines can darken on exposure to air and light[1][3].

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibilities: Store away from strong oxidizing agents, acids, and alkalis[1][3][13].

Q3: What are the signs of a potential runaway reaction with halogenated anilines?

A runaway reaction is a thermally uncontrolled reaction that can lead to a dangerous increase in temperature and pressure. Be vigilant for the following signs:

  • Rapid Temperature Increase: A sudden and uncontrolled rise in the reaction temperature.

  • Gas Evolution: Vigorous bubbling or release of fumes.

  • Color Change: A sudden and dramatic change in the color of the reaction mixture.

  • Pressure Buildup: In a closed system, a rapid increase in pressure.

Runaway reactions are a significant hazard in the chemical industry and can be caused by factors such as improper temperature control, incorrect reagent addition, or equipment failure[14].

Q4: What is the appropriate personal protective equipment (PPE) when working with halogenated anilines?

Due to their toxicity and ability to be absorbed through the skin, a comprehensive PPE strategy is essential.

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but always consult the manufacturer's compatibility data[12].

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when there is a splash hazard.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exposure above the permissible limit, a respirator may be necessary[13][15].

Q5: How can I detect the decomposition of halogenated anilines in my sample?

Several analytical techniques can be used to identify and quantify halogenated anilines and their degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile compounds, including decomposition products[16][17].

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile anilines and their byproducts[18][19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the progress of a reaction and identify the formation of side products in real-time[11].

Section 4: Experimental Protocols & Visualizations

Protocol 1: Safe Quenching of a Potentially Decomposing Halogenated Aniline Reaction

Objective: To safely neutralize a reaction showing signs of uncontrolled decomposition.

Materials:

  • Large container of ice water

  • Quenching solution (e.g., a cold, dilute solution of sodium bisulfite for oxidizing reactions, or a weak acid/base for pH-sensitive reactions)

  • Appropriate PPE (gloves, goggles, face shield, lab coat)

Procedure:

  • Immediate Cooling: Carefully place the reaction vessel into the ice water bath to rapidly reduce the temperature.

  • Stop Reagent Addition: If reagents are being added, immediately cease the addition.

  • Dilution: If safe to do so, slowly add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Slow Quenching: Once the temperature is under control, slowly and cautiously add the appropriate quenching solution dropwise with stirring. Monitor the temperature closely during the addition.

  • Neutralization and Workup: After the reaction is fully quenched, proceed with a standard workup procedure to neutralize and isolate the components.

Diagram 1: Decision-Making Workflow for a Suspected Decomposition Event

DecompositionWorkflow start Observe Unexpected Reaction Behavior (Color Change, Gas, Odor) check_temp Is Temperature Rapidly Increasing? start->check_temp runaway Potential Runaway Reaction check_temp->runaway Yes no_temp_increase Monitor Reaction Closely check_temp->no_temp_increase No emergency_stop Execute Emergency Shutdown Protocol (Cooling, Quenching) runaway->emergency_stop analyze_sample Take Aliquot for Analysis (GC-MS, TLC) if Safe no_temp_increase->analyze_sample identify_cause Identify Cause of Decomposition analyze_sample->identify_cause modify_protocol Modify Experimental Protocol identify_cause->modify_protocol Cause Identified proceed Proceed with Caution identify_cause->proceed No Obvious Cause, Reaction Stable modify_protocol->proceed

Caption: A workflow for responding to signs of hazardous decomposition.

Diagram 2: Generalized Decomposition Pathways of Halogenated Anilines

DecompositionPathways start Halogenated Aniline heat Heat start->heat oxidants Oxidizing Agents start->oxidants light Light start->light intermediate Reactive Intermediates (Radicals, Ions) heat->intermediate oxidants->intermediate light->intermediate polymerization Polymerization intermediate->polymerization fragmentation Fragmentation intermediate->fragmentation dimerization Dimerization/ Condensation intermediate->dimerization tar Tar Formation polymerization->tar toxic_gases Toxic Gases (NOx, HX, NH3) fragmentation->toxic_gases dioxins Dioxins (from Chloroanilines) dimerization->dioxins

Caption: Potential pathways for the hazardous decomposition of halogenated anilines.

Section 5: Data Summary

Table 1: Properties and Hazards of Selected Halogenated Anilines

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Key Hazards
3-ChloroanilineC₆H₆ClN-11 to -9230-231Toxic, emits HCl and NOx upon decomposition[2][20]
4-ChloroanilineC₆H₆ClN67-70232Toxic, potential for various organic reactions[21]
4-BromoanilineC₆H₆BrN63-66251Toxic, skin and eye irritant
4-IodoanilineC₆H₆IN62-64270 (decomposes)Toxic, light-sensitive

References

  • Aniline - Incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Červený, L., et al. (2017). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry, 15(1). Retrieved from [Link]

  • Aniline | ToxFAQs™ | ATSDR. (2022). CDC. Retrieved from [Link]

  • Aniline (benzenamine). (2022). DCCEEW. Retrieved from [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932. (n.d.). PubChem. Retrieved from [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chu, W., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(1), 351-361. Retrieved from [Link]

  • The possible formation of tetrachlorodibenzo-p-dioxines in the production of chloranil. (1982). Ecotoxicology and Environmental Safety, 6(4), 336-346. Retrieved from [Link]

  • HISTORIES OF ACCIDENTS IN THE INDUSTRY. (n.d.). Toxic Docs. Retrieved from [Link]

  • Fakhraie, S., & Ghaedi, M. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Advanced Materials and New Coatings, 3(4), 126-137. Retrieved from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). EPA. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2021). Journal of Environmental and Public Health. Retrieved from [Link]

  • Aniline Safety Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • Sources of Dioxins and Dioxin-like Compounds in the Environment. (2003). Dioxins and Dioxin-Like Compounds in the Food Supply: Strategies to Decrease Exposure. National Academies Press (US). Retrieved from [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021). Scientific Reports, 11(1), 21087. Retrieved from [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). Molecules, 27(6), 1989. Retrieved from [Link]

  • Incident Reports. (n.d.). U.S. Chemical Safety and Hazard Investigation Board. Retrieved from [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC. Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2021). Environmental Science & Technology, 55(1), 351-361. Retrieved from [Link]

  • Bradfield, A. E. (1928). LI.—The chlorination of anilides. Part II. The decomposition of N-chloroacetanilide by heat. Journal of the Chemical Society (Resumed), 351-352. Retrieved from [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. (2021). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). Molecules, 24(18), 3345. Retrieved from [Link]

  • Dioxins and dioxin-like compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Dioxins in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry, 8, 1269-1274. Retrieved from [Link]

  • Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Aniline Acute Exposure Guideline Levels. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Retrieved from [Link]

  • Safety Data Sheet: Aniline. (2015). Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2019). Organic Process Research & Development, 23(10), 2244-2251. Retrieved from [Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. (2015). Journal of Anaesthesiology Clinical Pharmacology, 31(1), 126-128. Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]

  • Thermal Decomposition of Chloropicrin. (2019). ResearchGate. Retrieved from [Link]

  • Accident Report Detail. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Key Kinase Inhibitor Scaffolds: 3-Chloro-4-(thiazol-2-ylmethoxy)aniline vs. 3-chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of core molecular scaffolds is a critical decision that dictates the future success of a drug candidate. The aniline core, substituted with a heterocyclic methoxy group, is a privileged structure found in numerous potent kinase inhibitors. This guide provides an in-depth, objective comparison of two such key intermediates: 3-Chloro-4-(thiazol-2-ylmethoxy)aniline and 3-chloro-4-(pyridin-2-ylmethoxy)aniline .

While direct head-to-head biological comparisons in the public domain are scarce, this analysis synthesizes available data, explores the strategic implications of their structural differences, and provides detailed experimental protocols to inform researchers in drug discovery and development.

Introduction: The Strategic Importance of Heterocyclic Aniline Scaffolds

The 3-chloro-4-(heterocyclylmethoxy)aniline framework serves as a crucial pharmacophore in the design of ATP-competitive kinase inhibitors. The aniline amine provides a key hydrogen bond donor to interact with the hinge region of the kinase ATP-binding pocket. The 3-chloro substituent can enhance binding affinity through hydrophobic interactions and modulate the pKa of the aniline. The ether-linked heterocycle (thiazole or pyridine) occupies the solvent-exposed region, offering a versatile vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The choice between a thiazole and a pyridine ring is not arbitrary; it is a deliberate design choice based on their distinct electronic and steric properties, which influence hydrogen bonding capability, metabolic stability, and overall drug-like characteristics.[1][2]

Physicochemical and Structural Properties: A Tale of Two Heterocycles

The fundamental difference between the two molecules lies in the five-membered thiazole ring versus the six-membered pyridine ring. This seemingly subtle change has significant implications for the molecule's overall properties.

PropertyThis compound3-chloro-4-(pyridin-2-ylmethoxy)aniline
CAS Number 851545-79-4[3]524955-09-7[4]
Molecular Formula C₁₀H₉ClN₂OS[3]C₁₂H₁₁ClN₂O[4]
Molecular Weight 240.71 g/mol [3]234.68 g/mol [4]
Appearance White Solid[3]White to Pale Yellow Solid[5]
Topological Polar Surface Area (TPSA) 74.14 Ų (Predicted)48.14 Ų (Predicted)
logP (Predicted) 2.5-3.0 (Predicted)2.8-2.9 (Predicted)
Hydrogen Bond Acceptors 4 (Predicted)3[5]
Hydrogen Bond Donors 1[5]1[5]
Rotatable Bonds 4 (Predicted)3[5]

Data compiled from various chemical suppliers and computational predictions.

The thiazole ring, with its additional sulfur heteroatom, introduces different electronic and metabolic properties compared to the pyridine ring. Thiazoles are known to be metabolically robust and can participate in various non-covalent interactions.[6] The pyridine ring is a common feature in many FDA-approved drugs and is well-understood in terms of its role in kinase hinge binding and its impact on solubility and ADME properties.[1]

Synthesis Methodologies: A Comparative Workflow

Both compounds are synthesized via a common strategy: the etherification of a substituted nitrophenol followed by the reduction of the nitro group to the target aniline. The specific choice of reagents and conditions, however, reflects the nuances of the respective heterocyclic precursors.

Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline

This compound is a well-documented precursor to Neratinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases.[7][8] The synthesis is a robust two-step process starting from 2-chloro-4-nitrophenol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol product1 2-((2-chloro-4-nitrophenoxy)methyl)pyridine 2-chloro-4-nitrophenol->product1 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine->product1 reagents1 K2CO3, DMF reagents1->product1 product2 3-chloro-4-(pyridin-2-ylmethoxy)aniline product1->product2 reagents2 Zinc Powder, NH4Cl Ethanol/Water, 60°C reagents2->product2

Caption: Synthetic workflow for 3-chloro-4-(pyridin-2-ylmethoxy)aniline.

Experimental Protocol: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline [4]

Part A: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine

  • To a solution of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent like DMF, add a slight excess of a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 2-(chloromethyl)pyridine hydrochloride, neutralized to its free base, to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Part B: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline [4]

  • In a round-bottom flask, suspend 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 6:1 v/v).

  • Add ammonium chloride (NH₄Cl, ~3.0 eq) followed by zinc powder (~6.0 eq) to the suspension.

  • Heat the reaction mixture to 60°C and stir overnight. The progress can be monitored by TLC or LC-MS.

  • After completion, filter the hot reaction mixture through a pad of Celite® to remove the excess zinc and inorganic salts.

  • Pour the filtrate into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the target aniline, which is often of sufficient purity for subsequent steps. A 98% yield has been reported for this step.[4]

Synthesis of this compound

The synthesis of the thiazole analogue follows a parallel path, as detailed in patent literature.[3] The key difference is the use of 2-(chloromethyl)thiazole as the alkylating agent.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol product1 2-((2-chloro-4-nitrophenoxy)methyl)thiazole 2-chloro-4-nitrophenol->product1 2-(chloromethyl)thiazole 2-(chloromethyl)thiazole 2-(chloromethyl)thiazole->product1 reagents1 K2CO3, DMF reagents1->product1 product2 This compound product1->product2 reagents2 Zinc Powder, H2 (pressure) Ethanol reagents2->product2

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [3]

Part A: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole This protocol is analogous to the pyridine synthesis.

  • React 2-chloro-4-nitrophenol with 2-(chloromethyl)thiazole in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Heat the mixture to facilitate the nucleophilic substitution.

  • Perform an aqueous workup and extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Part B: Synthesis of this compound [3]

  • Charge a pressure reactor with 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (1.0 eq), a small amount of zinc powder (catalytic), and ethanol.

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reaction and maintain under pressure for several hours (e.g., 4h).

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the reactor and filter the mixture to remove the catalyst.

  • Distill the solvent under reduced pressure to yield the final product as a white solid. A 96% yield has been reported for this reduction step.[3]

Application in Drug Discovery & Structure-Activity Relationship (SAR) Insights

The ultimate utility of these intermediates is defined by the performance of the final drug molecules they help create.

G cluster_0 Core Intermediate cluster_1 Drug Scaffold cluster_2 Final Kinase Inhibitor cluster_3 Biological Target Aniline 3-Chloro-4-(HET-methoxy)aniline (HET = Pyridine or Thiazole) Inhibitor Final Drug Candidate (e.g., Neratinib) Aniline->Inhibitor Hinge Hinge Region Aniline->Hinge H-Bond Quinoline Substituted Quinoline or Pyrimidine Quinoline->Inhibitor Kinase Kinase ATP-Binding Site Inhibitor->Kinase Binds

Caption: Role of the aniline intermediates in forming kinase inhibitors.

3-chloro-4-(pyridin-2-ylmethoxy)aniline is famously a building block for Neratinib .[4][8] In Neratinib, this aniline fragment is coupled to a 4-amino-3-cyanoquinoline core. Its role is to position the pyridine ring into the solvent-exposed region of the HER2 kinase domain, while the aniline nitrogen forms a critical hydrogen bond with the hinge region. The choice of the pyridine ring in this context was likely driven by its ability to confer desirable physicochemical properties and potency.

While no blockbuster drug is directly linked to This compound in the available literature, the thiazole scaffold is of immense importance in kinase inhibitor design.[2][6]

  • Bioisosteric Replacement: Thiazole is often used as a bioisostere for phenyl or pyridine rings to modulate properties. Its distinct electronic nature can alter binding interactions and metabolic profiles.[2]

  • Metabolic Stability: The thiazole ring is generally considered metabolically stable, which is a desirable attribute in drug candidates.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, similar to pyridine, allowing it to form favorable interactions with target proteins.[6]

The decision to use a thiazole versus a pyridine would be driven by empirical data during lead optimization. A research team might synthesize both analogues to determine which one provides a superior balance of potency, selectivity against off-target kinases, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, if the pyridine analogue showed unexpected metabolic liabilities (e.g., N-oxidation), the thiazole version would be a logical alternative to investigate.[9]

Conclusion for the Research Professional

Both This compound and 3-chloro-4-(pyridin-2-ylmethoxy)aniline are valuable, high-potential intermediates for the synthesis of kinase inhibitors.

  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline is a validated, commercially relevant building block, underscored by its role in the synthesis of the FDA-approved drug Neratinib. Its synthetic route is well-established, making it a reliable choice for programs targeting EGFR/HER2 or related kinases.[4][7]

  • This compound , while less documented in terms of final drug products, represents a strategically important alternative. The thiazole moiety offers a different set of physicochemical properties and potential interactions within the target's active site.[2][6] It is an excellent candidate for lead optimization studies, particularly when seeking to improve metabolic stability, alter solubility, or explore new intellectual property space.

The choice between these two scaffolds is a classic medicinal chemistry decision. It hinges on the specific goals of the drug discovery program and the empirical data generated from structure-activity relationship studies. This guide provides the foundational chemical and strategic context to empower researchers to make that informed choice.

References

  • United States Biological. 424895 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7. [Link]

  • Maes, B. U. W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link]

  • ResearchGate. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF. [Link]

  • Google Patents.
  • Lesyk, R., et al. (Year not available). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Preprints.org. [Link]

  • MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Google Patents.
  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. [Link]

  • Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]

Sources

A Comparative Guide to the Biological Activity of Thiazole and Pyridine Methoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the thiazole and pyridine rings are privileged structures, appearing in a vast array of FDA-approved drugs. Thiazole, a five-membered ring containing sulfur and nitrogen, and pyridine, a six-membered nitrogen-containing aromatic ring, offer unique electronic and steric properties that medicinal chemists leverage to modulate biological activity.[1][2] When these heterocyclic cores are functionalized with a methoxy aniline moiety, a new dimension of pharmacological potential is unlocked. The methoxy group acts as a key hydrogen bond acceptor and can influence the molecule's conformation and metabolic stability, while the aniline portion provides a versatile point for further chemical modification.[1]

This guide provides a comprehensive, objective comparison of the biological activities of thiazole and pyridine derivatives bearing the methoxy aniline group. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature. This analysis is designed for researchers, scientists, and drug development professionals to provide a clear, evidence-based understanding of the structure-activity relationships that govern the therapeutic potential of these two important classes of compounds.

Structural Frameworks: Thiazole vs. Pyridine

The fundamental difference between the two scaffolds lies in their core ring structure. The thiazole ring is a five-membered heterocycle, while pyridine is a six-membered heterocycle. This seemingly small difference has profound implications for the molecule's geometry, electron distribution, and ability to interact with biological targets.

Caption: Core structures of thiazole and pyridine linked to a methoxy aniline moiety.

The thiazole nucleus offers a wider bond angle compared to pyridine, and the presence of the sulfur atom introduces unique electronic properties and potential for different metabolic pathways. Conversely, the planar, electron-deficient pyridine ring is an excellent bioisostere for a phenyl ring and can engage in pi-stacking and hydrogen bonding interactions. These inherent differences dictate the overall shape, lipophilicity, and ultimately, the biological profile of the resulting derivatives.

Comparative Biological Activities

Anticancer Activity

Both thiazole and pyridine methoxy aniline derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a range of human cancer cell lines.[3][4] The mechanism of action frequently involves the inhibition of critical cellular machinery like protein kinases or tubulin polymerization.[5][6]

Hybrid molecules incorporating both thiazole and pyridine moieties have shown particularly potent anticancer activity.[7] For instance, certain thiazole-pyridine hybrids have demonstrated superior efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines compared to the standard drug 5-fluorouracil.[3][8] This suggests a synergistic effect where the combined structural features of both rings lead to enhanced target binding or improved pharmacological properties.

Studies have shown that the position of the methoxy group on the aniline ring can significantly impact cytotoxicity.[9] Furthermore, the presence of other electron-withdrawing groups, such as chlorine on the pyridine ring, has been correlated with increased anti-breast cancer efficacy.[7]

Table 1: Comparative in Vitro Anticancer Activity (IC₅₀ in µM)

Compound Class Derivative Example Cell Line IC₅₀ (µM) Reference
Thiazole-Pyridine Hybrid Compound 8c MCF-7 (Breast) 5.71 [7][8]
Thiazole-Pyridine Hybrid Compound 10 MCF-7 (Breast) 5.84 [3]
Thiazole-Pyridine Hybrid Compound 7 MCF-7 (Breast) 5.36 [3]
Thiazole-Pyridine Hybrid Compound II HepG2 (Liver) 23.8 (µg/mL) [3]
Thiazole Derivative Compound 4c MCF-7 (Breast) 2.57 [10]
Thiazole Derivative Compound 4c HepG2 (Liver) 7.26 [10]
Pyridine-Thiadiazole Hybrid Compound 4h HCT-116 (Colon) 2.03 [11]
Pyridine-Thiadiazole Hybrid Compound 4h HepG-2 (Liver) 2.17 [11]
Pyridine Derivative Compound 3a Various 1.55 - 2.20 [6]
Pyridine Derivative Compound 9c MDA-MB-231 (Breast) 21.73 [12]
Reference Drug 5-Fluorouracil MCF-7 (Breast) 6.14 [7][8]

| Reference Drug | Staurosporine | MCF-7 (Breast) | 6.77 |[10] |

Antimicrobial Activity

The fight against drug-resistant pathogens is a continuous challenge, and both thiazole and pyridine derivatives are actively being explored as novel antimicrobial agents.[13][14] They have shown activity against a spectrum of bacteria and fungi.

A study comparing pyridine- and thiazole-based hydrazides found that specific substitutions were crucial for activity.[13] For example, a derivative (compound 5j in the study) with hydroxyl and bromo substituents on the phenyl ring linked to the core structure exhibited the lowest Minimum Inhibitory Concentration (MIC) values against tested bacterial and fungal strains.[13][15] This highlights the importance of the overall substitution pattern, not just the core heterocycle. The presence of a hydroxyl group on the aromatic ring or the heterocyclic moiety itself often enhances antimicrobial activity.[13]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class Derivative Example S. aureus E. coli C. albicans Reference
Thiazole-Pyridine Hydrazide Compound 5j 6.25 6.25 12.5 [13]
Thiazole-Pyridine Hydrazide Compound 5k 12.5 12.5 25 [13]
Thiazole-Pyridine Hydrazide Compound 5l 12.5 25 25 [13]
Pyridine-Thiadiazole Compound 17d 0.5 - - [16]
Pyridine-Triazole Compound 5d 6.25 - - [17]
Reference Drug Ciprofloxacin 6.25 6.25 - [13]
Reference Drug Fluconazole - - 12.5 [13]

| Reference Drug | Gatifloxacin | 1.0 | - | - |[16] |

Anti-inflammatory Activity

Inflammation is a key pathological component in many diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics.[13] Both thiazole and pyridine scaffolds are found in compounds with potent anti-inflammatory properties.[18] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[13][15]

In a direct comparative study of pyridine- and thiazole-based hydrazides, researchers evaluated their ability to inhibit protein denaturation, a hallmark of inflammation.[13] The results indicated that the anti-inflammatory activity was highly dependent on the substitution pattern. A derivative (compound 5l) with a hydroxyl group at the 4th position and a methoxy group at the 3rd position of the terminal phenyl ring showed the most potent activity, with an IC₅₀ value of 46.29 µg/mL.[13][15] This demonstrates that the methoxy aniline substructure, when appropriately positioned, can drastically enhance anti-inflammatory effects.

Table 3: Comparative in Vitro Anti-inflammatory Activity (Protein Denaturation)

Compound Class Derivative Example IC₅₀ (µg/mL) Reference
Thiazole-Pyridine Hydrazide Compound 5l 46.29 [13]
Thiazole-Pyridine Hydrazide Compound 5j 52.36 [13]
Thiazole-Pyridine Hydrazide Compound 5k 55.69 [13]

| Reference Drug | Diclofenac Sodium | 42.15 |[13] |

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of key structure-activity relationships that guide the design of more potent derivatives.

SAR_Insights cluster_core Core Heterocycle cluster_substituents Key Substituents cluster_activity Biological Activity Thiazole Thiazole Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Pyridine Pyridine Pyridine->Anticancer Pyridine->Antimicrobial Pyridine->AntiInflammatory Methoxy Methoxy Group (Position Matters) Methoxy->AntiInflammatory Enhances Hydroxyl Hydroxyl Group (Enhances Activity) Hydroxyl->Antimicrobial Enhances Hydroxyl->AntiInflammatory Enhances Halogen Halogen (e.g., Cl, Br) (Potentiates Activity) Halogen->Anticancer Enhances Halogen->Antimicrobial Enhances

Caption: Key structure-activity relationships for thiazole and pyridine derivatives.

  • Hybridization is Key: Combining both thiazole and pyridine rings into a single hybrid molecule often results in synergistic activity, particularly in anticancer applications.[3][8]

  • Role of Methoxy and Hydroxyl Groups: The presence and position of methoxy and hydroxyl groups on the aniline or an adjacent phenyl ring are critical. For anti-inflammatory activity, a 3-methoxy, 4-hydroxy substitution pattern proved highly effective.[13] These groups can act as hydrogen bond donors/acceptors, crucial for binding to enzyme active sites.

  • Electron-Withdrawing Groups: Halogens (Cl, Br) and nitro groups often enhance biological activity. This is attributed to their ability to modulate the electronic properties of the aromatic system, potentially improving target interaction or cell permeability.[7][9]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are detailed protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole/pyridine derivatives) and a reference drug (e.g., 5-Fluorouracil) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration depends on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (3-4h) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

Causality: Inflammation can lead to protein denaturation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity.[13]

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of test compounds and a standard drug (Diclofenac Sodium) in DMSO.

  • Reaction Mixture: In separate test tubes, add 500 µL of the BSA solution.

  • Compound Addition: Add various concentrations of the test compounds (e.g., 20, 40, 60, 80, 100 µg/mL) to the tubes. A control tube should contain only BSA and the vehicle (DMSO).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

The evidence strongly indicates that both thiazole and pyridine methoxy aniline derivatives are exceptionally versatile scaffolds for the development of new therapeutic agents. While both classes exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the ultimate potency and selectivity are dictated by the specific substitution patterns on and around the core heterocyclic and aniline rings.

A key takeaway for drug development professionals is the power of molecular hybridization. Combining the thiazole and pyridine moieties frequently leads to compounds with synergistic and superior activity compared to derivatives containing only one of the heterocycles. Furthermore, the strategic placement of methoxy and hydroxyl groups is a critical design element for enhancing target engagement, particularly for anti-inflammatory agents.

Future research should focus on elucidating the precise molecular targets for the most potent of these compounds and optimizing their pharmacokinetic profiles to translate their impressive in vitro activity into in vivo efficacy. The continued exploration of these privileged scaffolds promises to yield novel and effective treatments for a range of human diseases.

References

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Prylutska, S. V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Amin, K. M., et al. (2017). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Hsieh, P.-W., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. National Center for Biotechnology Information. Available at: [Link]

  • Gomaa, A. M., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Center for Biotechnology Information. Available at: [Link]

  • Amin, K. M., et al. (2017). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Al-Harthi, S. E., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Available at: [Link]

  • Kumar, D., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • Hassan, F. A., et al. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science. Available at: [Link]

  • Fayed, E. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Hsieh, P.-W., et al. (2011). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Kaur, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Glamočić, A., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][9][13][15]Thiadiazole Moiety. ResearchGate. Available at: [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Stoica, A.-I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Mantu, D., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available at: [Link]

  • Kumar, G. S., et al. (2019). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. ResearchGate. Available at: [Link]

  • Charvát, A., et al. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available at: [Link]

Sources

The 4-Anilino Scaffold: A Comparative Guide to First-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the 4-anilino scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of key first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) built upon this privileged structure: Gefitinib, Erlotinib, and the dual EGFR/HER2 inhibitor, Lapatinib. Our focus will be on the objective comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

The Significance of the 4-Anilino Scaffold in Kinase Inhibition

The 4-anilinoquinazoline and related heterocyclic cores have proven to be highly effective pharmacophores for targeting the ATP-binding site of protein kinases, particularly EGFR.[1][2] Structure-activity relationship (SAR) studies have revealed that the 4-anilino moiety mimics the adenine portion of ATP, enabling competitive and reversible binding to the kinase domain.[3] This interaction inhibits receptor autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4] The versatility of this scaffold allows for substitutions on both the quinazoline ring and the aniline moiety, which fine-tunes the inhibitor's potency, selectivity, and pharmacokinetic properties.[5][6]

Comparative Analysis of Key Performance Metrics

A critical aspect of selecting the appropriate kinase inhibitor for your research is a thorough understanding of its performance characteristics. The following table summarizes key in vitro and cellular potency data for Gefitinib, Erlotinib, and Lapatinib.

InhibitorPrimary Target(s)IC50 (EGFR)IC50 (HER2)Cellular Potency (Example Cell Line)Key Clinical Application(s)
Gefitinib EGFR~0.5 nM[7]~1,100 nM[7]A549 (NSCLC): Growth InhibitionNon-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations[8]
Erlotinib EGFR~0.4 nM[7]~1,000 nM[7]A549 (NSCLC): Growth InhibitionNSCLC with activating EGFR mutations, Pancreatic Cancer[9][10]
Lapatinib EGFR, HER2~3.0 nM[7]~13 nM[7]SK-BR-3 (Breast Cancer): AntiproliferativeHER2-positive Breast Cancer

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is sourced from publicly available datasets.[7]

Mechanism of Action: Targeting the EGFR/HER2 Signaling Pathways

Gefitinib and Erlotinib are highly selective for EGFR, while Lapatinib exhibits dual inhibitory activity against both EGFR and HER2 (ErbB2).[4] All three compounds function by competitively binding to the ATP-binding pocket of the respective kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation is the critical first step in shutting down the downstream signaling cascades.

The EGFR and HER2 signaling pathways are complex and interconnected, involving multiple downstream effectors that regulate key cellular processes. The diagram below illustrates the major signaling axes affected by these 4-anilino-based inhibitors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2 HER2 HER2->RAS_RAF_MEK_ERK Activates HER2->PI3K_AKT_mTOR Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Cell_Processes Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Processes Promotes PI3K_AKT_mTOR->Cell_Processes Promotes

EGFR/HER2 Signaling and Inhibition

Clinical Efficacy and Adverse Effect Profiles: A Comparative Overview

While in vitro potency is a critical determinant of a drug's potential, its clinical performance provides the ultimate measure of its utility. The following table offers a high-level comparison of the clinical efficacy and common adverse events associated with Gefitinib, Erlotinib, and Lapatinib.

FeatureGefitinibErlotinibLapatinib
Primary Indication EGFR-mutant NSCLCEGFR-mutant NSCLC, Pancreatic CancerHER2-positive Breast Cancer
Common Adverse Events (Grade ≥ 2) Liver dysfunction, Diarrhea, Rash[11]Rash, Fatigue, Nausea, Diarrhea, Anorexia[9][12]Diarrhea, Rash, Nausea
Noteworthy Efficacy Points Effective first-line treatment for EGFR-mutant NSCLC.Demonstrates a survival benefit in pancreatic cancer when combined with gemcitabine.Effective in patients with HER2-positive breast cancer that has progressed on trastuzumab.

It is important to note that the incidence and severity of adverse events can vary significantly among patients.[9][11][12] Retrospective analyses suggest that at their approved doses, erlotinib may be associated with a higher incidence of certain toxicities, such as rash and fatigue, compared to gefitinib.[9][12]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of your research, adhering to well-defined experimental protocols is paramount. Below are detailed, step-by-step methodologies for two key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase enzyme. The HTRF assay is a robust and sensitive method for measuring kinase activity in a high-throughput format.[13]

Causality Behind Experimental Choices: The HTRF assay relies on the transfer of energy between a donor fluorophore (conjugated to an anti-phospho-substrate antibody) and an acceptor fluorophore (conjugated to the substrate). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. The choice of HTRF provides a homogeneous, no-wash format that minimizes handling errors and is easily automatable.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Incubate Add_Antibodies Add Detection Reagents (Anti-phospho & Anti-tag Antibodies) Incubate->Add_Antibodies Read_Plate Read HTRF Signal Add_Antibodies->Read_Plate Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Plate->Calculate_IC50

HTRF Kinase Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Gefitinib, Erlotinib, or Lapatinib) in the appropriate assay buffer.

    • Prepare solutions of the recombinant kinase (e.g., EGFR or HER2), the biotinylated substrate peptide, and ATP at their optimal concentrations. The optimal concentrations of kinase and ATP should be empirically determined for each new batch of reagents.[14]

  • Kinase Reaction:

    • In a 384-well low-volume plate, add the test inhibitor at various concentrations.

    • Add the kinase to all wells except the negative control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Troubleshooting:

  • Positive and Negative Controls: Always include wells with no inhibitor (100% activity) and wells with no enzyme (0% activity) to define the assay window.

  • Z'-factor: For high-throughput screening, a Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. It is crucial to perform the assay at or near the Km of ATP for the kinase to obtain physiologically relevant IC50 values.[14]

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[15] This assay is widely used to determine the cytotoxic or cytostatic effects of anticancer drugs.

Causality Behind Experimental Choices: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening.

MTT_Workflow cluster_seeding Cell Seeding cluster_treatment Drug Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Readout & Analysis Seed_Cells Seed Cells in a 96-well Plate Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_IC50

Sources

A Comparative Guide to the Purity Validation of Synthesized 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. The subject of this guide, 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS No: 851545-79-4), is a heterocyclic amine that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural motifs are common in molecules designed to interact with specific biological targets. Consequently, the presence of even trace impurities—such as starting materials, by-products, or degradation products—can drastically alter biological activity, lead to false-positive or negative results in high-throughput screening, and introduce significant safety risks.

This guide provides an in-depth, comparative framework for the comprehensive purity validation of this compound. We will move beyond a simple recitation of methods to explain the causality behind employing an orthogonal analytical approach—a self-validating system where multiple, independent techniques converge to build an unassailable purity profile. For researchers, scientists, and drug development professionals, mastering this process is fundamental to ensuring data integrity and accelerating the path to clinical investigation.

Chapter 1: The Orthogonal Approach: A Mandate for Data Integrity

Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. Each method has inherent biases and limitations. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC) under one set of conditions but show impurities with a different column or detector. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is therefore essential. For a molecule like this compound, a robust validation workflow integrates chromatographic separation, structural confirmation, and elemental composition analysis. This multi-pronged strategy ensures that the stated purity is a true and accurate reflection of the material's composition.

G cluster_synthesis Synthesis & Work-up cluster_validation Orthogonal Purity Validation Synthesized Synthesized Crude Product This compound HPLC Chromatographic Purity (HPLC-UV) Synthesized->HPLC Analytical Sampling NMR Structural Identity (¹H & ¹³C NMR) Synthesized->NMR Analytical Sampling MS Molecular Weight (LC-MS) Synthesized->MS Analytical Sampling EA Elemental Composition (CHNS Analysis) Synthesized->EA Analytical Sampling Final Certificate of Analysis (Purity >98%) HPLC->Final Data Convergence NMR->Final Data Convergence MS->Final Data Convergence EA->Final Data Convergence

Caption: Orthogonal Purity Validation Workflow.

Chapter 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for purity determination in pharmaceutical chemistry. Its power lies in the physical separation of the main compound from any non-volatile or semi-volatile impurities. The choice of a reverse-phase (RP) C18 column is logical for this moderately polar molecule, using a polar mobile phase. UV detection is selected because the aromatic and heterocyclic rings in the molecule possess strong chromophores, ensuring high sensitivity. By comparing the area of the main peak to the total area of all peaks, we can accurately quantify purity.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Purity Assessment
ParameterExpected Result (High-Purity Sample)Acceptance Criteria
Retention Time (tR)~8.5 min (Varies with system)Consistent tR across injections
Purity (Area %)>99.0%≥98.0%
Impurity ProfileNo single impurity >0.2%Conforms to project specifications

Chapter 3: Structural Confirmation via Spectroscopic Techniques

While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are essential to verify that the main peak is indeed the correct compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. For this compound, the NMR spectrum should precisely match the expected signals for its unique structure, confirming its identity and revealing any structurally similar impurities.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ ~8.0-8.2 ppm (d, 1H): Thiazole proton.

  • δ ~7.8-8.0 ppm (d, 1H): Thiazole proton.

  • δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

  • δ ~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group.

  • δ ~6.6-6.8 ppm (dd, 1H): Aromatic proton meta to both chloro and amino groups.

  • δ ~5.3 ppm (s, 2H): Methylene protons (-O-CH₂-).

  • δ ~5.1 ppm (s, 2H): Amino protons (-NH₂).

B. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary identity check. For our target molecule, the presence of a chlorine atom provides a definitive isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, which is a hallmark of a chlorine-containing compound.

Detailed Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF) with an Electrospray Ionization (ESI) source.

  • Method: Use the same HPLC method as described in Chapter 2. The eluent is directed into the ESI source.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Presentation: Mass Spectrometry Confirmation
ParameterTheoretical Value (C₁₀H₉ClN₂OS)Observed Value
Molecular Weight240.71 g/mol -
[M+H]⁺ (for ³⁵Cl)241.02m/z 241.0 ± 0.1
[M+H+2]⁺ (for ³⁷Cl)243.02m/z 243.0 ± 0.1
Isotopic Ratio~3:1~3:1

Chapter 4: Absolute Purity via Elemental Analysis

Trustworthiness: While chromatographic and spectroscopic methods are excellent, elemental analysis provides a fundamental, quantitative measure of a compound's composition.[2][3] It determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This technique is a self-validating system; the experimental results must align with the theoretically calculated percentages based on the molecular formula (C₁₀H₉ClN₂OS). A significant deviation points to the presence of impurities (e.g., residual solvents, inorganic salts) that may be invisible to other methods.

Methodology: The analysis is performed using a CHNS analyzer, which subjects the sample to high-temperature combustion in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₁₀H₉ClN₂OSExperimental ResultAcceptance Criteria
Carbon (C)49.89%49.75%± 0.4%
Hydrogen (H)3.77%3.81%± 0.4%
Nitrogen (N)11.64%11.59%± 0.4%
Sulfur (S)13.32%13.25%± 0.4%

Chapter 5: Comparison with Structural Alternatives

Authoritative Grounding: The aniline motif, while synthetically versatile, is often flagged in drug development due to potential metabolic liabilities and associated toxicities.[4][5] This has led researchers to explore bioisosteres—structural replacements that maintain biological activity while improving physicochemical or safety profiles. A common alternative is the replacement of the aniline ring with other nitrogen-containing heterocycles. For our target compound, a direct structural analog is 3-Chloro-4-(pyridin-2-ylmethoxy)aniline .[6]

Validating the purity of this pyridine analog would follow the exact same orthogonal principles, but the specific experimental parameters and expected data would change.

G cluster_compounds Structural Analogs Core Core Validation Strategy (HPLC, NMR, MS, EA) Target Target Compound This compound Core->Target Applies to Alternative Alternative 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Core->Alternative Applies to Target->Alternative Bioisosteric Relationship

Caption: Core validation strategy applies to structural analogs.

Comparative Validation Data
Analytical Method3-Chloro-4-(thiazol -2-ylmethoxy)aniline3-Chloro-4-(pyridin -2-ylmethoxy)anilineKey Difference
Molecular Formula C₁₀H₉ClN₂OSC₁₂H₁₁ClN₂ODifferent elemental composition.
Molecular Weight 240.71 g/mol 234.68 g/mol Lower molecular weight for the alternative.
Expected [M+H]⁺ m/z 241.02m/z 235.06MS target ions are distinct.
Theoretical %N 11.64%11.94%Elemental analysis values differ.
¹H NMR Shows characteristic thiazole proton signals.Shows characteristic pyridine proton signals.NMR spectra are unique and distinguishable.

This comparison underscores that while the validation workflow is universal, the data it generates is highly specific to the molecule's structure, allowing for precise identification and purity confirmation of the intended compound.

Conclusion

The validation of purity for a synthesized pharmaceutical intermediate like this compound is a rigorous, multi-step process that forms the cornerstone of data integrity in drug development. A singular analytical result is insufficient. Instead, a robust and trustworthy purity profile is constructed by the convergence of data from orthogonal techniques: chromatographic separation (HPLC), structural confirmation (NMR, MS), and absolute compositional analysis (Elemental Analysis). This comprehensive guide provides the necessary framework, experimental protocols, and comparative data to empower researchers to confidently assess the quality of their synthesized materials, ensuring that their subsequent biological and pharmacological studies are built on a foundation of unimpeachable chemical purity.

References

  • AZoM. (2021) A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Presto-X. (n.d.) The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Eltra. (n.d.) Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Wikipedia. (n.d.) Elemental analysis. Available at: [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.) ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]

  • Pacific BioLabs. (n.d.) Identity and Purity - Small Molecules. Available at: [Link]

  • ResearchGate. (n.d.) Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]

  • Medistri SA. (2023) Small Molecule Identification and Purity Testing. Available at: [Link]

  • Hovione. (n.d.) Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Agilent. (n.d.) Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.) Supplementary Material. Available at: [Link]

  • National Institutes of Health (NIH). (2020) Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

  • Cresset Group. (2024) Aniline replacement in drug-like compounds. Available at: [Link]

  • Chemsrc. (n.d.) this compound. Available at: [Link]

  • Google Patents. (n.d.) CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Pharmaffiliates. (n.d.) CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Available at: [Link]

  • Jiangsu Hongerui New Material Co., Ltd. (n.d.) 3-chloro-4-(pyridin-2-ylmethoxy)aniline. Available at: [Link]

  • CP Lab Safety. (n.d.) 3-Chloro-4-(2-pyridylmethoxy)aniline, min 98% (HPLC), 100 grams. Available at: [Link]

  • GSC Online Press. (2024) Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for kinase inhibitors derived from the 3-Chloro-4-(thiazol-2-ylmethoxy)aniline scaffold. We will delve into the rationale behind experimental choices, compare state-of-the-art methodologies, and provide actionable protocols and data interpretation strategies.

Introduction: The Selectivity Challenge

The this compound moiety is a key structural scaffold utilized in the synthesis of potent kinase inhibitors. This scaffold serves as a crucial intermediate in the development of molecules targeting key signaling nodes in diseases like cancer. While achieving high potency against a primary target is a significant milestone, the ultimate clinical and research utility of an inhibitor is profoundly influenced by its selectivity.

Protein kinases, with over 500 members in the human genome, share a structurally conserved ATP-binding pocket, making off-target interactions a common challenge in drug discovery.[1][2] These unintended interactions, or cross-reactivities, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where hitting multiple targets produces a desired therapeutic outcome.[3] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical component of its development strategy.[4][5]

This guide will compare and detail the essential methodologies required to build a comprehensive cross-reactivity profile for novel inhibitors based on the this compound scaffold.

Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity study follows a logical progression from broad, high-throughput screening to more focused, in-depth validation. The goal is to understand how an inhibitor interacts across the kinome.

A Phase 1: Broad Kinome Screening B Phase 2: Dose-Response & Affinity Determination A->B Identify initial 'hits' (% Inhibition > 70%) C Phase 3: Cellular Target Engagement & Downstream Signaling Analysis B->C Confirm potent off-targets (Determine IC50 / Kd) D Comprehensive Selectivity Profile C->D Validate physiological relevance

Caption: High-level workflow for inhibitor selectivity profiling.

Comparative Methodologies for Profiling

Choosing the right assay is critical and depends on the specific question being asked—are you measuring direct enzyme inhibition, physical binding, or target engagement in a cellular environment?

In Vitro Biochemical Assays: Direct Target Interaction

These assays measure the direct interaction between the inhibitor and a purified kinase, providing clean, quantitative data on potency and affinity.

A. Radiometric Phosphorylation Assays

  • Principle: This classic method directly measures the transfer of a radiolabeled phosphate ([³²P]- or [³³P]-ATP) from ATP to a protein or peptide substrate by the kinase.[1] A reduction in radioactivity on the substrate in the presence of the inhibitor indicates successful inhibition.

  • Expert Insight: Radiometric assays are considered a gold standard due to their direct measurement of catalytic activity. They are less susceptible to artifacts from compound fluorescence or light scattering that can affect other methods. They are particularly valuable for confirming hits from initial screens.

Protocol: Standard [³³P]-ATP Kinase Inhibition Assay

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Addition: Add the this compound based inhibitor across a range of concentrations (e.g., 10-point serial dilution). Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Initiation: Start the reaction by adding the ATP mix, which includes both unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km of the kinase to ensure competitive inhibition is accurately measured.[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Add scintillant to the dried wells and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Competitive Binding Assays

  • Principle: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The ligand is often immobilized or tagged for detection. This method measures the inhibitor's binding affinity (Kd).[1]

  • Expert Insight: Binding assays are incredibly powerful for large-scale screening across hundreds of kinases (kinome scanning). Because they measure direct binding, they can identify non-competitive inhibitors that might be missed in activity assays. However, high affinity does not always equate to potent functional inhibition, making enzymatic assays a necessary follow-up.

Cellular Assays: Validating In-Situ Target Engagement

Confirming that an inhibitor engages its target in the complex milieu of a living cell is a crucial step.

A. Cellular Thermal Shift Assay (CETSA)

  • Principle: This technique is based on the concept that when a ligand binds to its target protein, it confers thermal stability.[1] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot.

  • Expert Insight: CETSA is invaluable because it provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular ATP concentrations. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target binding.

cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat intact cells with inhibitor or vehicle B Heat cell lysates across a temperature gradient A->B C Separate soluble vs. aggregated proteins (centrifugation) B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate 'melting curves' D->E Result Inhibitor-treated samples show a 'right-shift' in the melting curve, indicating target stabilization.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Data Analysis and Visualization

Effective data interpretation relies on clear visualization and quantitative metrics to define selectivity.

Tabulating Comparative Data

After an initial screen (e.g., at 1 µM), potent off-targets should be validated with full dose-response curves to determine IC₅₀ or Kd values.

Table 1: Hypothetical Cross-Reactivity Profile of Inhibitor 'Cpd-X'

Kinase TargetKinase Family% Inhibition @ 1 µMIC₅₀ (nM)Comments
HER2 (ErbB2) Tyrosine Kinase 98% 5 Primary Target
EGFR (ErbB1)Tyrosine Kinase95%15Expected on-target polypharmacology
HER4 (ErbB4)Tyrosine Kinase88%45Expected on-target polypharmacology
SRCTyrosine Kinase75%250Significant off-target
LCKTyrosine Kinase68%800Moderate off-target
CDK2CMGC15%>10,000Not significant
PKAAGC5%>10,000Not significant
Quantifying Selectivity

To move beyond a qualitative assessment, selectivity scores can be calculated.

  • Selectivity Score (S-score): This metric quantifies the promiscuity of a compound. It is calculated by dividing the number of kinases that the compound inhibits by more than a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • GINI Coefficient: Adapted from economics, the GINI coefficient can be used to measure the inequality of inhibitor binding across the kinome. A score approaching 1 indicates high selectivity (binding is concentrated on a few targets), while a score approaching 0 indicates broad promiscuity.[7]

cluster_0 Highly Selective Inhibitor (Low S-Score) cluster_1 Promiscuous Inhibitor (High S-Score) A_Target Primary Target A_Off1 Off-Target A_Off2 Off-Target A_Off3 Off-Target Inhibitor_A Inhibitor A Inhibitor_A->A_Target B_Target Primary Target B_Off1 Off-Target B_Off2 Off-Target B_Off3 Off-Target Inhibitor_B Inhibitor B Inhibitor_B->B_Target Inhibitor_B->B_Off1 Inhibitor_B->B_Off2

Caption: Conceptual diagram of selective vs. promiscuous inhibitors.

Conclusion and Forward Look

A thorough investigation of cross-reactivity is indispensable for the development of inhibitors based on the this compound scaffold. No single assay can provide a complete picture. A tiered approach, beginning with broad biochemical screening followed by orthogonal validation with binding assays and, critically, confirmation of target engagement in a cellular context using methods like CETSA, provides the most reliable and comprehensive selectivity profile. This multi-faceted understanding allows for a rational assessment of an inhibitor's therapeutic potential and potential liabilities, guiding its journey from a promising molecule to a valuable research tool or clinical candidate.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & paparazzi, M. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Graczyk, P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of medicinal chemistry, 50(23), 5773-5779. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

Sources

The Halogen Dance: A Comparative Guide to the Efficacy of Halogen Substitutions on the Aniline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the aniline scaffold is a recurring motif, a versatile building block prized for its synthetic accessibility and its presence in a multitude of bioactive molecules. However, the unadorned aniline ring often presents challenges, including metabolic instability and suboptimal physicochemical properties. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a time-honored medicinal chemistry tactic to modulate these properties, profoundly influencing a compound's efficacy. This guide provides an in-depth comparison of the effects of different halogen substitutions on the aniline ring, supported by experimental data, to empower researchers in their quest for more effective and safer therapeutics.

Unveiling the Physicochemical Nuances of Halogenated Anilines

The journey of a drug molecule from administration to its target is governed by a delicate interplay of its physicochemical properties. Halogen substitution on the aniline ring offers a powerful tool to fine-tune these characteristics, namely basicity (pKa) and lipophilicity (logP).

The Electronic Influence on Basicity (pKa)

The basicity of the aniline nitrogen is a critical determinant of a drug's absorption, distribution, and target engagement. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa) of the aniline derivative compared to aniline itself.[1][2][3]

The magnitude of this effect is dependent on both the halogen and its position on the ring. The inductive effect weakens with distance, being most pronounced at the ortho position and least at the para position.[4] However, halogens also possess a lone pair of electrons that can be donated to the aromatic ring via resonance (+R effect), which opposes the inductive effect. This resonance effect is most significant for fluorine and diminishes down the group. The interplay of these two opposing effects dictates the final pKa of the halogenated aniline.

CompoundpKalogP
Aniline4.630.90
Fluorine Substitution
2-Fluoroaniline3.201.13
3-Fluoroaniline3.511.13
4-Fluoroaniline4.65[5]1.15[5]
Chlorine Substitution
2-Chloroaniline2.651.91
3-Chloroaniline3.461.91
4-Chloroaniline4.15[6]1.90
Bromine Substitution
2-Bromoaniline2.532.18
3-Bromoaniline3.58[7]2.18
4-Bromoaniline3.86[1][7][8]2.07
Iodine Substitution
2-Iodoaniline2.552.58
3-Iodoaniline3.602.58
4-Iodoaniline3.81[9]2.58

Note: pKa and logP values are compiled from various sources and may have slight variations depending on the experimental conditions. Where multiple values were found, a representative value is provided.

Modulating Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor in membrane permeability and overall pharmacokinetic behavior. Generally, the introduction of a halogen atom increases the lipophilicity of a molecule due to the larger size and greater polarizability of halogens compared to hydrogen. This trend is generally observed as we move down the halogen group, with iodine imparting the greatest increase in logP.

However, fluorine can be an exception to this rule. Despite its high electronegativity, the small size of the fluorine atom and its ability to participate in hydrogen bonding can sometimes lead to a minimal increase or even a decrease in lipophilicity in certain molecular contexts.

The Impact on Pharmacokinetics and Metabolic Stability

The introduction of halogens can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of an aniline-containing drug. One of the most common applications of halogenation is to enhance metabolic stability.

Aniline and its derivatives are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive metabolites that can cause toxicity.[10] Halogenation can block sites of metabolism, thereby increasing the drug's half-life and exposure. For instance, if a particular position on the aniline ring is prone to hydroxylation, placing a halogen at that site can prevent this metabolic pathway.

However, the nature of the halogen and its position can also influence which metabolic pathways are favored. For example, in a study on the metabolism of aniline and 4-chloroaniline, it was found that N-acetylation was the dominant route for 4-chloroaniline, while polar conjugates were the main metabolites for aniline.[11]

The Role of Halogen Substitution in Drug-Target Interactions and Efficacy

The ultimate goal of drug design is to achieve potent and selective binding to the desired biological target. Halogen substitution on the aniline ring can directly influence this through a combination of steric and electronic effects, including the increasingly recognized phenomenon of halogen bonding.

Halogen Bonding: A Directional Non-Covalent Interaction

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the protein backbone). This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") opposite the covalent bond. The strength of the halogen bond generally increases with the polarizability of the halogen, following the order I > Br > Cl > F. Fluorine, due to its high electronegativity and low polarizability, is generally not considered a significant halogen bond donor.

The ability of heavier halogens to form these specific interactions can lead to a significant increase in binding affinity and selectivity for the target protein.

Case Study: 4-Anilinoquinazoline Epidermal Growth Factor Receptor (EGFR) Inhibitors

A compelling example of the impact of halogen substitution on efficacy is found in the development of 4-anilinoquinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A study systematically investigated the effect of substituting different halogens at the 3'-position of the aniline ring on the inhibitory activity (IC50) of these compounds.[12][13]

3'-SubstituentEGFR Kinase IC50 (nM)
-H29
-F3.8
-Cl0.31
-Br0.025
-I0.89

Data from Fry et al., J. Biol. Chem. 1994.[12][13]

These results dramatically illustrate the profound effect of halogen substitution on potency. The introduction of any halogen at the 3'-position leads to a significant increase in inhibitory activity compared to the unsubstituted analog. The potency increases from fluorine to bromine, with the bromo-substituted compound being the most potent inhibitor in the series. This trend strongly suggests the involvement of a halogen bond or other favorable interactions between the halogen and the EGFR active site. The slightly lower potency of the iodo-substituted analog compared to the bromo-substituted one could be due to steric constraints within the binding pocket.

This case study underscores the importance of systematically exploring different halogen substitutions to optimize drug-target interactions and maximize efficacy.

Experimental Protocols for Characterization

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are outlines of common methods for determining the key parameters discussed in this guide.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.[14]

Protocol Outline:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: Prepare a solution of the halogenated aniline of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

Protocol Outline:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of the halogenated aniline to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Separate the n-octanol and water phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[13][15]

Protocol Outline:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system (as a source of cofactors), and a buffer solution.

  • Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent).

  • Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life and intrinsic clearance.

Determination of Drug-Target Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Protocol Outline:

  • Sample Preparation: Prepare solutions of the protein target and the halogenated aniline ligand in the same buffer to minimize heats of dilution.

  • ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution and measure the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The substitution of halogens on the aniline ring is a multifaceted strategy in drug discovery that can profoundly influence a molecule's efficacy. From fine-tuning physicochemical properties like pKa and logP to enhancing metabolic stability and orchestrating specific drug-target interactions through halogen bonding, the choice of halogen and its position is a critical decision. A systematic and comparative approach, as outlined in this guide, supported by robust experimental data, is paramount for harnessing the full potential of halogenation in the design of next-generation therapeutics. By understanding the intricate "halogen dance," researchers can more effectively choreograph the properties of their aniline-based drug candidates for optimal performance in the complex biological milieu.

References

  • Creative Bioarray.
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Journal of Biological Chemistry, 269(3), 1638-1644.
  • Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231–257.
  • Cyprotex. Microsomal Stability Assay Protocol.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • LookChem. 4-Bromoaniline.
  • Quora. (2016, December 27). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?
  • ChemBK. p-Bromoaniline.
  • Thin Layer Chromatography of Aromatic Amines. (1982). Journal of the Chemical Society of Pakistan, 4(3), 163-166.
  • El-Alfy, A. T., et al. (1996). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Toxicology and Applied Pharmacology, 139(1), 161-169.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63.
  • ANGEEL OAK SPECIALITY CHEMTECH. ORTHOFLUOROANILINE.
  • Filo. (2025, September 21). Compare the basicity of the following.
  • DrugFuture. p-Bromoaniline.
  • Fiveable. P-Chloroaniline Definition.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell chemical biology, 29(9), 1435–1448.e6.
  • Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica; the fate of foreign compounds in biological systems, 31(8), 545–557.
  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & pharmaceutical bulletin, 44(11), 1735–1741.
  • BenchChem. (2025, November). Benchmarking 4-(3-Chloro-4-fluorophenyl)
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47–56.
  • Cheméo. m-Chloroaniline (CAS 108-42-9).
  • Quora. (2018, August 3). Between p-Chloroaniline and p-Bromoaniline, which is more basic, and why?
  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1735-1741.
  • Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4).
  • PubChem. 4-Fluoroaniline.
  • Rahman, M. M., et al. (2017). First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules. AIP Conference Proceedings, 1851(1), 020056.
  • PubChem. 3-Iodoaniline.
  • Abdel-Ghani, N. T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4945.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Miura, T., et al. (2021). Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. Biological and Pharmaceutical Bulletin, 44(11), 1735-1741.
  • Wikipedia. 4-Fluoroaniline.
  • BenchChem. (2025). Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.
  • PubChem. 4-Iodoaniline.
  • ChemicalBook. 4-Iodoaniline.
  • Valko, K., et al. (2025). Estimation of In Vivo Half-Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays. ChemMedChem, 20(16), e202500459.
  • Li, W., et al. (2019). Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity. ACS medicinal chemistry letters, 10(10), 1436–1441.
  • Veeprho. (2023, June 16). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Nilsen, A., et al. (2013). Selecting an anti-malarial clinical candidate from two potent dihydroisoquinolones. Malaria journal, 12, 165.
  • PubChem. 2-Iodoaniline.

Sources

A Comparative Guide to the Biological Effects of Novel Tyrosine Kinase Inhibitors: Focus on the 3-Chloro-4-(substituted-methoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the development of small molecule tyrosine kinase inhibitors (TKIs) has marked a paradigm shift in cancer therapy. These agents are designed to interfere with specific signaling pathways that drive tumor growth, proliferation, and angiogenesis. This guide provides a comprehensive review of the biological effects associated with the 3-chloro-4-(substituted-methoxy)aniline chemical scaffold, a core component of several potent multi-target TKIs. Due to the limited direct public data on 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, this guide will focus on its close structural analogue, Anlotinib , a well-documented and clinically approved drug. Anlotinib is a novel oral TKI that showcases the significant therapeutic potential of this chemical class.[1][2] We will delve into its mechanism of action, comparative efficacy, and the experimental methodologies used to validate its biological effects, providing researchers, scientists, and drug development professionals with a robust framework for understanding and potentially advancing this promising class of compounds.

Anlotinib: A Case Study in Multi-Target Tyrosine Kinase Inhibition

Anlotinib, with the chemical structure incorporating a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, has emerged as a significant player in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and soft tissue sarcoma.[2][3] Its efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.

Mechanism of Action: A Multi-pronged Attack on Cancer

Anlotinib's primary mechanism of action involves the inhibition of several key RTKs, leading to a dual effect of suppressing tumor cell growth and blocking tumor angiogenesis.[1][2][4] The primary targets of Anlotinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): By blocking these receptors, Anlotinib effectively curtails angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen for growth and metastasis.[4][5] This "starvation" of the tumor is a cornerstone of its anti-cancer activity.

  • Fibroblast Growth Factor Receptors (FGFR-1, FGFR-2, and FGFR-3): FGFRs are implicated in cell proliferation, differentiation, and survival. Their inhibition by Anlotinib contributes to the direct suppression of tumor cell growth.[1][4]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): PDGFRs play a role in both angiogenesis and the support of the tumor stroma. Anlotinib's action against these receptors further disrupts the tumor microenvironment.[1][2][4]

  • c-Kit Receptor: Overexpression of the c-Kit receptor is common in certain malignancies like gastrointestinal stromal tumors (GISTs). Anlotinib's inhibition of c-Kit disrupts downstream signaling pathways that promote cell proliferation and survival.[3][4]

  • RET and MET Receptors: Anlotinib has also been shown to inhibit the RET and MET receptors, which are involved in various aspects of cancer cell signaling.[4]

This multi-targeted approach is a significant advantage, as it can overcome the resistance mechanisms that often develop with single-target therapies.[6] By disrupting multiple critical pathways, Anlotinib creates a more challenging environment for tumor survival and progression.

Signaling Pathway Visualization

anlotinib_mechanism cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_pathways Downstream Signaling Pathways cluster_effects Biological Effects VEGFR VEGFR-1/2/3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT FGFR FGFR-1/2/3 RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PDGFR PDGFR-α/β PLCy_PKC PLCγ/PKC Pathway PDGFR->PLCy_PKC cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Anlotinib->cKit Survival ↓ Cell Survival PI3K_AKT->Survival Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Proliferation ↓ Cell Proliferation RAS_MAPK->Proliferation Angiogenesis ↓ Angiogenesis PLCy_PKC->Angiogenesis

Caption: Mechanism of action of Anlotinib, a multi-target TKI.

Comparative Performance and Experimental Data

The efficacy of Anlotinib has been demonstrated in numerous preclinical and clinical studies. Its performance can be objectively compared to other TKIs based on key experimental data such as IC50 values, which represent the concentration of a drug required to inhibit a specific biological process by 50%.

Target KinaseAnlotinib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR2 (KDR)0.2 990
PDGFRβ2.7 258
FGFR11.5 --
c-Kit4.9 268

Data compiled from preclinical studies. Note that experimental conditions can vary between studies.

As the data indicates, Anlotinib demonstrates potent inhibitory activity against its primary targets, often with greater potency than other established TKIs like Sunitinib and Sorafenib, particularly against VEGFR2.[2] This high potency translates to robust anti-angiogenic and anti-proliferative effects observed in cellular and in vivo models.

Experimental Protocols for Evaluating Biological Effects

To rigorously assess the biological effects of compounds like Anlotinib and its analogues, a series of well-defined experimental protocols are employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified recombinant kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

    • Prepare a solution of the recombinant kinase and its specific substrate in the assay buffer.

    • Prepare a solution of ATP (adenosine triphosphate) in the assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the kinase, substrate, and diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound - Kinase & Substrate - ATP - Assay Buffer SerialDilution Perform Serial Dilutions of Test Compound Reagents->SerialDilution PlateSetup Plate Setup: Add Kinase, Substrate, and Test Compound SerialDilution->PlateSetup Reaction Initiate Reaction (Add ATP) PlateSetup->Reaction Incubation Incubate at 30°C Reaction->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Quantify Kinase Activity StopReaction->Detection Plotting Plot % Inhibition vs. log[Compound] Detection->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 for NSCLC) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the test compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 3-chloro-4-(substituted-methoxy)aniline scaffold, exemplified by the potent multi-target TKI Anlotinib, represents a highly promising avenue for the development of novel anti-cancer therapeutics. The ability to simultaneously inhibit key pathways involved in tumor growth and angiogenesis provides a significant clinical advantage. While direct biological data on this compound is not yet widely available in the public domain, the extensive research on Anlotinib provides a strong foundation for predicting its potential as a TKI. Future research should focus on the synthesis and biological evaluation of novel analogues within this class, with the aim of further optimizing their potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the next generation of targeted cancer therapies.

References

  • Mechanism of action of anlotinib. The newly developed oral... - ResearchGate.

  • What is the mechanism of Anlotinib Dihydrochloride? - Patsnap Synapse.

  • Anlotinib Hydrochloride: Illuminating Tumor Angiogenesis Inhibition in Advanced Cancer Research.

  • Anlotinib: A Deep Dive into its Chemical Properties and Pharmaceutical Applications.

  • The chemical structure of anlotinib. - ResearchGate.

  • Anlotinib Hydrochloride: Systems Biology Insights into Mu... - Inhibitor Research Hub.

  • Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib.

  • Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC - NIH.

  • This compound synthesis - ChemicalBook.

  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki - Guidechem.

  • 3-Chloro-4-(2-pyridylmethoxy)aniline was used for preparation of disubstituted (arylamino)quinolinecarbonitriles as orally active irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity and antitumor agents.

  • 524955-09-7 | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | ChemScene.

  • CAS 524955-09-7 3-Chloro-4-(pyridin-2-ylmethoxy)aniline - BOC Sciences.

  • 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline - BLDpharm.

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH.

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed.

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.

  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline - 江苏宏尔瑞新材料有限公司.

  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 - ChemicalBook.

  • 3-Chloro-4-(2-pyridylmethoxy)aniline | 524955-09-7 - TCI Chemicals.

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its planarity and capacity for π-electron delocalization, allow it to serve as a versatile pharmacophore that can engage in various biological interactions.[1][3] This has led to the development of numerous thiazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and various antimicrobial and anti-inflammatory compounds.[1][2][4]

However, the journey from a promising "hit" in a petri dish to a clinically effective drug is fraught with challenges. A recurring theme in drug discovery is the often-stark disparity between a compound's performance in a controlled in vitro environment and its efficacy within a complex, living biological system (in vivo). This guide provides an in-depth, comparative analysis of the in vitro and in vivo efficacy of thiazole-based compounds across key therapeutic areas. We will dissect the experimental data, explore the causal factors behind the observed outcomes, and provide detailed methodologies to empower researchers in their own drug development endeavors.

The Drug Discovery Workflow: From In Vitro Screening to In Vivo Validation

The development of a new therapeutic agent follows a logical, multi-stage process. The initial phases are heavily reliant on high-throughput in vitro screening to identify compounds with desired biological activity. Promising candidates then advance to more complex cell-based assays before facing the ultimate test in preclinical in vivo models. Understanding this workflow is essential to contextualize the data presented in this guide.

G cluster_0 In Vitro Phase (Cell-Free & Cell-Based) cluster_1 In Vivo Phase (Animal Models) cluster_2 Clinical Trials A Compound Library (Thiazole Derivatives) B High-Throughput Screening (e.g., Enzyme Assays) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Lines) B->C Hit Identification D Antimicrobial Assays (e.g., MIC Determination) B->D Hit Identification E Mechanism of Action (e.g., Kinase Inhibition, Apoptosis) C->E D->E F Lead Compound Identification E->F Candidate Selection G Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion F->G Preclinical Transition H Toxicology Studies (Safety Assessment) F->H Preclinical Transition I Efficacy Models (e.g., Xenograft, Infection) G->I H->I J In Vivo Validation I->J K Human Studies J->K Clinical Candidate G cluster_0 Microtubule Dynamics A α/β-Tubulin Dimers B Microtubule (Polymerized) A->B Polymerization B->A Depolymerization D Mitotic Arrest & Apoptosis B->D Leads to C Thiazole Inhibitor (e.g., Compound 10a) C->B Inhibits Polymerization

Caption: Mechanism of action for tubulin-inhibiting thiazole compounds.

In Vivo Translation: The ADME/Tox Hurdle

While potent in vitro data is a prerequisite, it is not a guarantee of in vivo success. The transition from a controlled cellular environment to a whole-organism model introduces the complexities of A bsorption, D istribution, M etabolism, and E xcretion (ADME), as well as potential toxicity. A compound may be highly active against a cancer cell line but may be poorly absorbed, rapidly metabolized into an inactive form, fail to reach the tumor site in sufficient concentrations, or cause unacceptable toxicity to the host.

Unfortunately, comprehensive in vivo efficacy data for many of the highly potent in vitro compounds is not always available in the initial literature. However, the approval of thiazole-based drugs like Dasatinib and Ixazomib for clinical use underscores that these challenges can be overcome, encouraging further research into derivatives with superior pharmacokinetic profiles. [4]The critical lesson is that early consideration of ADME/Tox properties is paramount in selecting which in vitro hits to advance into expensive and time-consuming animal studies.

Part 2: Antimicrobial Activity - A Clearer Correlation

The threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Thiazole derivatives have emerged as a promising scaffold for developing novel antimicrobial agents. [1][5]

In Vitro Susceptibility: Potent Action Against Resistant Pathogens

The standard method for assessing the in vitro efficacy of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This value represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Studies on synthetic thiazole compounds have demonstrated excellent in vitro activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [6][7][8]One study identified a lead disubstituted phenylthiazole compound (Compound 1 ) with a potent MIC of 1.3 μg/mL against all six drug-resistant staphylococcal strains tested. [6][7]This highlights the potential of these compounds to address the challenge of antibiotic resistance.

CompoundMRSA StrainIn Vitro Efficacy (MIC in µg/mL)Reference
Thiazole 1 USA100, USA300, etc.1.3[7][8]
Thiazole 2 (Biphenyl analogue)USA3002.8[8]
Thiazole 3 (Butyne analogue)USA100, USA300, etc.2.8 - 5.6[7][8]
Mupirocin (Control)USA100, USA300, etc.0.8 - 1.6[7][8]

This table summarizes the in vitro MIC values of thiazole compounds against MRSA strains.

In Vivo Validation: A Successful Transition in a Topical Model

A key advantage in the antimicrobial space, particularly for topical agents, is that the hurdles of systemic ADME can sometimes be bypassed. A compelling study by Mohammad et al. provides a direct and powerful comparison of in vitro and in vivo efficacy for their thiazole compounds in a murine skin infection model. [6][7][8] After demonstrating potent in vitro activity and low toxicity to human keratinocytes, the researchers tested the compounds topically on wounds infected with MRSA in mice. [7]The results were highly encouraging. The lead compound (Compound 1 ) and three of its analogues significantly reduced the burden of MRSA in the skin wounds by over 90%, an efficacy comparable to the established antibiotic mupirocin. [6][7][8] This study serves as an exemplary case of successful translation from the bench to a preclinical model. However, it also provides a crucial cautionary tale. The biphenyl analogue (Compound 2 ), which was one of the most potent compounds in vitro (MIC of 2.8 μg/mL), was the least effective compound in vivo, producing a statistically insignificant reduction in MRSA. [8]This starkly reminds us that even with potent in vitro data, in vivo validation remains indispensable to confirm a compound's therapeutic viability. [8]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Murine Model cluster_2 Comparative Analysis A Broth Microdilution Assay (Determine MIC) B Keratinocyte Toxicity Assay (Assess Safety) A->B Potent & Safe Candidates Selected C Create Skin Wound on Dorsal Region B->C Proceed to Animal Study D Infect with MRSA C->D E Topical Treatment (Thiazole Compound or Control) D->E F Quantify Bacterial Load (CFU/g of tissue) E->F G Compare % Reduction in CFU to In Vitro MIC values F->G H Validate Therapeutic Potential G->H I Identify Discrepancies (e.g., Compound 2) G->I

Caption: Experimental workflow for antimicrobial thiazole compound validation.

Part 3: Methodological Protocols

Scientific integrity rests on reproducibility. The following are detailed, step-by-step protocols for key assays discussed in this guide. These protocols are designed as self-validating systems, including necessary controls to ensure data reliability.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Bacterial Inoculum Preparation: Prepare an overnight culture of the test bacterium (e.g., MRSA) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) to ensure the validity of the experiment.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: In Vivo Murine Skin Infection Model

This protocol evaluates the topical efficacy of an antimicrobial compound. [7]

  • Animal Acclimation: House mice (e.g., female BALB/c) under standard conditions for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia and Wound Creation: Anesthetize the mice. Shave the dorsal region and create a full-thickness wound using a 6-mm biopsy punch.

  • Infection: Apply a suspension of MRSA (e.g., 10^7 CFU in 10 µL) directly onto the wound.

  • Treatment: After 24 hours to allow the infection to establish, begin topical treatment. Divide the mice into groups: vehicle control (e.g., petroleum jelly), positive control (e.g., 2% mupirocin suspension), and experimental groups (e.g., 2% thiazole compound suspension). Apply the treatment (e.g., 20 mg) twice daily for a set period (e.g., 3 days).

  • Euthanasia and Tissue Collection: At the end of the treatment period, humanely euthanize the mice. Excise the wounded skin tissue.

  • Bacterial Quantification: Homogenize the collected tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Mannitol Salt Agar). Incubate for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads between the treated and control groups. A statistically significant reduction in CFU indicates in vivo efficacy.

Conclusion and Future Perspectives

The thiazole scaffold remains an exceptionally valuable core for the development of new therapeutics. The data clearly demonstrates that while in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent only the first step of a long journey. The transition to in vivo models is the true crucible where the therapeutic potential of a compound is tested, revealing the complex interplay of efficacy, pharmacokinetics, and safety.

The stark difference in the in vivo performance of two similarly potent in vitro antimicrobial thiazoles highlights a critical lesson: potent target engagement in vitro does not always translate to clinical utility. [8]Future research in the development of thiazole-based compounds must integrate early-stage ADME/Tox profiling and computational modeling to better predict in vivo behavior. By embracing this integrated approach, we can more efficiently bridge the gap between promising laboratory findings and the development of effective medicines for patients.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International Journal of Pharmaceutical Sciences and Research.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (n.d.). Ingenta Connect.
  • Thiazole derivatives: prospectives and biological applic
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PMC - NIH.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection mouse model. Purdue e-Pubs.
  • A Comparative Guide to the Efficacy of N-thiazolyl Amides: In Vitro vs. In Vivo Studies. (n.d.). Benchchem.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • In-Vitro Efficacy vs.
  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • in vitro and in vivo applications of 3-(methoxymethoxy)-1,2-thiazole. (n.d.). Benchchem.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a halogenated aromatic amine compound. As a specialized chemical intermediate, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is built upon the foundational principles of chemical safety, drawing from established procedures for analogous chemical classes and regulatory mandates from the Environmental Protection Agency (EPA).

Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the compound's inherent risks. This compound combines two hazardous functional groups: a chlorinated aniline and a thiazole ether. This structure suggests a multi-faceted hazard profile.

Aromatic amines as a class are known for their toxicity, including potential carcinogenicity, mutagenicity, and the ability to be absorbed through the skin.[1][2] Halogenated organic compounds are frequently flagged for their environmental persistence and require specific disposal technologies.[3][4]

Hazard CategoryAssociated Risk & RationaleAuthoritative Source(s)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin. Aniline derivatives can interfere with the blood's ability to carry oxygen (methemoglobinemia).[2][5]
Chronic Toxicity Suspected carcinogen and mutagen. Prolonged or repeated exposure may cause damage to organs.[1][2][6]
Skin/Eye Irritation Expected to cause skin and serious eye irritation or damage. Aromatic amines are known irritants.[2][5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Aromatic amines are generally toxic to aquatic life.[1][7][8]

Given these risks, under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems.[3][9][10] Such actions violate regulatory standards and pose a significant threat to environmental and public health.

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the disposal workflow is proper waste segregation. The presence of chlorine in the molecule mandates its classification as a halogenated organic waste .[11]

Causality: Halogenated wastes cannot be blended with non-halogenated solvent waste for fuel recovery because the combustion of chlorinated compounds can produce highly toxic and corrosive byproducts (like hydrochloric acid and dioxins) if not performed in a specialized high-temperature incinerator equipped with scrubbers.[4][7] Disposing of it correctly from the start prevents costly and hazardous re-processing.

The following diagram outlines the initial decision-making process for waste segregation.

G start Waste Generated Containing This compound is_solid Is the waste primarily solid (e.g., contaminated PPE, weigh paper)? start->is_solid is_liquid Is the waste primarily liquid (e.g., reaction mixture, solvent rinse)? is_solid->is_liquid No solid_container Place in a dedicated, clearly labeled solid hazardous waste container. is_solid->solid_container Yes liquid_container Select a designated Halogenated Organic Liquid Waste container. is_liquid->liquid_container Yes end Seal container when not in use. Store in Satellite Accumulation Area. solid_container->end check_compat Are other chemicals present? Check for incompatibilities (e.g., strong acids, oxidizers). liquid_container->check_compat proceed Add waste to container in a ventilated hood. Update waste log. check_compat->proceed Compatible proceed->end

Caption: Waste Segregation Workflow for the target compound.

Step-by-Step Disposal Protocol: Accumulation and Collection

This protocol adheres to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.[12]

1. Container Selection and Preparation:

  • Action: Obtain a designated hazardous waste container from your institution's EHS department. This should be a robust, chemically compatible container (e.g., polyethylene for liquids) with a secure, threaded cap.[3][9]
  • Rationale: The container must be in good condition to prevent leaks or spills. Using EHS-provided containers ensures they meet regulatory specifications.

2. Labeling:

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[4] Clearly write the full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[3]
  • Rationale: Accurate labeling is a strict EPA requirement.[12] It ensures safe handling by EHS personnel and proper treatment at the disposal facility.

3. Waste Accumulation:

  • Action: Add waste to the container in a certified chemical fume hood to minimize inhalation exposure.[2] Keep the container closed at all times except when actively adding waste.[3][12]
  • Rationale: A fume hood protects the user from potentially toxic vapors. Keeping the container sealed prevents the release of volatile compounds into the lab environment.

4. Storage:

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container should be placed within secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[9]
  • Rationale: SAAs are designated locations for short-term waste storage that comply with regulatory standards. Secondary containment is a crucial safety measure to prevent the spread of spills.

5. Arranging for Disposal:

  • Action: Once the container is full or you have finished the project, submit a chemical waste pickup request to your EHS department. Do not move the waste to a central accumulation area yourself unless specifically trained and authorized.
  • Rationale: EHS professionals are trained to handle and transport hazardous waste safely and are responsible for completing the official hazardous waste manifest, which tracks the waste from the laboratory to its final disposal site (the "cradle-to-grave" system).[12][13]

Emergency Procedures: Spill and Decontamination

Accidents happen. A prepared response is a self-validating system of safety.

Spill Response Protocol:

For small spills (i.e., manageable by trained lab personnel within 10-15 minutes):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: Don appropriate PPE, including double gloves (nitrile as an inner layer, with butyl or Viton as an outer layer), safety goggles, and a lab coat.[9]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a sealable plastic bag or container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your EHS office for approved solutions for aromatic amines).

  • Dispose: Label the bag of spill debris as "Hazardous Waste" with the chemical name and request a pickup from EHS.

The following diagram details the spill response workflow.

G spill Spill of 3-Chloro-4- (thiazol-2-ylmethoxy)aniline Occurs assess Assess Spill Size spill->assess small_spill Small & Manageable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large ppe Don Appropriate PPE: - Double Gloves (Butyl/Viton) - Goggles - Lab Coat small_spill->ppe evacuate Evacuate Area Alert EHS & Call Emergency Number large_spill->evacuate absorb Contain & Absorb with Inert Material (e.g., Vermiculite) ppe->absorb collect Collect Debris into a Labeled Hazardous Waste Bag absorb->collect decon Decontaminate Spill Area collect->decon report Report Incident to Supervisor decon->report

Caption: Emergency Spill Response Workflow.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated organic liquid waste container.

  • Washing: Subsequently, wash the equipment with soap and water. Note that some decontamination procedures for aromatic amines may involve specific cleaning solutions; consult with EHS for recommendations.[14]

  • Rationale: The initial solvent rinse transfers the bulk of the chemical residue into the proper waste stream. This minimizes the amount of hazardous material entering the aqueous waste stream from washing.

Regulatory Framework

All procedures outlined in this guide are designed to comply with the EPA's Hazardous Waste Generator Regulations under the Resource Conservation and Recovery Act (RCRA).[12][15] Adherence to these protocols is not merely a best practice; it is a legal requirement. Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.

References

  • Aromatic Amines Test Kit Instructions.SKC Ltd.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).[Link]

  • Organic Solvents Disposal.Cornell University Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.US Environmental Protection Agency (EPA).
  • Halogenated Solvents in Laboratories.
  • Aniline Standard Oper
  • Aniline Safety Information.Washington State University Environmental Health & Safety.
  • Hazardous Waste Management.
  • Aniline Safety D
  • Clean-up procedures for the analysis of heterocyclic arom
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste and Disposal.American Chemical Society.
  • Aromatic Amine DECONtamin
  • Aromatic Amine Cleaning Developing Solution SDS.SKC Inc.
  • Aniline Safety D
  • Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • 3-Chloro-2-methylaniline Safety D
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Aniline Hydrochloride Safety D
  • 3-Chloro-4-methoxyaniline Properties.Sigma-Aldrich.
  • 3-Chloroaniline Safety D
  • 3-Chloro-4-(pyridin-2-ylmethoxy)
  • 3-chloro-4-(pyridin-2-ylmethoxy)aniline wiki.Guidechem.

Sources

Operational Guide: Safe Handling and Disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling, use, and disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline. As comprehensive toxicological data for this specific compound is not widely available, these procedures are grounded in the precautionary principle, treating the substance with the high degree of caution afforded to its parent structural classes: halogenated aromatic amines. This guide is intended for trained researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Assessment: A Structurally-Informed Approach

Due to limited specific data, a robust hazard assessment must be derived from the compound's constituent chemical motifs: a chloroaniline core and a thiazole-methoxy side chain. This analysis informs every subsequent safety recommendation.

  • Aniline and Chloroaniline Core : Aniline and its derivatives are well-documented as toxic compounds.[1][2][3] Acute toxicity can occur through inhalation, ingestion, and dermal absorption.[1][2][4] A primary systemic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. Chronic exposure to certain aromatic amines is linked to an increased risk of cancer, and many are considered suspected mutagens or carcinogens.[1][5]

  • Halogenated Aromatic Structure : The presence of chlorine on the aromatic ring increases the molecule's environmental persistence. Combustion of halogenated organic compounds can potentially generate highly toxic byproducts like dioxins and furans, making proper disposal critical.[6]

  • Thiazole Moiety : While the thiazole ring itself is a common feature in many pharmaceuticals, the overall toxicological profile is dictated by the more hazardous aniline functional group.

Based on this analysis, this compound should be treated as a substance with the following potential hazards:

Hazard CategoryPotential Effects and Rationale
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [2][3][4] This is based on the known high toxicity of aniline and chloroaniline derivatives.
Serious Eye Damage Causes serious eye damage. [4][7] Aromatic amines can be severely irritating or corrosive to eye tissue.
Skin Sensitization May cause an allergic skin reaction. [4][5] Many anilines are known skin sensitizers.
Organ Toxicity May cause damage to organs (specifically blood) through prolonged or repeated exposure. [2][5] This is consistent with the risk of methemoglobinemia from aniline compounds.
Mutagenicity/Carcinogenicity Suspected of causing genetic defects and/or cancer. [1][5] This is a prudent assumption for a novel aromatic amine lacking long-term study data.
Environmental Hazard Toxic to aquatic life with long-lasting effects. [2] Halogenated aromatics are often persistent and harmful in the environment.

Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[1][8][9] The fume hood contains potentially harmful dusts and vapors, preventing inhalation, which is a primary exposure route. An eyewash station and safety shower must be immediately accessible.[1][10]

  • Administrative Controls :

    • Designated Area : A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

    • Chemical Hygiene Plan (CHP) : All procedures involving this compound must be documented in the laboratory's CHP, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][11]

    • Training : Personnel must be trained on the specific hazards of this compound class and the procedures outlined in this guide before commencing any work.[10][11]

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are non-negotiable. Contaminated work clothing must not be allowed out of the laboratory.[5][12]

PPE CategoryItem Specification and Rationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards.[13] A face shield must be worn over goggles during procedures with a high risk of splashing.[13][14]
Hand Protection Double-gloving is mandatory. Use a heavier, chemical-resistant outer glove over a lighter inner glove. Recommended Outer Glove: Butyl or Viton rubber. Recommended Inner Glove: Nitrile. Nitrile gloves alone are not recommended for direct or prolonged contact with anilines due to poor chemical resistance.[15] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat should be worn, fully buttoned.[13][14] For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is required.[14] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[1][13]
Respiratory Protection While engineering controls (fume hood) should prevent airborne exposure, a respirator may be required for emergency situations like a large spill.[13] Use requires medical clearance, fit-testing, and training in accordance with OSHA regulations.[15][16]
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat & Apron d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Outer Gloves (Butyl/Viton) d2->d3 d4 4. Goggles & Face Shield d3->d4 f1 1. Remove Outer Gloves f2 2. Remove Face Shield & Goggles f1->f2 f3 3. Remove Lab Coat & Apron f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: Sequential process for correctly putting on (donning) and taking off (doffing) PPE.

Operational Plan: Step-by-Step Handling

A. Weighing and Transfer of Solid Compound
  • Preparation : Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.

  • Tare Balance : Place a tared weigh boat on the analytical balance inside the fume hood.

  • Aliquot Compound : Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust. Keep the primary container opening pointed away from you and towards the back of the hood.

  • Seal and Clean : Tightly close the primary container.[12] Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol) on a disposable wipe, which must then be discarded as hazardous waste.

B. Solution Preparation
  • Add Solvent : Place the weigh boat containing the compound into the receiving flask inside the fume hood. Using a funnel, add the desired solvent to dissolve the compound directly in the flask, rinsing the weigh boat.

  • Mixing : Cap the flask and mix using a stir plate or gentle agitation. If heating is required, use a controlled heating mantle and condenser to prevent vapor release.

  • Labeling : Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency Response Plan

A. Exposure Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[17]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if available.[7][16]

B. Spill Response

Spill_Response start Spill Occurs q1 Is the spill large or are you untrained? start->q1 evacuate Evacuate Area Alert EH&S Call Emergency Services q1->evacuate Yes cleanup Minor Spill Cleanup q1->cleanup No end Report Incident evacuate->end step1 1. Don appropriate PPE cleanup->step1 step2 2. Cover spill with inert absorbent material step1->step2 step3 3. Collect material with non-sparking tools step2->step3 step4 4. Place in sealed container for hazardous waste step3->step4 step5 5. Decontaminate area step4->step5 step5->end

Caption: Decision-making flowchart for responding to a chemical spill.

Disposal Plan: Managing Halogenated Waste

This compound must be disposed of as halogenated hazardous waste . It must never be poured down the drain or mixed with general waste.

Waste Segregation and Collection Workflow

Waste_Disposal cluster_waste Hazardous Waste Workflow w1 1. Identify Waste Stream (Solid vs. Liquid) w2 2. Select Designated Halogenated Waste Container w1->w2 w3 3. Transfer Waste (Use fume hood & PPE) w2->w3 w4 4. Securely Cap Container Keep closed when not in use w3->w4 w5 5. Update Hazardous Waste Tag List all constituents w4->w5 w6 6. Store in Satellite Accumulation Area (SAA) w5->w6 w7 7. Request Pickup from EH&S w6->w7

Caption: Step-by-step process for the safe collection and disposal of chemical waste.

  • Container Selection : Use a designated, properly labeled container for "Halogenated Organic Waste."[18][19] The container must be compatible with the chemical and any solvents used.

  • Segregation : Do not mix halogenated waste with non-halogenated solvent waste.[19] Mixing increases disposal costs and complexity.

  • Labeling : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[18] List all chemical constituents and their approximate percentages.

  • Storage : Keep waste containers securely closed except when adding waste.[18] Store them in a designated Satellite Accumulation Area within the lab, with secondary containment to catch any potential leaks.

  • Disposal : When the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • OSHA Standards to Know Before Starting Your Lab . LabRepCo. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • ECHA Publishes Concise Guidance on Chemical Safety Assessment . The Acta Group. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15 . EUR-Lex. [Link]

  • Guidance documents . European Chemicals Agency (ECHA). [Link]

  • Key Points for Chemical Safety Assessment in REACH (Draft) . Japan Chemical Industry Association. [Link]

  • Standard Operating Procedure: Aniline . University of Washington. [Link]

  • Standard Operating Procedure: Aniline . Washington State University. [Link]

  • Halogenated Waste . University of Wisconsin-Milwaukee. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Chemical safety assessment . Wikipedia. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • Hazardous Waste Reduction . University of Texas at Austin. [Link]

  • Safety Data Sheet: 3-Chloroaniline . Loba Chemie. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • Safety Data Sheet: 3-Chloroaniline . Carl ROTH. [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline . Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.